N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide
Description
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Properties
IUPAC Name |
N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-10-6-7-11(2)14(8-10)19(17,18)16-13-5-3-4-12(15)9-13/h3-9,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQUMDOBRJJVEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide CAS number 71796-19-5
Technical Guide: N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide
CAS Number: 71796-19-5 Chemical Class: N-aryl-arylsulfonamide Role: Pharmacophore Scaffold / Chemical Building Block
Executive Summary
N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide (CAS 71796-19-5) is a specialized sulfonamide derivative utilized primarily in medicinal chemistry as a structural scaffold and screening compound. Belonging to the privileged arylsulfonamide class, this molecule integrates a lipophilic 2,5-dimethylbenzenesulfonyl core with an electron-withdrawing 3-chloroaniline moiety.
This guide provides a comprehensive technical profile for researchers, focusing on its synthesis, structural characterization, and application as a lead fragment in drug discovery campaigns targeting carbonic anhydrases, kinases, or bacterial metabolic pathways.
Chemical Identity & Physicochemical Profile
Understanding the physicochemical properties is critical for predicting bioavailability (Lipinski’s Rule of 5) and solubility during assay development.
| Property | Value / Description |
| IUPAC Name | N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide |
| Molecular Formula | C₁₄H₁₄ClNO₂S |
| Molecular Weight | 295.78 g/mol |
| LogP (Predicted) | ~3.8 – 4.2 (High Lipophilicity) |
| H-Bond Donors | 1 (Sulfonamide NH) |
| H-Bond Acceptors | 2 (Sulfonyl Oxygens) |
| Rotatable Bonds | 3 |
| Topological Polar Surface Area | ~42.5 Ų |
| Physical State | Crystalline Solid (Off-white to pale yellow) |
Scientist’s Insight: The presence of the 3-chloro substituent on the aniline ring increases the acidity of the sulfonamide NH (pKa ~9-10), potentially enhancing binding interactions with metal centers in metalloenzymes (e.g., Zn²⁺ in Carbonic Anhydrase).
Synthetic Methodology
The synthesis of CAS 71796-19-5 follows a classic nucleophilic substitution pathway (Sulfonylation). Below is a robust, self-validating protocol suitable for milligram-to-gram scale preparation.
Reaction Scheme
2,5-Dimethylbenzenesulfonyl chloride + 3-Chloroaniline → Product + HCl
Protocol: Pyridine-Catalyzed Sulfonylation
Reagents:
-
Substrate A: 2,5-Dimethylbenzenesulfonyl chloride (1.0 equiv)[1]
-
Substrate B: 3-Chloroaniline (1.0 equiv)
-
Solvent/Base: Pyridine (anhydrous) or DCM with Triethylamine (1.2 equiv)
-
Workup: 1M HCl, Brine, Ethyl Acetate
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask, dissolve 3-chloroaniline (10 mmol) in anhydrous Pyridine (15 mL) or DCM (30 mL) containing Triethylamine (12 mmol).
-
Addition: Cool the solution to 0°C. Add 2,5-dimethylbenzenesulfonyl chloride (10 mmol) portion-wise over 15 minutes to control exotherm.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Quenching: Pour the reaction mixture into ice-cold 1M HCl (50 mL) to neutralize excess base and precipitate the product.
-
Isolation:
-
If solid precipitates: Filter, wash with water, and dry.
-
If oil forms: Extract with Ethyl Acetate (3 x 30 mL), wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) to yield colorless prisms.
Process Visualization (DOT)
Caption: Optimized workflow for the synthesis of N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide.
Structural Characterization & Validation
To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectroscopic markers.
¹H NMR (400 MHz, DMSO-d₆) – Predicted Signals
-
δ 10.5 ppm (s, 1H): Sulfonamide NH (Exchangeable with D₂O).
-
δ 7.7 – 7.2 ppm (m, ~7H): Aromatic protons.
-
The 2,5-dimethyl ring will show a characteristic pattern (singlet or doublet coupling depending on resolution) for the protons at positions 3, 4, and 6.
-
The 3-chlorophenyl ring will show a multiplet pattern typical of meta-substitution.
-
-
δ 2.4 – 2.3 ppm (s, 6H): Two methyl groups (Ar-CH₃) on the sulfonyl ring.
Crystallographic Considerations
Based on the homologous 2,4-dimethyl isomer (Ref 1), this molecule is expected to adopt a geometry where the N–H bond is syn or anti to the ortho-substituents depending on steric packing. The sulfonamide nitrogen is typically sp² hybridized, allowing for strong hydrogen bonding networks in the solid state.
Pharmacological Applications & SAR
This compound acts as a versatile building block in Fragment-Based Drug Discovery (FBDD).
1. Carbonic Anhydrase (CA) Inhibition: Primary sulfonamides (R-SO₂NH₂) are classic CA inhibitors. While CAS 71796-19-5 is a secondary sulfonamide (R-SO₂NH-R'), it serves as a lipophilic probe. The 3-Cl group provides a "halogen bond" handle, while the 2,5-dimethyl group fills hydrophobic pockets in enzyme active sites.
2. Antimicrobial Screening: Sulfonamides inhibit dihydropteroate synthase (DHPS) in bacteria. The N-aryl substitution in this compound modifies its solubility and half-life compared to traditional sulfa drugs, making it a candidate for screening against resistant strains (MRSA) or fungal pathogens.
3. Structural Biology Tool: Due to its rigid aromatic core and defined torsion angles, this molecule is used to study π-π stacking interactions and halogen bonding in protein-ligand complexes.
Mechanism of Action Diagram (Hypothetical)
Caption: Predicted binding interactions of the sulfonamide scaffold within a hydrophobic protein pocket.
Safety and Handling (MSDS Summary)
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere to prevent hydrolysis over long periods.
References
-
Gowda, B. T., et al. (2010). "Structure of N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamide." Acta Crystallographica Section E, 66(Pt 8), o2178. Link
-
BenchChem. "Synthesis of N-(2,5-dichlorophenyl)benzenesulfonamide: Protocols and Troubleshooting." BenchChem Technical Library. Link
-
PubChem. "Sulfonamide Class Overview and Bioactivity." National Library of Medicine. Link
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. Link
Sources
Chemical Structure and Pharmacological Profiling of N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide
Executive Summary
Diaryl sulfonamides represent a privileged scaffold in medicinal chemistry, serving as robust bioisosteres for amides while offering superior metabolic stability and unique hydrogen-bonding capabilities. N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide is a highly specific derivative characterized by its rigid tetrahedral sulfur center, which forces its two aromatic rings into an orthogonal conformation. This in-depth technical guide explores the structural causality, physicochemical profiling, synthetic methodology, and pharmacological relevance of this compound, providing a comprehensive resource for drug development professionals.
Structural and Physicochemical Profiling
The architectural integrity of N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide can be deconstructed into three functional domains, each contributing to its overall pharmacodynamic and pharmacokinetic profile:
-
The A-Ring (2,5-Dimethylbenzenesulfonyl Moiety): The presence of two electron-donating methyl groups at the ortho and meta positions (relative to each other) introduces significant steric bulk. The ortho-methyl group restricts the free rotation of the sulfonyl-aryl bond, effectively locking the molecule into a specific bioactive conformation. This lipophilic "tail" is critical for anchoring the molecule in deep, hydrophobic protein pockets.
-
The Linker (Sulfonamide Core): Unlike planar amides, the sulfonamide group (
) adopts a tetrahedral geometry. It acts as a potent hydrogen-bond donor (via the NH) and a bifurcated hydrogen-bond acceptor (via the two oxygen atoms). Its pKa typically ranges between 8.0 and 9.5, meaning it remains predominantly unionized at physiological pH, ensuring optimal membrane permeability. -
The B-Ring (3-Chloroaniline Moiety): The chlorine atom at the meta position exerts a strong inductive electron-withdrawing effect (
effect). This reduces the electron density on the adjacent aromatic ring and the sulfonamide nitrogen, slightly lowering the pKa of the NH group compared to unsubstituted analogs. Furthermore, the halogen provides a highly lipophilic interaction vector for halogen bonding within target active sites.
Quantitative Physicochemical Parameters
To predict the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound, key physicochemical parameters have been calculated. These metrics confirm that the compound strictly adheres to Lipinski’s Rule of Five, making it an excellent candidate for oral bioavailability.
| Parameter | Value | Pharmacological Implication |
| Chemical Formula | Defines molecular composition and isotopic distribution. | |
| Molecular Weight | 295.78 g/mol | < 500 Da; optimal for passive transcellular diffusion. |
| LogP (Calculated) | ~3.8 - 4.2 | High lipophilicity; excellent membrane permeability but may require formulation for aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 46.17 Ų | < 140 Ų; indicates high probability of blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Donors (HBD) | 1 | Complies with Lipinski rules (< 5); minimizes desolvation energy penalties. |
| Hydrogen Bond Acceptors (HBA) | 2 | Complies with Lipinski rules (< 10); facilitates target coordination. |
Synthetic Methodology: Causality and Self-Validating Protocol
The synthesis of N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide is achieved via a nucleophilic substitution reaction between 3-chloroaniline and 2,5-dimethylbenzenesulfonyl chloride.
Mechanistic Rationale
The electron-withdrawing nature of the meta-chloro group on the aniline significantly reduces the nucleophilicity of the amine nitrogen. To overcome this kinetic barrier, the reaction requires a strong organic base, such as pyridine or triethylamine (TEA), which serves a dual purpose:
-
Nucleophilic Catalysis: Pyridine attacks the sulfonyl chloride to form a highly reactive, transient sulfonylpyridinium intermediate.
-
Acid Scavenging: It neutralizes the hydrochloric acid (HCl) byproduct. Without this, the HCl would protonate the 3-chloroaniline, forming an unreactive anilinium salt and stalling the reaction 1.
Dichloromethane (DCM) or Tetrahydrofuran (THF) is selected as the aprotic solvent to prevent competitive hydrolysis of the sulfonyl chloride 2.
Step-by-Step Protocol
-
Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of 3-chloroaniline in anhydrous DCM (0.2 M concentration).
-
Base Addition: Add 1.5 equivalents of anhydrous pyridine to the solution. Cool the reaction mixture to 0°C using an ice-water bath. Causality: Cooling is required to control the highly exothermic formation of the sulfonylpyridinium intermediate and prevent side reactions.
-
Electrophile Addition: Dissolve 1.1 equivalents of 2,5-dimethylbenzenesulfonyl chloride in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 12 hours.
-
Self-Validation (In-Process Control): Perform Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent. The disappearance of the 3-chloroaniline spot (visualized under UV 254 nm) confirms reaction completion. If the starting material persists, the system mandates the addition of 0.1 eq of DMAP (4-Dimethylaminopyridine) and an additional 2 hours of stirring.
-
Quenching and Extraction: Quench the reaction with 1M aqueous HCl to neutralize excess pyridine. Extract the aqueous layer three times with DCM.
-
Purification: Wash the combined organic layers with saturated
and brine, dry over anhydrous , filter, and concentrate under reduced pressure. Purify the crude solid via flash column chromatography or recrystallization from ethanol.
Synthetic workflow for N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide via nucleophilic substitution.
Pharmacological Relevance: The Carbonic Anhydrase Inhibition Paradigm
Diaryl sulfonamides are classical pharmacophores for the inhibition of metalloenzymes, most notably Carbonic Anhydrases (CAs). The structural features of N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide make it a compelling candidate for exploring the "tail approach" in CA inhibitor design 3.
Structure-Activity Relationship (SAR)
The mechanism of inhibition relies on the sulfonamide anion coordinating directly with the catalytic
-
The Zinc-Binding Motif: The deprotonated sulfonamide nitrogen displaces the zinc-bound water molecule, effectively halting the hydration of
to bicarbonate. -
Hydrophobic Subpocket Engagement: The 2,5-dimethylphenyl ring interacts with the hydrophobic half of the active site. The steric bulk of the methyl groups can dictate isoform selectivity (e.g., favoring tumor-associated CA IX over cytosolic CA II) by clashing with bulkier amino acid residues present in off-target isoforms 4.
-
Outer Rim Interactions: The 3-chlorophenyl ring extends toward the outer rim of the active site. The meta-chloro substitution provides an optimal vector for halogen bonding with hydrophilic residues at the entrance of the cavity, further stabilizing the enzyme-inhibitor complex.
Mechanism of action for sulfonamide-mediated Carbonic Anhydrase IX inhibition and tumor apoptosis.
Analytical Validation Protocols
To ensure rigorous scientific integrity, the synthesized compound must undergo a multiparametric analytical validation to confirm its identity and purity.
-
High-Performance Liquid Chromatography (HPLC):
-
Method: Reverse-phase C18 column (e.g., 5 µm, 4.6 × 150 mm).
-
Mobile Phase: Gradient elution from 10% to 90% Acetonitrile in Water (with 0.1% Formic Acid) over 15 minutes.
-
Validation: A single sharp peak at the expected retention time with a relative area >98% validates the compound's purity for biological assays.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H-NMR (400 MHz, DMSO-d6): Look for the characteristic broad singlet of the sulfonamide NH proton around
10.0 - 10.5 ppm. The 2,5-dimethyl protons will appear as two distinct singlets integrating for 3H each around 2.2 - 2.6 ppm. The aromatic region ( 7.0 - 8.0 ppm) must integrate for the 6 remaining aryl protons, showing the expected splitting patterns (doublets and multiplets) indicative of the meta-substituted and para-substituted spin systems.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Method: Electrospray Ionization (ESI) in negative mode (
). -
Validation: The exact mass must match the calculated theoretical mass of the deprotonated species (
) within an error margin of < 5 ppm. The presence of a characteristic M+2 isotope peak at ~33% intensity of the molecular ion peak will confirm the presence of the single chlorine atom.
-
References
- Chemistry & Biology Interface. "Recent advances in synthesis of sulfonamides: A review."
- Benchchem.
- PubMed.
- PubMed. "Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display."
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2,5-Dimethylbenzenesulfonamide Scaffold in Medicinal Chemistry: A Technical Guide
The following technical guide details the medicinal chemistry, synthesis, and pharmacological applications of 2,5-dimethylbenzenesulfonamide derivatives.
Executive Summary
The 2,5-dimethylbenzenesulfonamide moiety represents a "privileged scaffold" in modern drug discovery. Unlike simple benzenesulfonamides, the specific substitution pattern of methyl groups at the ortho (2-) and meta (5-) positions confers unique steric and electronic properties.[1] This scaffold is frequently employed to induce conformational restriction (via the ortho-effect), enhance metabolic stability by blocking the para-position, and optimize hydrophobic interactions within receptor binding pockets (e.g., CCR2, 5-HT6, and Bcl-2 family proteins).[1]
This guide provides a comprehensive analysis of the scaffold’s utility, synthetic accessibility, and structure-activity relationships (SAR), designed for medicinal chemists and drug development scientists.
Structural & Electronic Rationale
The efficacy of the 2,5-dimethylbenzenesulfonamide core stems from three critical physicochemical factors:
-
Conformational Restriction (The Ortho Effect): The methyl group at the C2 position introduces significant steric strain with the sulfonyl group (
).[1] This forces the sulfonamide bond to rotate out of the plane of the phenyl ring, adopting a non-planar "gauche" conformation. This pre-organization often reduces the entropic penalty upon binding to a protein target. -
Metabolic Blocking: The C5 methyl group (which is para to the C2 methyl) and the sulfonyl group effectively block the most reactive sites for Cytochrome P450-mediated aromatic hydroxylation. While the methyl groups themselves are susceptible to oxidation (benzylic hydroxylation), they prevent the rapid formation of toxic quinone-imine metabolites often seen with unsubstituted anilines or sulfonamides.[1]
-
Hydrophobic Filling: The two methyl groups provide a defined hydrophobic volume (
each) that can probe lipophilic pockets (e.g., the hydrophobic accessory pocket in chemokine receptors) without adding excessive molecular weight or lipophilicity ( impact is controlled).[1]
Synthetic Pathways
Access to 2,5-dimethylbenzenesulfonamide derivatives is robust, primarily relying on electrophilic aromatic substitution due to the electron-rich nature of the starting material, p-xylene.
Diagram: General Synthetic Workflow
Caption: Two-step synthesis of 2,5-dimethylbenzenesulfonamide derivatives starting from p-xylene via chlorosulfonation and subsequent aminolysis.
Detailed Protocol: Synthesis of 2,5-Dimethylbenzenesulfonyl Chloride
Note: This is the critical intermediate for all derivatives.
Reagents: p-Xylene (1.0 eq), Chlorosulfonic acid (3.0 eq), CHCl
-
Setup: Charge a dry 3-neck round-bottom flask with p-xylene (10.6 g, 100 mmol) and CHCl
(50 mL). Cool to 0°C using an ice/salt bath.[1] -
Addition: Add chlorosulfonic acid (20 mL, 300 mmol) dropwise over 30 minutes. Maintain internal temperature
°C. Evolution of HCl gas will occur (trap with NaOH scrubber).[1] -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (hexane/EtOAc 8:2) – the intermediate sulfonyl chloride is less polar than the sulfonic acid.
-
Quench: Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring.
-
Isolation: Extract the aqueous mixture with CH
Cl ( mL). Wash combined organics with cold water ( ), brine, and dry over anhydrous Na SO .[1] -
Purification: Evaporate solvent under reduced pressure to yield the sulfonyl chloride as a white/off-white solid (Yield: ~85-90%).[1] Store under N
at 4°C.
Medicinal Chemistry Applications
Case Study: CCR2/CCR3 Chemokine Receptor Antagonists
The chemokine receptors CCR2 and CCR3 are key targets for inflammatory diseases (rheumatoid arthritis, asthma).[2] High-throughput screening often identifies sulfonamides as hits.[1]
-
Mechanism: The 2,5-dimethylbenzenesulfonamide moiety binds to an allosteric intracellular site of the GPCR.
-
SAR Insight:
-
2-Methyl: Induces a twist that positions the aromatic ring into a hydrophobic cleft formed by Transmembrane (TM) helices 3 and 6.[1]
-
5-Methyl: Provides bulk tolerance.[1] Removal of this methyl often results in a 5-10 fold loss of potency due to poor packing against residues like Phe or Tyr in the binding pocket.
-
Nitrogen Substitution: The sulfonamide nitrogen is typically substituted with a bulky heterocyclic group (e.g., substituted piperidine or benzamide) to engage the orthosteric site or secondary pockets.
-
Case Study: 5-HT6 Receptor Antagonists (CNS Targets)
Serotonin 5-HT6 antagonists are investigated for cognitive enhancement in Alzheimer's disease.[1][3]
-
Role of Scaffold: The sulfonyl group acts as a hydrogen bond acceptor for residues (likely Ser or Thr) in the receptor. The 2,5-dimethyl pattern improves Blood-Brain Barrier (BBB) permeability compared to more polar analogues by masking the polar sulfonyl core through steric shielding.[1]
Diagram: SAR Logic & Pharmacophore Map
Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the 2,5-dimethyl substitution pattern.
Experimental Data Summary
The following table summarizes the physicochemical profile of the core scaffold compared to unsubstituted analogues.
| Property | Unsubstituted Benzenesulfonamide | 2,5-Dimethylbenzenesulfonamide | Impact on Drug Design |
| LogP (Calc) | ~0.8 | ~1.9 | Improved membrane permeability; better CNS penetration.[1] |
| Torsion Angle | ~0° (Planar) | ~60-90° (Twisted) | Pre-organized conformation; reduced entropy cost of binding.[1] |
| Metabolic t1/2 | Low (Para-hydroxylation prone) | High (Para-blocked) | Extended duration of action; reduced clearance.[1] |
| Solubility | Moderate | Low (Hydrophobic) | Requires formulation strategies (e.g., salts) if R-group is lipophilic.[1] |
Self-Validating Protocol: Metabolic Stability Assay
To confirm the "metabolic blocking" hypothesis of the 2,5-dimethyl group, researchers should perform the following microsomal stability assay.
Objective: Determine intrinsic clearance (
-
Preparation: Prepare a 10 mM stock of the test compound (2,5-dimethyl derivative) and the control (unsubstituted benzenesulfonamide) in DMSO.
-
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing HLM (0.5 mg protein/mL).[1]
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).[1]
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold acetonitrile containing an internal standard (e.g., Warfarin).[1]
-
Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.
-
Validation Criteria:
References
-
Synthesis and Proteomics Applications
-
CCR2/CCR3 Antagonist Development
-
Metabolic Stability of Sulfonamides
-
Structural Characterization (Crystallography)
-
General Medicinal Chemistry of Sulfonamides
Sources
Pharmacophore Elucidation of N-aryl-2,5-dimethylbenzenesulfonamides
A Technical Guide to Structural Biology & SAR Optimization
Executive Summary
This technical guide analyzes the pharmacophore architecture of N-aryl-2,5-dimethylbenzenesulfonamides , a privileged scaffold in medicinal chemistry. While this chemotype appears in antifungal and COX-2 inhibitor research, its most profound application lies in CCR2 (C-C chemokine receptor type 2) antagonism for the treatment of inflammatory diseases and immuno-oncology.
This guide moves beyond basic structural description to explain the causality of the 2,5-dimethyl substitution pattern. We define the "Conformational Lock" hypothesis, provide a step-by-step computational workflow for pharmacophore generation, and map specific ligand-receptor interactions essential for potency.
Part 1: The Chemical Scaffold & Biological Context
The "Conformational Lock" Mechanism
The N-aryl-benzenesulfonamide core is often flexible, leading to a high entropic penalty upon binding. The introduction of methyl groups at the 2 and 5 positions of the benzenesulfonyl ring is not merely for hydrophobic bulk; it is a steric tool.
-
The Steric Clash: The ortho-methyl group (position 2) creates steric repulsion with the N-aryl ring and the sulfonamide oxygens.
-
The Result: This forces the N-S bond to rotate out of plane, locking the molecule into a specific "twisted" conformation (dihedral angle
60-90°). -
Biological Impact: This pre-organized conformation mimics the bioactive shape required to fit into the narrow orthosteric tunnel of Class A GPCRs like CCR2, significantly improving binding affinity (
) compared to the unsubstituted analog.
Primary Therapeutic Target: CCR2
CCR2 is a G protein-coupled receptor (GPCR) that regulates monocyte chemotaxis. Small molecule antagonists of CCR2, such as the sulfonamide class, typically bind in an intracellular allosteric pocket or the orthosteric transmembrane bundle, preventing the conformational change required for G-protein signaling.
Part 2: Computational Workflow (Protocol)
To successfully model this pharmacophore, researchers must move from 2D topology to 3D ensemble generation. Below is a self-validating protocol for generating a robust pharmacophore hypothesis.
Phase 1: Dataset Curation & Preparation
-
Selection: Curate a dataset of at least 30 analogues with a wide range of bioactivity (
spanning 3-4 orders of magnitude). Ensure the dataset includes the 2,5-dimethyl core and "inactive" planar analogues for contrast. -
Protonation States: Generate ionization states at physiological pH (7.4). The sulfonamide nitrogen (
) typically remains neutral, acting as a Hydrogen Bond Donor (HBD). -
Energy Minimization: Apply the OPLS3e or MMFF94 force field.
-
Critical Step: Perform a conformational search (e.g., Monte Carlo or Low-mode MD) specifically monitoring the S-N rotatable bond. Discard high-energy conformers (>10 kcal/mol from global minimum).
-
Phase 2: Alignment & Model Building
-
Template Selection: Select the most potent 2,5-dimethyl analogue as the template.
-
Rigid vs. Flexible Alignment: Use atom-based alignment on the sulfonamide core (
) but allow flexibility in the N-aryl tail. -
Pharmacophore Perception: Use a 3D-QSAR algorithm (e.g., Phase, Catalyst, or MOE) to identify common features.
-
Required Features: Hydrogen Bond Acceptor (Sulfonyl O), Hydrogen Bond Donor (Sulfonamide NH), Hydrophobic/Aromatic Ring (Benzenesulfonyl), Hydrophobic Ring (N-aryl).
-
Phase 3: Validation
-
Internal Validation:
(predictive ability) must be > 0.5. -
External Validation: Use a "Decoy Set" (structurally similar but inactive molecules). Calculate the Enrichment Factor (EF) to ensure the model can distinguish actives from inactives better than random selection.
Part 3: The Pharmacophore Map
The following Graphviz diagram visualizes the validated pharmacophore features and their spatial relationship to the receptor pocket.
Figure 1: Interaction map showing the critical "twist" fit of the 2,5-dimethyl scaffold into the CCR2 orthosteric pocket.
Part 4: Structural Activity Relationship (SAR) Data
The table below summarizes how variations in the 2,5-dimethylbenzenesulfonamide core affect biological activity, specifically regarding CCR2 antagonism.
| Structural Zone | Modification | Effect on Activity | Mechanistic Explanation |
| Benzenesulfonyl Ring | 2,5-Dimethyl | Optimal | Locks conformation; fills hydrophobic sub-pocket. |
| Unsubstituted | Low | Molecule is too flexible (entropic penalty). | |
| 4-substituents | Variable | Often tolerated but lacks the "twist" enforcement. | |
| Sulfonamide Linker | N-Methylation | Loss of Activity | Removes the H-Bond Donor (NH) required for Glu291 interaction. |
| N-Aryl Ring | Para-polar groups | Moderate | Can reach solvent-exposed regions. |
| 3,4-Dichlorophenyl | High | Enhances hydrophobic burial in the TM bundle. |
Part 5: Experimental Validation Protocol
To confirm the pharmacophore hypothesis experimentally, use the following CCR2 Binding Assay workflow.
Materials
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human CCR2b.
-
Radioligand:
-CCL2 (MCP-1). -
Assay Buffer: 50 mM HEPES, 5 mM
, 1 mM , 0.5% BSA, pH 7.4.
Method
-
Membrane Preparation: Harvest cells and homogenize. Centrifuge at 40,000 x g to isolate membranes.
-
Incubation:
-
Mix 5-10 µg membrane protein with 0.1 nM
-CCL2. -
Add test compounds (N-aryl-2,5-dimethylbenzenesulfonamides) at varying concentrations (
to M). -
Incubate for 90 minutes at room temperature.
-
-
Termination: Filter through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
using non-linear regression (GraphPad Prism).
Part 6: References
-
Zweemer, A. J., et al. (2014). "Discovery and mapping of an intracellular antagonist binding site at the chemokine receptor CCR2."[1][2] Molecular Pharmacology. Available at: [Link]
-
Zheng, Y., et al. (2016). "Structure of CC chemokine receptor 2 with orthosteric and allosteric antagonists." Nature.[2] Available at: [Link]
-
Xia, M., et al. (2007). "Structure-Activity Relationship and Optimization of N-Aryl-benzenesulfonamides as Potent CCR2 Antagonists." Journal of Medicinal Chemistry. (Contextual grounding for the sulfonamide scaffold).
-
Buntschuh, M., et al. (2012). "Structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs." Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Moallem, S. A., et al. (2011).[3] "New N-aryl-4-(methylsulfonyl)aminobenzenesulfonamides as Selective COX-2 inhibitors." Journal of Biological Sciences. Available at: [Link]
Sources
Technical Guide: Structure-Activity Relationship (SAR) of Chlorinated Sulfonamides
Executive Summary
Chlorinated sulfonamides (N-chlorosulfonamides) represent a distinct class of oxidative biocides and chemical reagents, fundamentally different from their parent "sulfa drug" antibiotics. While therapeutic sulfonamides function as antimetabolites (inhibiting dihydropteroate synthase), chlorinated sulfonamides act as reservoirs of active chlorine .
Their efficacy is governed by a precise Structure-Activity Relationship (SAR) that balances stability (shelf-life) with reactivity (hydrolysis to release hypochlorous acid, HOCl). This guide dissects the physicochemical determinants of this balance, providing researchers with the logic to design optimized N-halamine biocides and reagents.
The Pharmacophore: The N-Chloro-Sulfonyl Moiety
The core pharmacophore is the N-Cl-SO₂ triad. Unlike standard chloramines, the presence of the sulfonyl group (
Structural Components[1][2][3][4][5][6][7]
-
The Warhead (N-Cl): The source of oxidative power. It can react directly (transfer of
) or hydrolytically (release of HOCl). -
The Electronic Tuner (
): Stabilizes the nitrogen anion ( ) after chlorine release, making the N-Cl bond more labile than in simple alkylamines but more stable than in hypochlorites. -
The Lipophilic Driver (Aryl/Alkyl Group): Modulates solubility and cell wall penetration.
Mechanistic Pathways & Equilibrium
The biological activity of chlorinated sulfonamides is dictated by their hydrolysis constant (
The Hydrolysis Equilibrium
In aqueous solution, the salt form (e.g., Chloramine-T) dissociates completely. The anion then enters a pH-dependent equilibrium:
-
Hydrolysis:
-
Protonation (pH < 7):
-
Disproportionation (Acidic pH):
-
High pH (>8): The stable anion (
) predominates. Oxidative activity is low. -
Neutral pH (7): Slow release of HOCl occurs.
-
Low pH (<4): Formation of Dichloramine (
) and rapid release of /HOCl.
Figure 1: The pH-dependent speciation of chlorinated sulfonamides. The "Active Anion" acts as a reservoir, while HOCl acts as the primary oxidant.
Structure-Activity Relationship (SAR) Determinants
The SAR of this class is not about receptor binding, but about tuning the hydrolysis constant (
A. Electronic Effects (The Hammett Relationship)
Substituents on the aromatic ring (R-Group) alter the electron density on the Nitrogen atom.
-
Electron Withdrawing Groups (EWGs): (e.g.,
, on the ring).-
Effect: Pull electron density from the
, stabilizing the anion ( ). -
Result:Lower
(more stable, less active). The bond is "tighter."
-
-
Electron Donating Groups (EDGs): (e.g.,
in Chloramine-T, ).-
Effect: Push electron density toward the Nitrogen.
-
Result:Higher
(less stable, more reactive). The release ofngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> is facilitated.
-
Insight: Chloramine-T (
B. Lipophilicity (Log P)
For antimicrobial action, the agent must penetrate the bacterial cell wall.
-
Aryl vs. Alkyl: Aryl sulfonamides (Chloramine-T) are more lipophilic than alkyl sulfonamides (N-chlorotaurine).
-
Impact: Higher lipophilicity correlates with better biofilm penetration but lower water solubility.
C. Steric Effects
Bulky groups adjacent to the sulfonamide (ortho-substitution) hinder the attack of water on the N-Cl bond.
-
Steric Shielding: Increases stability (shelf-life) by reducing hydrolysis rates.
-
Trade-off: If too bulky, it prevents the transfer of chlorine to the biological target.
Figure 2: The Logic of SAR. Tuning the R-group shifts the balance between Stability and Activity.
Experimental Protocols
Protocol A: Synthesis of Chloramine-T (Sodium N-chloro-p-toluenesulfonamide)
Causality: This protocol uses in situ generation of sodium hypochlorite to ensure stoichiometry. Controlling pH is critical to prevent the formation of the insoluble dichloramine (
Materials: p-Toluenesulfonamide (p-TSA), Sodium Hydroxide (NaOH), Chlorine gas (or Calcium Hypochlorite for solid-phase method).
-
Dissolution: Dissolve 1.0 eq of p-TSA in 1.2 eq of 10% NaOH solution.
-
Check: Solution must be clear. If turbid, warm slightly (solubility limit).
-
-
Chlorination: Slowly introduce
gas or add Calcium Hypochlorite solution dropwise while stirring vigorously.-
Temp Control: Maintain temperature at 70°C.
-
End Point: A white precipitate (Chloramine-T) begins to form as the solution becomes saturated with the salt.
-
-
Crystallization: Cool the mixture slowly to 10°C. The sodium salt crystallizes out (trihydrate form).
-
Filtration: Filter under vacuum. Wash with brine (saturated NaCl) rather than water.
-
Reasoning: Common ion effect prevents dissolution of the product.
-
-
Drying: Air dry in the dark. Do not heat above 60°C (risk of violent decomposition).
Protocol B: Iodometric Titration (Self-Validating Assay)
Trustworthiness: This assay quantifies "Active Chlorine."[3] If the result is <98% theoretical, the synthesis failed (likely hydrolysis).
-
Dissolve: Dissolve 0.5g of synthesized Chloramine-T in 50mL distilled water.
-
Acidify: Add 10mL of 10% Acetic Acid.
-
Release Iodine: Add 10mL of 10% Potassium Iodide (KI) solution.
-
Titrate: Titrate with 0.1N Sodium Thiosulfate until the color fades to pale yellow.
-
Endpoint: Add Starch Indicator. Titrate from blue to colorless.
Comparative Data: Physicochemical Properties
| Compound | R-Group | Active Chlorine (%) | Solubility ( | Stability | Primary Use |
| Chloramine-T | ~25% | High (15g/100mL) | High | General Disinfectant | |
| Chloramine-B | ~29% | Moderate | Moderate | Water Treatment | |
| Dichloramine-T | ~58% | Insoluble | Low | Organic Synthesis Reagent | |
| N-Chlorotaurine | Varies | Very High | High (as salt) | Topical Antiseptic (Eye/Skin) |
References
-
Gottardi, W., & Nagl, M. (2002). Chemical properties of N-chlorotaurine sodium, a key compound in the human defence system. Archiv der Pharmazie.
-
[Link]
-
-
Organic Syntheses. (1954). p-Tolylsulfonylmethylnitrosamide (Precursor protocols and chlorination context). Organic Syntheses, Coll.[6] Vol. 4, p.943.
-
[Link]
-
-
American Society for Microbiology. (2011). N-Chloramines, a Promising Class of Well-Tolerated Topical Anti-Infectives. Antimicrobial Agents and Chemotherapy.[3][7]
-
[Link]
-
-
Ataman Chemicals. (2022).
Sources
- 1. [Aqueous chloramine T solutions as disinfectants: chemical composition, reactivity and toxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Chloramine-T (N-chloro-p-toluenesulfonamide sodium salt), a versatile " by Yogeesha N. Nayak, Santosh L. Gaonkar et al. [impressions.manipal.edu]
- 3. journals.asm.org [journals.asm.org]
- 4. What is the mechanism of Chloramine T? [synapse.patsnap.com]
- 5. The Chemistry of Disinfectants in Water: Reactions and Products - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. acu.edu.in [acu.edu.in]
- 8. escholarship.org [escholarship.org]
Potential therapeutic targets for N-(3-chlorophenyl) sulfonamide analogs
Mechanisms, Synthesis, and Therapeutic Validation
Executive Summary
The
The Pharmacophore: Why the meta-Chloro Substituent?
The efficacy of
-
Halogen Bonding (
-hole): The chlorine atom at the meta position acts as a Lewis acid, capable of forming halogen bonds with backbone carbonyls or side-chain residues (e.g., Asp/Glu) in the target protein. This interaction is often orthogonal to the hydrogen bonding network of the sulfonamide group ( ). -
Electronic Modulation: The electron-withdrawing nature of the chlorine atom ($ \sigma_m = 0.37
-\text{SO}_2\text{N}^-$) at physiological pH. This anionic species is the active pharmacophore for coordinating the Zinc(II) ion in Carbonic Anhydrases. -
Metabolic Stability: Blocking the meta position reduces susceptibility to oxidative metabolism (hydroxylation) often seen at unsubstituted phenyl ring positions, thereby extending the plasma half-life (
).
Primary Therapeutic Targets
Target A: Tumor-Associated Carbonic Anhydrases (hCA IX & XII)
Indication: Hypoxic Solid Tumors (Glioblastoma, Triple-Negative Breast Cancer)
The most validated target for sulfonamide analogs is the Carbonic Anhydrase family.[1] Specifically, the transmembrane isoforms hCA IX and XII are overexpressed in hypoxic tumors via the HIF-1
-
Mechanism of Action (MoA):
-
Zinc Coordination: The deprotonated sulfonamide nitrogen binds directly to the catalytic Zn(II) ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion.[1]
-
pH Disruption: Inhibition prevents the hydration of extracellular
to bicarbonate ( ) and protons ( ). -
Therapeutic Outcome: This blockade disrupts the tumor's ability to maintain a neutral intracellular pH (pHi) while acidifying the extracellular space (pHe), leading to reduced tumor survival and metastasis.
-
Target B: Microtubule Dynamics & Cell Cycle Arrest
Indication: Metastatic Carcinomas
Analogs such as E7070 (Indisulam) have demonstrated that sulfonamides can target the cell cycle.[2] The
-
Mechanism of Action (MoA):
-
G1 Phase Arrest: Downregulation of Cyclin D1 and Cdk2.
-
Apoptosis Induction: Activation of the intrinsic mitochondrial pathway (Bax/Bcl-2 ratio alteration), triggering Caspase-3 cleavage.
-
Visualization of Signaling Pathways
The following diagram illustrates the dual-pathway interference of
Caption: Figure 1.[3] Mechanism of Action: Sulfonamide analogs inhibit CA IX-mediated pH regulation in hypoxic tumors, blocking survival pathways driven by HIF-1α.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Regioselective Synthesis of
-(3-Chlorophenyl)benzenesulfonamide
Objective: Synthesize high-purity sulfonamide with >95% yield.
Validation Check: The melting point must align with literature (
Reagents:
-
3-Chloroaniline (1.0 eq)
-
Benzenesulfonyl chloride (1.1 eq)
-
Pyridine (anhydrous, solvent/base)[3]
-
HCl (10%) for quenching
Step-by-Step Workflow:
-
Setup: In a 100 mL round-bottom flask, dissolve 3-chloroaniline (10 mmol) in anhydrous pyridine (10 mL). Cool to
in an ice bath. -
Addition: Add benzenesulfonyl chloride (11 mmol) dropwise over 15 minutes. Causality: Slow addition prevents exotherm-driven side reactions (bis-sulfonylation).
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:3).
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold 10% HCl. Mechanism: Acid neutralizes pyridine and protonates the product, precipitating it as a solid.
-
Purification: Filter the precipitate. Wash with cold water (
). Recrystallize from Ethanol/Water (9:1). -
Validation (QC):
-
IR: Confirm peaks at
( asym) and ( sym). -
1H NMR (DMSO-d6): Look for the singlet NH proton at
(exchangeable with ).
-
Protocol 2: Stopped-Flow Kinetic Assay for CA Inhibition
Objective: Determine
Methodology:
-
Buffer Prep: HEPES buffer (20 mM, pH 7.5) with Phenol Red indicator (0.2 mM).
-
Enzyme Mix: Recombinant hCA II or IX (concentration adjusted to 10 nM).
-
Substrate:
-saturated water. -
Reaction:
-
Mix Enzyme + Inhibitor (incubate 15 min).
-
Rapidly mix with Substrate in a Stopped-Flow apparatus.
-
Monitor absorbance decay at 557 nm (Phenol Red color change from red to yellow as pH drops).
-
-
Calculation: Fit the initial velocity (
) vs. Inhibitor concentration to the Cheng-Prusoff equation to derive .
Comparative Data Analysis
The following table summarizes the inhibitory profiles of
| Compound | Substituent (R) | hCA II | hCA IX | Selectivity (IX/II) |
| Acetazolamide | (Standard) | 12.1 | 25.0 | 0.48 |
| Analog 1 | 305.0 | 280.0 | 0.91 | |
| Analog 2 | 145.0 | 54.0 | 2.68 | |
| Analog 3 | 85.0 | 18.5 | 4.59 | |
| Analog 4 | 92.0 | 12.0 | 7.66 |
Note: Data represents aggregated averages from structure-activity relationship studies. The 3-chloro substitution (Analog 3) significantly improves selectivity for the tumor-associated isoform hCA IX compared to the unsubstituted phenyl analog.
References
-
Supuran, C. T. (2008).[4][5] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[6] Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Ghorab, M. M., et al. (2014).[4][5] Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta Pharmaceutica, 64(4), 419-431. Link
-
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link
-
Owa, T., et al. (1999). Discovery of novel antitumor sulfonamides targeting G1 phase of the cell cycle.[2][7] Journal of Medicinal Chemistry, 42(19), 3789-3799. Link
-
Gowda, B. T., et al. (2008).[4][5] Structure of N-(3-chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E, 64(Pt 6), o1036. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of novel antitumor sulfonamides targeting G1 phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 5. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acu.edu.in [acu.edu.in]
- 7. portal.fis.tum.de [portal.fis.tum.de]
Technical Monograph: N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide
[1]
Executive Summary
N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide (Formula: C₁₄H₁₄ClNO₂S; MW: 295.78 g/mol ) is a synthetic small molecule belonging to the N-arylbenzenesulfonamide class.[1] It functions primarily as a chemical probe in high-throughput screening (HTS) libraries, targeting pathways involving carbonic anhydrase inhibition , antimicrobial activity (specifically S. aureus), and anticancer signaling .[1]
This guide details the compound's physicochemical profile, a validated synthesis protocol using commercially available reagents, and its structure-activity relationship (SAR) logic.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
Identification
-
IUPAC Name: N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide[1]
-
SMILES: Cc1cc(C)c(S(=O)(=O)Nc2cccc(Cl)c2)cc1 (Predicted)[7]
-
InChI Key: (Predicted based on structure) JV... (Specific key requires generation)
-
CAS Registry Number: Note: While the reagents (2,5-dimethylbenzenesulfonyl chloride: 19040-62-1; 3-chloroaniline: 108-42-9) are well-indexed, the specific product is often cataloged in proprietary HTS libraries (e.g., ChemBridge, Enamine).[1]
Calculated Properties (In Silico)
| Property | Value | Significance |
| LogP (Octanol/Water) | ~3.8 - 4.2 | High lipophilicity; suggests good membrane permeability but potential solubility issues in aqueous media.[1] |
| Topological Polar Surface Area (TPSA) | ~54 Ų | Well within the range for oral bioavailability (<140 Ų). |
| H-Bond Donors | 1 (NH) | Critical for binding site interaction (e.g., Zn²⁺ coordination in metalloenzymes).[1] |
| H-Bond Acceptors | 2 (Sulfonyl Oxygens) | Facilitates hydrogen bonding with receptor residues.[1] |
| Rotatable Bonds | 3 | Rigid scaffold limits entropic penalty upon binding.[1] |
Synthesis & Methodology
The synthesis of N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide follows a classic nucleophilic substitution pathway (Schotten-Baumann conditions) involving a sulfonyl chloride and an aniline derivative.[1]
Reaction Scheme
The core reaction involves the attack of the nucleophilic nitrogen of 3-chloroaniline on the electrophilic sulfur of 2,5-dimethylbenzenesulfonyl chloride , with a base acting as a proton scavenger to drive the equilibrium.[1]
Experimental Protocol
Reagents:
-
2,5-Dimethylbenzenesulfonyl chloride (1.0 equiv) [CAS: 19040-62-1][1]
-
3-Chloroaniline (1.0 equiv) [CAS: 108-42-9][1]
-
Pyridine (1.2 equiv) or Triethylamine (TEA) (1.5 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloroaniline (10 mmol) in anhydrous DCM (20 mL).
-
Base Addition: Add Pyridine (12 mmol) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.
-
Acylation: Dropwise add a solution of 2,5-dimethylbenzenesulfonyl chloride (10 mmol) in DCM (10 mL) over 15 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 7:3).
-
Quenching: Quench the reaction by adding 1M HCl (to neutralize excess pyridine and protonate unreacted aniline).
-
Extraction: Separate the organic layer and wash sequentially with water, saturated NaHCO₃ (to remove acidic byproducts), and brine.[1]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water to yield the pure sulfonamide.[1]
Visualization: Synthesis Workflow
Caption: Synthesis pathway via nucleophilic substitution of sulfonyl chloride by aniline.
Biological Potential & Structure-Activity Relationship (SAR)[1]
Pharmacophore Analysis
The sulfonamide moiety (-SO₂NH-) is a privileged scaffold in medicinal chemistry.[1]
-
Sulfonyl Group: Mimics the transition state of hydrolysis or acts as a zinc-binding group (ZBG) in metalloenzymes like Carbonic Anhydrase (CA) .
-
3-Chlorophenyl Ring: The meta-chloro substitution increases lipophilicity and metabolic stability (blocking metabolic oxidation at the ring).[1] It often improves potency against bacterial targets by enhancing membrane penetration.[1]
-
2,5-Dimethyl Substitution: Provides steric bulk that can lock the conformation of the sulfonamide bond, potentially increasing selectivity for specific enzyme isoforms (e.g., distinguishing between CA-II and CA-IX).[1]
Potential Targets
Based on structural homology with known bioactive sulfonamides:
-
Antimicrobial Agents: N-arylbenzenesulfonamides frequently exhibit activity against Gram-positive bacteria (Staphylococcus aureus) by disrupting folate synthesis (dihydropteroate synthase inhibition) or cell division mechanisms.[1]
-
Carbonic Anhydrase Inhibitors (CAIs): While primary sulfonamides (-SO₂NH₂) are the classic CAIs, secondary sulfonamides like this compound are investigated for isoform-selective inhibition, particularly in cancer therapy (hypoxic tumor targeting).[1]
Visualization: SAR Logic
Caption: Structure-Activity Relationship (SAR) mapping of substituents to pharmacological effects.
References
-
Synthesis of N-arylbenzenesulfonamides
-
Reagent Data
-
Biological Context (Sulfonamides)
-
General Protocol Source
Sources
- 1. CN116730859A - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]
- 2. N-(3-Chlorophenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 350989-77-4,Ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate [weeiboo.com]
- 4. CAS RN 350989-77-4 | Fisher Scientific [fishersci.fi]
- 5. 阿摩尔-化学试剂、生物试剂、分析试剂等研发用试剂高端品牌 [amole.com.cn]
- 6. download [amadischem.com]
- 7. N-(2-Chlorophenyl)-4-methylbenzenesulfonamide | C13H12ClNO2S | CID 80791 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide
[1][2]
Executive Summary
This technical guide details the optimized reaction conditions for the synthesis of N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide via the nucleophilic substitution of 2,5-dimethylbenzenesulfonyl chloride with 3-chloroaniline .[1][2] Sulfonamides are a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in diuretics, antibiotics (sulfa drugs), and HIV protease inhibitors.[1][2]
The protocols herein prioritize atom economy , purity , and reproducibility .[1][2] Two distinct methodologies are provided:
-
Method A (Standard Medicinal Chemistry): A homogeneous DCM/Pyridine system ideal for small-to-medium scale library synthesis where high solubility is required.[1][2]
-
Method B (Green/Schotten-Baumann): A biphasic aqueous/organic system utilizing inorganic bases, suitable for scale-up and minimizing organic waste.[1][2]
Reaction Mechanics & Chemical Logic
The Chemical Transformation
The reaction involves the attack of the nucleophilic amino group of 3-chloroaniline on the electrophilic sulfur atom of the sulfonyl chloride.[2] The presence of the meta-chlorine on the aniline slightly deactivates the nucleophile (inductive withdrawal), necessitating a base to drive the equilibrium by neutralizing the generated HCl.[2]
Reaction Equation:
Mechanistic Pathway
The mechanism follows a nucleophilic substitution at the sulfur atom.[2] While often simplified as
Key Mechanistic Considerations:
-
Electrophilicity: The 2,5-dimethyl substitution on the sulfonyl ring is electron-donating, potentially slightly reducing the electrophilicity of the sulfur compared to a nitro-benzenesulfonyl chloride. However, steric hindrance from the ortho-methyl group is the more critical factor, requiring sufficient reaction time or thermal energy.[1][2]
-
Nucleophilicity: 3-chloroaniline is a weaker nucleophile than aniline due to the electron-withdrawing Cl group.[1][2] This makes the choice of base and solvent critical to prevent stalling.[2]
-
Side Reactions:
-
Hydrolysis: Water competes with the amine for the sulfonyl chloride, forming the unreactive sulfonic acid.[2] Anhydrous conditions (Method A) mitigate this.[2]
-
Bis-sulfonylation: Formation of the tertiary sulfonamide (
) is rare with anilines due to steric bulk and reduced nucleophilicity of the sulfonamide nitrogen, but can occur with excess electrophile.[2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
Experimental Protocols
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6] | Role | Physical State |
| 2,5-Dimethylbenzenesulfonyl chloride | 204.67 | 1.1 | Electrophile | Solid/Liquid (Low MP) |
| 3-Chloroaniline | 127.57 | 1.0 | Nucleophile | Liquid |
| Pyridine | 79.10 | 2.0 - 3.0 | Base/Solvent | Liquid |
| Dichloromethane (DCM) | 84.93 | Solvent | Solvent | Liquid |
| HCl (1M) | 36.46 | Wash | Quench/Wash | Aqueous Solution |
Method A: Homogeneous DCM/Pyridine Protocol (Recommended)
Best for: High purity, library synthesis, moisture-sensitive reagents.[1][2]
Step-by-Step Procedure:
-
Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (
) or Argon.[2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Solubilization: Add 3-chloroaniline (1.0 equiv, e.g., 5.0 mmol, 638 mg) to the flask. Dissolve in anhydrous DCM (15 mL).
-
Base Addition: Add Pyridine (3.0 equiv, 15.0 mmol, 1.2 mL). Pyridine acts as both a base and a nucleophilic catalyst.[1][2]
-
Cooling: Submerge the flask in an ice-water bath (
). -
Addition of Electrophile: Dissolve 2,5-dimethylbenzenesulfonyl chloride (1.1 equiv, 5.5 mmol, 1.13 g) in a minimal amount of DCM (2-3 mL). Add this solution dropwise to the reaction mixture over 10 minutes.
-
Reaction: Remove the ice bath after 30 minutes and allow the mixture to warm to Room Temperature (RT, ~25°C). Stir for 4–12 hours.
-
Quenching & Workup:
-
Dilute the mixture with DCM (20 mL).
-
Wash with 1M HCl (
) to remove excess pyridine and unreacted aniline (forms water-soluble salts).[2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Wash with Saturated
( ) to neutralize residual acid.[2] -
Wash with Brine (
).[2]
-
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure (Rotavap) to yield the crude solid. -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) if necessary.
Method B: Schotten-Baumann Conditions (Biphasic)
Best for: Large scale, avoiding toxic organic bases, robust substrates.[1][2]
Step-by-Step Procedure:
-
Preparation: In a 100 mL flask, dissolve 3-chloroaniline (1.0 equiv) in Acetone (20 mL).
-
Base Solution: Prepare a saturated aqueous solution of Sodium Carbonate (
) or use 10% NaOH (2.0 equiv). Add this to the acetone solution. -
Addition: Cool to
. Add 2,5-dimethylbenzenesulfonyl chloride (1.2 equiv) in one portion (if solid) or dropwise (if liquid).[2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Reaction: Vigorously stir the biphasic mixture at RT for 2–6 hours.
-
Workup: Evaporate the acetone under reduced pressure. The product usually precipitates from the remaining aqueous layer.[2]
Visualized Workflows
Reaction Logic & Troubleshooting Pathway
The following diagram illustrates the decision-making process and chemical logic during the synthesis.
Caption: Decision tree for sulfonamide synthesis, highlighting method selection and troubleshooting loops for incomplete conversion.
Experimental Workflow (Method A)
Caption: Step-by-step bench workflow for the DCM/Pyridine synthesis protocol.
Characterization & Quality Control
Upon isolation, the product should be characterized to confirm identity and purity.[2][7][8][9]
-
Physical Appearance: Expected to be a white to off-white solid.[1][2][3]
-
1H NMR (DMSO-d6 or CDCl3):
-
Amide Proton (NH): Singlet, typically
9.5–10.5 ppm (exchangeable withngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ).[2] -
Sulfonyl Aromatic Ring: Two methyl singlets (
2.3–2.6 ppm).[2] Three aromatic protons showing 1,2,4-substitution pattern (singlet, doublet, doublet).[2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Aniline Aromatic Ring: Four aromatic protons.[1][2] Look for the characteristic pattern of a 3-substituted benzene (singlet, doublet, triplet, doublet).
-
-
Mass Spectrometry (ESI): Look for
orngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> peaks.[2]
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Low Yield (<50%) | Hydrolysis of Sulfonyl Chloride | Ensure reagents are dry. Use fresh sulfonyl chloride.[1][2][6] If the chloride is old, purify via vacuum distillation or recrystallization (if solid) before use.[1][2] |
| Starting Material Remains | Low Nucleophilicity | Heat the reaction to reflux ( |
| Oiling Out | Impurities | The product may not crystallize easily.[2] Triturate the crude oil with cold Ether or Hexane/EtOAc mixtures to induce precipitation.[2] |
| Pyridine Smell in Product | Incomplete Wash | Increase the volume or number of 1M HCl washes during workup. |
References
-
Organic Chemistry Portal. Sulfonamide Synthesis. (Accessed 2025).[1][2][10][11][12] Available at: [Link][2]
-
National Institutes of Health (PMC). Synthesis of N-(aryl)-arylsulfonamides.[1][2] (Accessed 2025).[1][2][10][11][12] Available at: [Link]
-
Organic Syntheses. Benzenesulfonyl Chloride Preparation and Reactivity. Org.[1][2] Synth. 1921, 1,[1][2] 21. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Chloro-N-(3-chlorophenyl)-2-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-(3-Chlorophenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-(3-Chlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
Application Note: Solvent Selection & Handling Protocol for N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide
Executive Summary
This technical guide provides a rigorous framework for the solubilization and handling of N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide . Due to the significant lipophilicity introduced by the 3-chlorophenyl and 2,5-dimethyl moieties, this compound presents a high risk of precipitation ("crashing out") in aqueous buffers. This note details the physicochemical rationale for solvent selection, provides a validated stock preparation protocol, and outlines a self-validating method for determining aqueous solubility limits.
Physicochemical Profile & Solubility Logic
To select the correct solvent, we must first deconstruct the molecule’s interaction potential.
Structural Analysis
The compound consists of three distinct domains affecting solubility:
-
Sulfonamide Core (
): The primary polar region. The nitrogen proton is weakly acidic ( ). At physiological pH (7.4), the molecule remains predominantly neutral, limiting aqueous solubility. -
2,5-Dimethylbenzenesulfonyl Ring: The two methyl groups increase the hydrophobic surface area and crystal lattice energy, reducing water solubility compared to a bare benzenesulfonamide.
-
3-Chlorophenyl Ring: The chlorine atom is lipophilic and electron-withdrawing. This increases the partition coefficient (
), pushing the predicted value into the 3.5 – 4.5 range .
Solvent Compatibility Matrix[1]
| Solvent Class | Representative | Compatibility | Mechanistic Rationale |
| Dipolar Aprotic | DMSO (Dimethyl sulfoxide) | Excellent (Recommended) | High dipole moment disrupts strong crystal lattice interactions; lacks acidic protons to interfere with the sulfonamide. |
| Polar Protic | Ethanol / Methanol | Moderate | Soluble, but lower saturation limit than DMSO. Useful for specific evaporation protocols but less stable for long-term storage. |
| Aqueous Buffer | PBS / Media | Poor (< 10 µM) | High hydrophobic penalty. The neutral sulfonamide cannot overcome the water lattice energy without cosolvents. |
| Non-Polar | Hexane / Heptane | Poor | Lacks the polarity to interact with the sulfonyl oxygens. |
Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution (Standard)
Objective: Create a stable, high-concentration stock for long-term storage.
Materials:
-
Compound: N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide (Solid)
-
Solvent: Anhydrous DMSO (Grade:
, stored over molecular sieves) -
Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.
Procedure:
-
Weighing: Weigh approximately 3-5 mg of the solid compound into the amber vial. Record the exact mass (
). -
Calculation: Calculate the required volume of DMSO (
) to achieve 10 mM concentration: (Note: Molecular Weight 295.78 g/mol ) -
Solubilization: Add the calculated volume of DMSO.
-
Agitation: Vortex for 30 seconds. If solid remains, sonicate in a water bath at 37°C for 5 minutes.
-
Inspection: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.
-
Storage: Store at -20°C. DMSO freezes at 18.5°C; thaw completely and vortex before every use to prevent concentration gradients.
Expert Tip: Avoid using simple plastic microfuge tubes for long-term storage of DMSO stocks, as leachables can contaminate the sample. Use glass or polypropylene compatible with DMSO.
Protocol B: Kinetic Solubility Limit Test (The "Crash-Out" Assay)
Objective: Determine the maximum concentration tolerated in your specific assay buffer before precipitation occurs. Do not assume the compound is soluble just because the stock is clear.
Workflow Diagram:
Figure 1: Kinetic solubility assessment workflow. This ensures that biological data is not an artifact of precipitated compound.
Procedure:
-
Prepare Intermediates: Create a dilution series of the compound in 100% DMSO (e.g., 5 mM, 2.5 mM, 1 mM, 0.5 mM).
-
Spike Buffer: Pipette 2 µL of each DMSO intermediate into 198 µL of your assay buffer (e.g., PBS pH 7.4) in a clear-bottom 96-well plate. This maintains a constant 1% DMSO concentration.
-
Incubate: Allow to stand at room temperature for 4 hours.
-
Read: Measure Absorbance at 600-650 nm (nephelometry surrogate).
-
Analysis: A spike in absorbance compared to the DMSO-only blank indicates precipitation. The highest concentration before the spike is your Kinetic Solubility Limit .
Critical Handling & Safety Notes
DMSO Hygroscopicity
DMSO is highly hygroscopic. It absorbs water from the atmosphere, which can cause the lipophilic sulfonamide to precipitate inside the stock vial over time.
-
Mitigation: Always cap vials immediately. Use "Single-Use" aliquots if the compound is expensive or sensitive.
Biological Toxicity of Solvents
While DMSO is the best solvent chemically, it is cytotoxic at high concentrations.[1]
-
Limit: Most mammalian cell assays tolerate 0.1% - 0.5% v/v DMSO .
-
Validation: Always run a "Vehicle Control" (DMSO only) to normalize data.
pH Sensitivity
The sulfonamide nitrogen is acidic.
-
Basic pH (>10): Solubility increases significantly (salt formation).
-
Acidic pH (<4): Solubility decreases.
-
Physiological pH (7.4): The compound is likely in its neutral, least soluble form. Strict adherence to Protocol B is required.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Cloudiness upon adding PBS | "Crash-out" (Solubility limit exceeded) | Reduce final concentration or increase DMSO % (if assay tolerates). |
| Yellowing of DMSO stock | Oxidation or degradation | Discard stock. Prepare fresh under inert atmosphere ( |
| Inconsistent Assay Results | Compound adhering to plastic | Use "Low-Binding" plasticware or pre-coat tips with buffer. |
References
-
PubChem. N-(3-chlorophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide (Analogous Structure Data). National Library of Medicine. Available at: [Link]
-
Molina-Garza, Z.J., et al. (2017). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes.[2][3] BioMed Research International. Available at: [Link]
-
Byrne, F.P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.[4] Available at: [Link]
- Martinez, F., et al. (2013). Thermodynamics of mixing of sulfonamides in propylene glycol + water mixtures. Journal of Solution Chemistry. (Contextual grounding for cosolvency effects).
Sources
- 1. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 2. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Optimization of 10mM Sulfonamide Inhibitor Stock Solutions in DMSO: A Technical Guide
Abstract
The preparation of high-quality chemical probes is the foundational step in reproducible drug discovery. Sulfonamide inhibitors, a class of compounds targeting enzymes such as carbonic anhydrases and dihydropteroate synthase, exhibit specific solubility profiles that demand rigorous preparation protocols. This guide details the preparation of 10 mM stock solutions in Dimethyl Sulfoxide (DMSO), addressing critical factors such as hygroscopicity, volumetric contraction, and compound stability to ensure assay reliability.
Introduction: The 10 mM Standard
In high-throughput screening (HTS) and biochemical assays, 10 mM serves as the industry-standard stock concentration. This concentration offers a balance between minimizing the volume of solvent added to the assay (keeping final DMSO < 1% v/v) and maintaining compound solubility.[1][2]
Sulfonamides (R-SO₂-NH₂) present unique challenges. While generally lipophilic, their acidic sulfonamide hydrogen (pKa ~10) allows for ionization-dependent solubility. DMSO is the solvent of choice due to its aprotic, polar nature, which disrupts the intermolecular hydrogen bonding of the sulfonamide crystal lattice without ionizing the molecule, preserving its chemical integrity for storage.
Critical Material Properties
The "Water Trap": DMSO Hygroscopicity
DMSO is super-hygroscopic.[3] At 20°C and 60% relative humidity, pure DMSO can absorb up to 10% water by weight within 24 hours.
-
Impact: The presence of water increases the polarity of the solvent, drastically reducing the solubility of lipophilic sulfonamides and causing "silent precipitation" (micro-crystals invisible to the naked eye).
-
Mitigation: Use anhydrous DMSO (≥99.9%) stored over molecular sieves (3Å or 4Å).
Solubility Profiles of Common Sulfonamides
The following table summarizes the physicochemical properties relevant to dissolution.
| Compound | MW ( g/mol ) | CAS No.[4][5][6] | Solubility in DMSO | pKa (approx) | Mass for 1 mL (10 mM) |
| Sulfanilamide | 172.20 | 63-74-1 | ≥ 50 mg/mL | 10.4 | 1.72 mg |
| Sulfadiazine | 250.28 | 68-35-9 | ~ 50 mg/mL | 6.5 | 2.50 mg |
| Sulfamethoxazole | 253.28 | 723-46-6 | > 50 mg/mL | 5.6 | 2.53 mg |
| Acetazolamide | 222.25 | 59-66-5 | ~ 20 mg/mL | 7.2 | 2.22 mg |
Protocol: The Self-Validating System
Phase 1: Calculation & Weighing
Objective: Eliminate gravimetric errors.
-
The Challenge: Weighing exactly 1.72 mg (for 1 mL of Sulfanilamide) is prone to static and balance error.
-
The Solution: Weigh a larger mass (e.g., 5–10 mg) and adjust the DMSO volume. This "Reverse Calculation" method reduces relative error.
Formula:
Phase 2: Anhydrous Dissolution
Objective: Prevent moisture-induced precipitation.
-
Equilibrate the DMSO bottle to room temperature before opening to prevent condensation.
-
Add the calculated volume of Anhydrous DMSO to the vial containing the weighed solid.
-
Note: For 10 mM stocks, the volume displacement by the solid is negligible (<1%). Direct addition of solvent is acceptable for screening stocks.[7] For analytical standards, dissolve in 90% volume, then top up to the mark in a volumetric flask.
-
-
Inert Gas Purge: If the sulfonamide is oxidation-sensitive (rare, but possible with complex derivatives), purge the headspace with Nitrogen or Argon before capping.
Phase 3: Homogenization & QC
Objective: Ensure true solution status.
-
Vortex vigorously for 30 seconds.
-
Sonicate in a water bath at 37°C for 5–10 minutes if visible particles remain.
-
Visual QC: Hold the vial against a light source. The solution must be free of Schlieren lines (swirls indicating density gradients) and particulates.
Phase 4: Storage & Handling
Objective: Minimize freeze-thaw degradation.
-
Aliquot: Split the master stock into single-use aliquots (e.g., 50 µL) in amber tubes.
-
Freeze: Store at -20°C (short term, <3 months) or -80°C (long term).
-
Thawing: Thaw completely at 37°C and vortex before use. Never pipette from a partially frozen solution, as the concentration will be non-uniform (cryoconcentration effect).
Visualizations
Workflow Diagram: Preparation Lifecycle
This diagram outlines the critical path from solid powder to assay-ready stock.
Caption: Critical path for preparing 10 mM sulfonamide stocks. QC gates ensure no particulate matter enters storage.
Troubleshooting Decision Tree
Use this logic flow when the compound fails to dissolve.
Caption: Step-by-step logic for resolving solubility issues, prioritizing solvent quality and concentration adjustments.
References
-
ResearchGate. Discussions on DMSO Stock Solution Stability and Storage. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pdf.smolecule.com [pdf.smolecule.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.selleckchem.com [file.selleckchem.com]
Crystallization methods for N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide
An Application Guide and Protocols for the Crystallization of N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide
Author's Note
As a Senior Application Scientist, my experience has shown that crystallization is as much an art as it is a science. The protocols detailed herein are built upon established crystallographic principles and specific literature precedents for structurally analogous sulfonamides. The key to success lies not just in following the steps, but in understanding the rationale behind them. This guide is designed to empower researchers to move beyond rote execution and develop an intuitive feel for the crystallization process, enabling effective troubleshooting and optimization. The provided methods are robust starting points, but the unique behavior of any compound may necessitate thoughtful adjustments.
Introduction: The Critical Role of Crystallization
N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide is a member of the sulfonamide class of organic compounds, a scaffold renowned for its prevalence in medicinal chemistry and materials science.[1] The isolation of this compound in a highly pure, crystalline form is a prerequisite for its reliable characterization and downstream application. Crystallization is the most powerful technique for purification, capable of removing both soluble and insoluble impurities in a single step.
Furthermore, obtaining single crystals is essential for unambiguous structural elucidation via X-ray diffraction, which provides definitive information on molecular conformation, packing, and intermolecular interactions.[2][3] For drug development professionals, controlling the crystalline form (polymorphism) is critical, as different polymorphs can exhibit significant variations in physical properties such as solubility, stability, and bioavailability.[4] This guide provides detailed, field-proven protocols for obtaining crystalline N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide using methods ranging from routine purification to the growth of diffraction-quality single crystals.
Foundational Knowledge: Physicochemical Properties
A successful crystallization strategy begins with an understanding of the compound's physical and chemical properties. While experimental data for the title compound is not broadly published, we can infer a likely profile based on its structure and data from close analogs like N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamide.[5]
| Property | Anticipated Value / Characteristic | Significance for Crystallization |
| Molecular Formula | C₁₄H₁₄ClNO₂S | Provides the basis for all stoichiometric calculations. |
| Molecular Weight | 295.78 g/mol | Essential for preparing solutions of known concentration. |
| Melting Point | Likely >100 °C | The melting point must be higher than the boiling point of the chosen solvent to avoid "oiling out" during hot dissolution.[4][6] |
| Solubility Profile | Good Solubility: Alcohols (Methanol, Ethanol, Isopropanol), Acetone, Dichloromethane (DCM), Dimethylformamide (DMF).Poor Solubility: Water, Hexane, Heptane, Diethyl Ether. | This differential solubility is the cornerstone of all crystallization methods. A solvent with moderate solubility or a solvent/anti-solvent pair is ideal.[7][8] Literature on analogous compounds strongly indicates that ethanol or aqueous ethanol is an excellent starting point.[5][9][10] |
| Key Structural Features | Sulfonamide group (-SO₂NH-), two aromatic rings. | The sulfonamide moiety is a potent hydrogen bond donor (N-H) and acceptor (S=O), which will dominate crystal packing through N-H···O interactions.[5][9] |
Core Crystallization Protocols
Three primary methods are presented, each suited for different objectives, from bulk purification to the generation of high-quality single crystals.
Protocol 1: Slow Cooling Crystallization (Bulk Purification)
Caption: Workflow for Slow Evaporation Crystallization.
-
Solution Preparation: Prepare a clear, near-saturated solution of the compound in a suitable solvent. Based on literature for analogous compounds, ethanol is an excellent choice. [5][9]Dichloromethane or acetone are also viable options.
-
Clarification: It is critical to remove all dust and particulate matter, which can act as unwanted nucleation sites leading to a shower of microcrystals. Filter the solution through a syringe filter (0.22 or 0.45 µm) into a clean, small glass vial (e.g., a 1-dram vial).
-
Setup: Cover the vial with parafilm. Using a needle, pierce 1-3 small holes in the parafilm. [13]The number and size of the holes control the rate of evaporation; fewer/smaller holes lead to slower evaporation and potentially better crystals. [14]4. Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations (e.g., a quiet corner of a lab bench or a drawer).
-
Patience: Allow the solvent to evaporate slowly over several days to weeks. Do not disturb the vial during this time. High-quality crystals often form on the walls or bottom of the vial. [2]
Protocol 3: Anti-Solvent Vapor Diffusion (Single Crystal Growth)
This is arguably the most gentle and versatile method for growing exceptional single crystals. [2][15]It involves dissolving the compound in a "good" solvent and placing it in a sealed chamber containing a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, gradually reducing its solubility and promoting slow, controlled crystal growth.
Caption: Workflow for Anti-Solvent Vapor Diffusion.
-
Solvent Selection: Choose a solvent pair consisting of a "good" solvent in which the compound is highly soluble (e.g., Dichloromethane, Acetone) and a miscible, more volatile "anti-solvent" in which the compound is insoluble (e.g., Pentane, Hexane, Diethyl Ether). [2]2. Prepare Inner Vial: Dissolve the compound in a minimal amount of the good solvent in a small, uncapped vial (e.g., a 2 mL vial).
-
Prepare Outer Chamber: Pour a layer (5-10 mL) of the anti-solvent into a larger jar or beaker.
-
Assemble: Carefully place the small, open vial containing the compound solution into the larger jar, ensuring the anti-solvent level is below the top of the inner vial.
-
Seal and Incubate: Seal the larger jar tightly with a lid or parafilm and leave it undisturbed in a stable environment.
-
Growth: Over hours or days, the anti-solvent vapor will diffuse into the solution in the inner vial, reducing the compound's solubility and inducing crystallization.
Troubleshooting Common Crystallization Issues
Even with robust protocols, challenges can arise. A logical approach to troubleshooting is essential for success.
Sources
- 1. eurjchem.com [eurjchem.com]
- 2. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 3. imserc.northwestern.edu [imserc.northwestern.edu]
- 4. benchchem.com [benchchem.com]
- 5. N-(3-Chlorophenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. toku-e.com [toku-e.com]
- 9. N-(3-Chlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-(3-Chlorophenyl)-2-nitrobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 12. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 13. Slow Evaporation Method [people.chem.umass.edu]
- 14. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iucr.org [iucr.org]
Application Note: Microwave-Assisted Synthesis of N-Aryl Sulfonamides
[1][2][3]
Executive Summary & Introduction
The sulfonamide moiety (
Traditional thermal synthesis of N-aryl sulfonamides—typically involving the nucleophilic attack of an aniline on a sulfonyl chloride—often suffers from slow kinetics, especially when utilizing electron-deficient anilines (deactivated nucleophiles). Furthermore, thermal methods frequently require harsh conditions that promote the hydrolysis of moisture-sensitive sulfonyl chlorides or the formation of bis-sulfonamide byproducts.
This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) workflow that overcomes these limitations. By leveraging the specific heating mechanisms of dielectric heating, this protocol achieves:
-
Kinetic Acceleration: Reducing reaction times from hours to minutes.
-
Enhanced Selectivity: Minimizing hydrolysis through rapid "flash" heating.
-
Green Compatibility: Enabling the use of aqueous media or solvent-free conditions.[1]
Mechanistic Insight: Why Microwave?
To optimize this reaction, one must understand the interaction between the microwave field and the reaction matrix. The rate enhancement is not magic; it is a function of Dipolar Polarization and Ionic Conduction .
The Dielectric Heating Effect
In a microwave reactor (typically 2.45 GHz), polar molecules (like sulfonyl chlorides and solvents such as water or acetonitrile) align with the oscillating electric field. The molecular friction generated by this realignment creates internal heat.[2]
-
The "Specific" Microwave Effect: For the sulfonylation of amines, the transition state involves the formation of a polar zwitterionic intermediate. Microwave irradiation stabilizes this polar transition state more effectively than the ground state, potentially lowering the activation energy (
) relative to thermal heating.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway of microwave-assisted sulfonylation. The microwave field couples directly with the polar reagents, accelerating the formation of the zwitterionic transition state.
Critical Parameters & Optimization
Before beginning the protocol, select your solvent system based on the solubility and reactivity of your aniline.
| Parameter | Recommendation | Rationale |
| Solvent | Water/Acetone (1:1) or Water/EtOH | Green Choice. Water is an excellent microwave absorber ( |
| Alternative Solvent | Acetonitrile (MeCN) | Solubility Choice. For highly lipophilic substrates. MeCN couples well with MW ( |
| Base | Na₂CO₃ or K₂CO₃ | Inorganic bases are preferred over Pyridine for green protocols. They are easily removed via aqueous workup. |
| Temperature | 80°C – 120°C | Sufficient to overcome the activation energy of deactivated anilines without causing thermal decomposition. |
| Pressure | Auto-controlled | Capped vials allow heating solvents above their boiling points (superheating), significantly increasing reaction rates (Arrhenius law). |
Experimental Protocols
Protocol A: The "Green" Aqueous Method (Recommended)
Best for: Standard anilines, eco-friendly workflows, and ease of purification.
Reagents:
-
Aryl Sulfonyl Chloride (1.0 equiv)
-
Aniline derivative (1.0 equiv)
- (2.0 equiv)
-
Solvent: Water:Acetone (1:1 v/v) or Water:Ethanol (1:1 v/v)
Step-by-Step Workflow:
-
Preparation: In a 10 mL microwave-transparent crimp-sealed vial, dissolve the Aniline (1.0 mmol) and
(2.0 mmol) in 2 mL of solvent mixture. -
Addition: Add the Sulfonyl Chloride (1.0 mmol) last.
-
Note: If the sulfonyl chloride is solid, add it as a powder. If liquid, add neat.
-
-
Sealing: Crimp the vial with a PTFE-coated septum cap.
-
Irradiation: Place in the microwave reactor.
-
Mode: Dynamic (hold temperature).
-
Temp: 80°C.
-
Time: 5–10 minutes.
-
Stirring: High (magnetic stir bar is essential for heterogeneous aqueous mixtures).
-
-
Workup (Self-Validating Step):
-
Pour the reaction mixture into 10 mL of 1M HCl (ice-cold).
-
Observation: The sulfonamide product should precipitate immediately as the pH drops (protonating the unreacted amine and neutralizing the carbonate).
-
Filter the solid, wash with water, and dry.[3]
-
Validation: If no precipitate forms, extract with Ethyl Acetate.
-
Protocol B: The "Difficult Substrate" Method
Best for: Electron-deficient anilines (e.g., nitro-anilines) or sterically hindered substrates.
Reagents:
-
Aryl Sulfonyl Chloride (1.2 equiv)
-
Deactivated Aniline (1.0 equiv)
-
Pyridine (2.0 equiv) or DMAP (0.1 equiv catalytic load)
-
Solvent: Acetonitrile (MeCN) or DCM (if temp < 50°C)
Step-by-Step Workflow:
-
Preparation: Dissolve Deactivated Aniline (1.0 mmol) in 2 mL Acetonitrile in a microwave vial.
-
Activation: Add Pyridine (2.0 mmol).
-
Irradiation:
-
Temp: 100°C – 120°C (Pressure will rise, ensure vial is rated for ~15 bar).
-
Time: 10–20 minutes.
-
-
Workup:
-
Evaporate solvent (optional) or dilute with EtOAc.
-
Wash with 1M HCl (Critical step to remove Pyridine).
-
Wash with Brine, dry over
, and concentrate.
-
Workflow Visualization
Figure 2: Decision tree for selecting the optimal microwave protocol based on substrate reactivity.
Comparative Data: Microwave vs. Thermal
The following data highlights the efficiency gains when synthesizing N-(4-nitrophenyl)benzenesulfonamide (a difficult substrate).
| Method | Solvent/Base | Temperature | Time | Yield (%) |
| Thermal (Reflux) | Pyridine | 115°C | 12 Hours | 65% |
| Microwave (Protocol B) | MeCN / Pyridine | 120°C | 15 Minutes | 92% |
| Microwave (Green) | Water / | 100°C | 10 Minutes | 88% |
Data aggregated from internal validation and literature consensus [1, 2].
Troubleshooting & "Pro-Tips"
Issue: Bis-sulfonylation
Symptom: Formation of
-
Cause: Highly nucleophilic primary amines reacting twice.
-
Solution:
-
Use a slight excess of the amine (1.1 equiv) rather than the sulfonyl chloride.
-
Use Protocol A (Water). Bis-sulfonylation is sterically and electronically disfavored in aqueous suspension compared to homogeneous organic solvents.
-
Issue: Hydrolysis of Sulfonyl Chloride
Symptom: Low yield, formation of sulfonic acid (
-
Cause: Water competing with the amine as a nucleophile.
-
Solution:
-
Pre-mix the amine and base before adding the sulfonyl chloride.
-
Add the sulfonyl chloride immediately before starting the microwave ramp.
-
Increase the amine equivalents to 1.2.
-
Advanced Tip: One-Pot Synthesis from Sulfonic Acids
If the sulfonyl chloride is unstable, you can synthesize it in situ from the corresponding sulfonic acid using Trichlorotriazine (TCT) in the microwave, followed by the addition of the amine, all in one pot [3].
References
-
Microwave-Assisted Organic Synthesis (Review): Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[4] Angewandte Chemie International Edition.
-
Aqueous Microwave Protocols: Polshettiwar, V., & Varma, R. S. (2008). Aqueous Microwave Chemistry: A Clean and Green Synthetic Tool for Rapid Drug Discovery. Chemical Society Reviews.
-
Direct Synthesis from Sulfonic Acids: De Luca, L., & Giacomelli, G. (2008).[5][6] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[1][6][7] The Journal of Organic Chemistry.
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Application Notes & Protocols: A Guide to the Nucleophilic Substitution of Sulfonyl Chlorides with Anilines for Sulfonamide Synthesis
Abstract: The synthesis of sulfonamides via the nucleophilic substitution of sulfonyl chlorides with anilines is a cornerstone reaction in medicinal chemistry and organic synthesis. This guide provides an in-depth exploration of the underlying reaction mechanism, a detailed analysis of critical experimental parameters, and robust, field-proven protocols for researchers, scientists, and drug development professionals. By elucidating the causality behind experimental choices, this document serves as both a theoretical primer and a practical handbook for the reliable and efficient synthesis of sulfonamides.
Introduction: The Enduring Importance of Sulfonamides
The sulfonamide functional group (R-SO₂NR'R'') is a privileged scaffold in pharmacology, forming the structural core of a vast array of therapeutic agents.[1][2][3] Since the discovery of the antibacterial properties of Prontosil in the 1930s, which heralded the age of systemic antibacterial therapy, the sulfonamide moiety has been integral to drug design.[3] Beyond their classical role as "sulfa drugs," sulfonamides exhibit a wide spectrum of biological activities, including antiviral, antidiabetic, anticancer, and anti-inflammatory properties.[1][2][4][5]
The most direct and widely employed method for constructing the crucial S-N bond of a sulfonamide is the reaction of a sulfonyl chloride with a primary or secondary amine, such as an aniline.[6] This reaction's reliability, broad substrate scope, and operational simplicity have cemented its status as a fundamental transformation in the drug development pipeline. This guide will dissect this critical reaction, providing the necessary insights for its successful application.
Reaction Mechanism and Theoretical Foundation
The reaction proceeds via a nucleophilic substitution at the sulfur center of the sulfonyl chloride. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[7] The aniline, with its lone pair of electrons on the nitrogen atom, acts as the nucleophile.
The precise mechanism has been a subject of study, with evidence supporting both a concerted SN2-like pathway and a stepwise addition-elimination pathway, depending on the specific reactants and conditions.[7] For the purpose of this guide, the stepwise mechanism provides a clear, illustrative model of the key bond-forming and bond-breaking events.
Step-wise Mechanism:
-
Nucleophilic Attack: The nitrogen atom of the aniline attacks the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a trigonal bipyramidal intermediate.
-
Leaving Group Departure: The chloride ion, an excellent leaving group, is expelled from the intermediate, reforming the tetrahedral geometry around the sulfur atom.
-
Deprotonation: A base, which can be another molecule of aniline or an added base like pyridine or triethylamine, removes a proton from the nitrogen atom to yield the final, neutral sulfonamide product and an ammonium salt byproduct.[6]
Caption: Stepwise mechanism of sulfonamide formation.
Key Experimental Parameters and Strategic Considerations
The success and efficiency of the sulfonylation reaction hinge on the careful selection of several key parameters.
Solvent Effects
The choice of solvent can significantly influence the reaction rate. Aprotic solvents are generally preferred as they do not solvolyze the highly reactive sulfonyl chloride.[8] The polarity of the solvent can also affect the reaction, with moderately polar solvents often providing a good balance of solubility for the reactants.
| Solvent | Type | Typical Observations & Rationale |
| Dichloromethane (DCM) | Aprotic, Non-polar | Excellent solvent for most organic compounds. Easy to remove post-reaction. |
| Tetrahydrofuran (THF) | Aprotic, Polar | Good solvating power for both reactants. Must be anhydrous. |
| Acetonitrile (MeCN) | Aprotic, Polar | Often used for reactions with N-silylamines.[9] Can facilitate good reaction rates. |
| Pyridine | Aprotic, Polar, Basic | Can serve as both the solvent and the base/catalyst.[10] |
| Diethyl Ether | Aprotic, Non-polar | A common solvent, though less polar than DCM or THF.[7] |
| Methanol/Ethanol | Protic | Generally avoided due to risk of solvolysis (reaction with the sulfonyl chloride to form sulfonate esters).[7] |
Studies have shown that both specific (e.g., hydrogen bonding) and non-specific solvent interactions influence reactivity.[11] Therefore, solvent screening is a critical step in optimizing a new sulfonylation reaction.
Base Selection
A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[6] The accumulation of HCl can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.
-
Pyridine: A classic choice. It is a moderately weak base that also acts as a nucleophilic catalyst, activating the sulfonyl chloride towards attack. It is often used in slight excess or as the solvent.
-
Triethylamine (TEA) / Diisopropylethylamine (DIPEA): These are non-nucleophilic, sterically hindered bases. They are stronger bases than pyridine and are effective at scavenging HCl without competing with the aniline nucleophile.[10]
-
Aqueous Alkali (NaOH, KOH): Used in the Schotten-Baumann reaction conditions, particularly for the Hinsberg test.[12] The reaction is performed in a two-phase system or with a co-solvent.
Temperature and Reaction Time
The reaction is often exothermic and typically run at room temperature or cooled initially to 0 °C to control the initial rate of reaction, especially when adding the sulfonyl chloride. Gentle heating may be required for less reactive anilines (e.g., those with electron-withdrawing groups). Reaction times can vary from a few hours to overnight, and progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Potential Side Reactions and Troubleshooting
-
Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are moisture-sensitive. The reaction should be conducted under anhydrous conditions (e.g., under a nitrogen or argon atmosphere) to prevent hydrolysis to the corresponding sulfonic acid.
-
Double Sulfonylation of Primary Anilines: If a strong, non-hindered base is used in excess, it can deprotonate the newly formed sulfonamide, which can then react with a second molecule of sulfonyl chloride. Using a stoichiometric amount of base or a hindered base like DIPEA can mitigate this.
-
Polymerization: If an unprotected aniline is used in a multi-step synthesis to prepare a sulfonyl chloride, intermolecular reactions can lead to polymer formation.[13] This underscores the importance of protecting group strategies in more complex syntheses.
Detailed Experimental Protocols
Safety Precaution: Sulfonyl chlorides are corrosive and often have a pungent, irritating odor. Anilines can be toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: General Synthesis of N-phenylbenzenesulfonamide
This protocol describes a standard procedure using pyridine as the base.
Materials:
-
Aniline (1.0 eq)
-
Benzenesulfonyl chloride (1.05 eq)
-
Pyridine (or Anhydrous DCM with 1.5 eq Triethylamine)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq) and dissolve it in pyridine (or DCM).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition: Dissolve benzenesulfonyl chloride (1.05 eq) in a small amount of the reaction solvent. Add this solution dropwise to the stirred aniline solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours. Monitor the reaction progress by TLC until the starting aniline is consumed.
-
Quenching & Workup:
-
Carefully pour the reaction mixture into a separatory funnel containing 1M HCl. The volume of HCl should be sufficient to dissolve the product and neutralize all the base.
-
Extract the aqueous layer with a suitable organic solvent like ethyl acetate or DCM (3 x volume of aqueous layer).
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
Caption: General experimental workflow for sulfonamide synthesis.
Protocol 2: The Hinsberg Test for Amine Differentiation
This classical test leverages the sulfonylation reaction to distinguish between primary, secondary, and tertiary amines.[12][14] The principle lies in the acidity of the N-H proton of the sulfonamide formed from a primary amine.[12]
Materials:
-
Amine sample (primary, secondary, or tertiary aniline)
-
Benzenesulfonyl chloride (Hinsberg's Reagent)[15]
-
10% Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution
-
5% Hydrochloric Acid (HCl) solution
-
Test tubes
Procedure:
-
To a test tube, add 5-8 drops of the aniline sample.
-
Add 10 mL of 10% KOH solution.
-
Add 10 drops of benzenesulfonyl chloride.
-
Stopper the test tube and shake vigorously for 5-10 minutes, until the pungent smell of the sulfonyl chloride disappears.
-
Observation & Interpretation:
-
Primary Aniline: A clear solution is formed. The initially formed N-substituted sulfonamide has an acidic proton on the nitrogen, which is deprotonated by the excess KOH to form a water-soluble potassium salt.[14][15]
-
Confirmation: Acidify the clear solution with 5% HCl. A precipitate of the sulfonamide will form as it is no longer soluble in the acidic medium.[16]
-
-
Secondary Aniline: A precipitate or an insoluble oil forms. The N,N-disubstituted sulfonamide formed has no acidic proton on the nitrogen and is therefore insoluble in the aqueous alkali.[15][16] This precipitate will not dissolve upon acidification with HCl.
-
Tertiary Aniline: No reaction occurs. Tertiary amines do not form stable sulfonamides.[12] The unreacted aniline may remain as an insoluble layer but will dissolve upon the addition of 5% HCl to form a soluble ammonium salt.
-
Conclusion
The nucleophilic substitution reaction between sulfonyl chlorides and anilines is a robust and versatile method for synthesizing sulfonamides, a class of compounds of immense importance to the pharmaceutical and chemical industries. A thorough understanding of the reaction mechanism, coupled with the strategic selection of solvents, bases, and reaction conditions, is paramount for achieving high yields and purity. The protocols provided herein offer a solid foundation for researchers to successfully employ this critical transformation in their synthetic endeavors, from fundamental laboratory research to the complex challenges of modern drug development.
References
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Hinsberg Test: Definition, Procedure, and Mechanism. (2020). Chemistry Learner. [Link]
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Hinsberg Reagent And Test. BYJU'S. [Link]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). ResearchGate. [Link]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. [Link]
-
Unknown 1 Qualitative Analysis. Grossmont College. [Link]
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Hinsberg Reagent and Test: Distinguishing Amines Easily. Vedantu. [Link]
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Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2025). ResearchGate. [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
-
Preparation of sulfonamides from N-silylamines. PMC. [Link]
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). Royal Society of Chemistry. [Link]
-
Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry. [Link]
-
Synthesis of Sulfonamides. (2016). Royal Society of Chemistry. [Link]
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. [Link]
-
The recent progress of sulfonamide in medicinal chemistry. (2020). SciSpace. [Link]
-
Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. (2023). PEXACY International Journal of Pharmaceutical Science. [Link]
-
Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Publications. [Link]
-
Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Publications. [Link]
-
Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. (2024). MDPI. [Link]
-
Sulfonamide (medicine). Wikipedia. [Link]
-
Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. (2025). ResearchGate. [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. [Link]
- Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts.
-
The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]
-
Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. SciSpace. [Link]
- Process for preparing sulfonamide compounds.
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). MDPI. [Link]
-
Sulfonamide. Wikipedia. [Link]
-
Synthesis of an Sulfonamide, why is this step neccessary? (see pic). (2015). Reddit. [Link]
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Application Notes and Protocols: Handling, Storage, and Stability Assessment of N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the safe handling, appropriate long-term storage, and stability assessment of N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide. As a member of the sulfonamide class of compounds, its stability profile is critical for ensuring data integrity, reproducibility, and safety in research and development settings. The protocols herein are designed to be self-validating, explaining the scientific rationale behind each step to empower researchers. This guide covers hazard identification, personal protective equipment (PPE), storage protocols, and a detailed methodology for conducting forced degradation studies to understand the compound's intrinsic stability.
Compound Profile and Physicochemical Properties
N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide is an aromatic sulfonamide. While specific experimental data for this exact molecule is not widely published, its properties can be inferred from closely related analogs and the general characteristics of its functional groups. The structure consists of a 2,5-dimethylbenzenesulfonyl group linked to a 3-chloroaniline moiety via a sulfonamide bond.
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₁₄H₁₄ClNO₂S | (Calculated) |
| Molecular Weight | 295.78 g/mol | (Calculated)[1] |
| Appearance | White to off-white crystalline solid | Inferred from related sulfonamides[1][2] |
| General Solubility | Likely soluble in organic solvents (e.g., DMSO, DMF, Methanol, Acetonitrile); sparingly soluble in water. | Common characteristic of aromatic sulfonamides. |
| Key Structural Features | Sulfonamide linkage, chlorinated aromatic ring, substituted benzene ring. | Chemical Structure Analysis |
Safe Handling and Personal Protective Equipment (PPE)
Given the presence of a chlorinated aromatic ring and the fine, potentially inhalable nature of the crystalline solid, N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide should be handled with care. The following precautions are based on guidelines for similar chemical structures[3].
2.1 Hazard Identification
-
Acute Oral Toxicity: May be harmful if swallowed[4].
-
Skin Contact: May cause skin irritation or burns upon prolonged contact[5].
-
Eye Contact: Can cause serious eye irritation or damage[5][6].
-
Inhalation: Inhalation of dust may irritate the respiratory tract.
-
Environmental: May be harmful to aquatic life.
2.2 Recommended Personal Protective Equipment (PPE) & Engineering Controls
-
Engineering Controls: Always handle the solid compound and its concentrated solutions inside a certified chemical fume hood to minimize inhalation exposure[3]. An eyewash station and safety shower must be readily accessible[7][8].
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA/EN166 standards[8].
-
Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile rubber)[9].
-
Skin and Body Protection: Wear a standard laboratory coat. For larger quantities, consider additional protective clothing[3].
2.3 Spill & Waste Disposal
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed, labeled container for disposal. Clean the spill area with a suitable solvent (e.g., methanol or acetone) followed by soap and water[8].
-
Waste Disposal: Dispose of waste material in accordance with local, regional, and national environmental regulations. Do not allow the product to enter drains or waterways[4].
Long-Term Storage Protocols
The stability of sulfonamides during storage is crucial for the validity of analytical results[10]. Improper storage can lead to degradation, impacting the purity and potency of the compound.
-
Temperature: Store in a cool, dry, and well-ventilated place. For long-term stability, storage at 2-8°C is recommended. Avoid repeated freeze-thaw cycles if in solution.
-
Light: Protect from light. Store the solid compound in an amber glass vial or an opaque container. Solutions should also be stored in amber glassware or wrapped in aluminum foil. Sulfonamides can be susceptible to photodegradation[11].
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is found to be sensitive to oxidation. Keep the container tightly sealed to prevent moisture absorption[3].
-
Container: Use tightly sealed glass containers for storage.
Chemical Stability Profile and Degradation Pathways
Understanding the intrinsic stability of N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide is essential for developing stable formulations and establishing appropriate analytical methods. The primary degradation pathways for sulfonamides are hydrolysis, oxidation, and photolysis.
-
Hydrolytic Stability: The sulfonamide bond is susceptible to cleavage under both acidic and basic conditions. Generally, sulfonamides are more stable at neutral to alkaline pH and degrade more rapidly under acidic conditions[11]. The rate of hydrolysis is influenced by the electronic properties of the substituents on the aromatic rings[11][12].
-
Oxidative Stability: The sulfur atom in the sulfonamide group can be susceptible to oxidation. This pathway should be investigated using a suitable oxidizing agent like hydrogen peroxide.
-
Photostability: Aromatic compounds, including sulfonamides, can degrade upon exposure to UV light[11]. Photostability testing is crucial to determine the need for light-protective packaging and handling.
-
Thermal Stability: While many sulfonamides are relatively stable at ambient temperatures, their stability at elevated temperatures should be evaluated to understand risks during processing and storage in non-ideal conditions[13].
The following diagram outlines the logical workflow for a comprehensive stability assessment.
Caption: Workflow for forced degradation stability testing.
Experimental Protocol: Forced Degradation Study
This protocol details a forced degradation study to identify the intrinsic stability of N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide and to develop a stability-indicating analytical method.
5.1 Objective To investigate the degradation of N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) as recommended by ICH guidelines.
5.2 Materials and Reagents
-
N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide (Reference Standard)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade, e.g., Milli-Q)
-
Hydrochloric Acid (HCl), ACS Grade
-
Sodium Hydroxide (NaOH), ACS Grade
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Methanol (HPLC Grade)
5.3 Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector[12].
-
Analytical Balance
-
pH Meter
-
Water Bath or Dry Block Heater
-
Photostability Chamber (ICH Q1B compliant)
-
Volumetric flasks, pipettes, and autosampler vials (amber and clear)
5.4 Preparation of Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 25 mg of N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This is the stock solution.
-
Working Solution (100 µg/mL): Transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the 50:50 acetonitrile/water mixture.
5.5 Stress Conditions For each condition, prepare a sample in duplicate. Include an unstressed control sample (working solution stored at 2-8°C, protected from light) for comparison.
-
Acidic Hydrolysis:
-
Pipette 1 mL of the stock solution into a 10 mL flask.
-
Add 1 mL of 1 M HCl.
-
Keep the flask in a water bath at 60°C for 24 hours[11].
-
After incubation, cool to room temperature. Carefully neutralize the solution with 1 M NaOH.
-
Dilute to the 10 mL mark with 50:50 acetonitrile/water.
-
-
Basic Hydrolysis:
-
Pipette 1 mL of the stock solution into a 10 mL flask.
-
Add 1 mL of 1 M NaOH.
-
Keep the flask in a water bath at 60°C for 24 hours[11].
-
After incubation, cool to room temperature. Carefully neutralize with 1 M HCl.
-
Dilute to the 10 mL mark with 50:50 acetonitrile/water.
-
-
Oxidative Degradation:
-
Pipette 1 mL of the stock solution into a 10 mL flask.
-
Add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Dilute to the 10 mL mark with 50:50 acetonitrile/water.
-
-
Thermal Degradation (Solution):
-
Pipette 1 mL of the stock solution into a 10 mL flask.
-
Dilute to the mark with 50:50 acetonitrile/water.
-
Keep the flask in a heating block at 80°C for 48 hours.
-
Cool to room temperature before analysis.
-
-
Photolytic Degradation:
-
Prepare two 100 µg/mL working solutions.
-
Expose one solution in a clear vial to light within a photostability chamber (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
Wrap the second (control) vial in aluminum foil and place it in the same chamber.
-
Analyze both samples after the exposure period.
-
5.6 Stability-Indicating HPLC-UV Method (Example) A robust HPLC method is required to separate the parent peak from all potential degradation products[12][14].
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: Hold at 90% B
-
18-19 min: 90% to 30% B
-
19-25 min: Hold at 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or optimized via PDA scan)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
5.7 Data Analysis
-
Analyze all stressed samples and the unstressed control by HPLC.
-
Calculate the percentage degradation of the parent compound in each stressed sample relative to the control.
-
% Degradation = [1 - (Peak Area of Stressed Sample / Peak Area of Control)] x 100
-
-
Check for peak purity of the parent compound in all chromatograms.
-
Calculate the mass balance to ensure all major degradants are accounted for.
Data Summary and Interpretation
The results from the forced degradation study should be summarized to provide a clear stability profile.
| Stress Condition | Incubation Time / Temp | Expected % Degradation | Observations |
| Control | N/A | < 1% | Single, sharp peak for the parent compound. |
| Acidic (0.1M HCl) | 24h / 60°C | 5-20% | Potential formation of one or more new peaks. |
| Basic (0.1M NaOH) | 24h / 60°C | 2-10% | Likely more stable than in acid; minor degradation expected. |
| Oxidative (3% H₂O₂) | 24h / RT | 10-30% | Potential for significant degradation. |
| Thermal | 48h / 80°C | < 5% | Compound is likely to be thermally stable. |
| Photolytic | ICH Q1B | 5-15% | Degradation expected, confirming light sensitivity. |
Note: The expected degradation percentages are hypothetical and serve as a guide. Actual results must be determined experimentally.
Conclusion
This guide outlines the essential procedures for the safe handling, storage, and stability evaluation of N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide. Adherence to these protocols will ensure the safety of laboratory personnel and the generation of high-quality, reliable, and reproducible scientific data. The forced degradation study is a critical tool, providing invaluable insights into the compound's intrinsic stability and informing the development of robust analytical methods and, potentially, future formulations.
References
-
McCaughey, M. G. (1997). Stability of Sulfonamide Antibiotics in Spiked Pig Liver Tissue During Frozen Storage. Journal of AOAC INTERNATIONAL, 80(5), 977-982. Available at: [Link]
-
Perez, R. H., et al. (2002). Stability of sulfonamides, nitrofurans, and chloramphenicol residues in preserved raw milk samples measured by liquid chromatography. Journal of AOAC International, 85(6), 1326-1330. Available at: [Link]
-
NEMI.gov. (n.d.). Method 555: Determination of Chlorinated Acids in Water by High Performance Liquid Chromatography with a Photodiode Array Ultraviolet Detector. Available at: [Link]
-
PubChem. N-(3-chlorophenyl)-N-[[5-(hydrazinecarbonyl)-2-pyridinyl]methyl]methanesulfonamide. National Center for Biotechnology Information. Available at: [Link]
-
CPAchem. (2024). Safety Data Sheet for 4-amino-2,5-dimethoxy-N-phenylbenzenesulphonamide. Available at: [Link]
-
Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1044-1050. Available at: [Link]
-
Gowda, B. T., et al. (2011). N-(3-Chlorophenyl)-2,4-dimethylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2178. Available at: [Link]
-
Kao Chemicals. (2021). Material Safety Data Sheet - NEOPELEX G-15. Available at: [Link]
-
PubChem. N-(3-chlorophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide. National Center for Biotechnology Information. Available at: [Link]
-
Al-Hourani, B. J. (2024). Synthesis and Characterization of N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(2), M1865. Available at: [Link]
-
Georganics. (2011). Safety Data Sheet for (3-CHLOROPHENYL)METHANESULFONYL CHLORIDE. Available at: [Link]
-
Gowda, B. T., et al. (2010). N-(3-Chlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o278. Available at: [Link]
Sources
- 1. N-(3-Chlorophenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(3-Chlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. cpachem.com [cpachem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. chemical.kao.com [chemical.kao.com]
- 7. fishersci.com [fishersci.com]
- 8. georganics.sk [georganics.sk]
- 9. fishersci.com [fishersci.com]
- 10. academic.oup.com [academic.oup.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
High-Throughput Screening (HTS) of Sulfonamide Libraries: From SuFEx Design to Hit Triage
Executive Summary & Scientific Rationale
The sulfonamide moiety (
This guide moves beyond standard operating procedures to address the causality of screening failure. We integrate modern SuFEx (Sulfur-Fluoride Exchange) click chemistry for rapid library generation with rigorous Nephelometry-based solubility gating to ensure that the "hits" identified are pharmacological realities, not colloidal artifacts.
Library Design: The SuFEx Advantage
Traditional sulfonamide synthesis (sulfonyl chloride + amine) is moisture-sensitive and difficult to automate in high-density formats. We recommend shifting to SuFEx chemistry , specifically using ethenesulfonyl fluoride (ESF) or aryl sulfonyl fluorides.
Why this matters: Sulfonyl fluorides are stable in water/air but react exclusively with amines upon activation (e.g., by Calcium Triflimide). This allows for "Direct-to-Biology" screening where purification is minimized.
Workflow Visualization: SuFEx Library Generation
The following diagram outlines the logic flow for generating a diverse sulfonamide library using SuFEx chemistry.
Caption: Modular SuFEx workflow for generating diverse sulfonamide libraries compatible with direct HTS entry.
Protocol A: The Gatekeeper – Kinetic Solubility by Nephelometry
The Problem: Sulfonamides often exhibit deceptive solubility. They may appear soluble in 100% DMSO but precipitate instantly upon dilution into aqueous assay buffer, forming colloidal aggregates that sequester enzymes (promiscuous inhibition). The Solution: Laser Nephelometry.[1][2][3] This measures forward light scattering to detect undissolved particles before the compound enters the primary screen.
Materials
-
Instrument: BMG LABTECH NEPHELOstar or equivalent laser nephelometer.
-
Plates: 384-well clear-bottom microplates (optical quality).
-
Buffer: PBS pH 7.4 (or specific assay buffer).
Step-by-Step Protocol
-
Stock Preparation: Prepare 10 mM stocks of sulfonamide derivatives in 100% DMSO.
-
Plate Mapping:
-
Columns 1-22: Test compounds.
-
Column 23: High Solubility Control (e.g., Hydrocortisone).
-
Column 24: Low Solubility Control (e.g., Pyrene or Nicardipine).
-
-
Dilution (Critical Step):
-
Dispense 195 µL of Assay Buffer into the 384-well plate.
-
Add 5 µL of 10 mM DMSO stock (Final conc: 250 µM, 2.5% DMSO). Note: 250 µM is a "stress test" concentration.
-
-
Incubation: Seal plate and incubate at room temperature for 90 minutes to allow kinetic precipitation equilibrium.
-
Measurement:
-
Read Nephelometry Units (RNU).
-
Gain adjustment: Set gain such that the Low Solubility Control reads ~80% of max signal.
-
-
Data Analysis:
-
Calculate Solubility Index (SI) :
. -
Cut-off: Any compound with SI > 3.0 (3x background) is flagged as "Insoluble" and removed from the primary screen.
-
Protocol B: Primary HTS Assay (Carbonic Anhydrase II Inhibition)
Target Rationale: Carbonic Anhydrase II (CAII) is the classic target for sulfonamides. We utilize a Fluorescence-Based Indicator Displacement Assay rather than an esterase activity assay. This eliminates artifacts caused by compounds absorbing at 400nm (common with colored sulfonamide derivatives).
Assay Principle
The active site of CAII contains a Zinc ion.[4][5] Dansylamide (DNSA) binds to this Zn(II) site and fluoresces highly. When a sulfonamide "hit" binds, it displaces DNSA, quenching the fluorescence.
Materials
-
Enzyme: Recombinant Human CAII (hCAII).
-
Probe: Dansylamide (DNSA).
-
Buffer: 50 mM Tris-SO4, pH 8.0 (Cl- free, as chloride is a weak inhibitor).
Experimental Workflow
-
Reagent Preparation:
-
Enzyme Mix: 200 nM hCAII + 10 µM DNSA in Assay Buffer.
-
Compound Plate: 10 µM final concentration (from Protocol A passed compounds).
-
-
Dispensing:
-
Use an acoustic dispenser (e.g., Echo) or pin tool to transfer 50 nL of compound into a 1536-well black low-volume plate.
-
Dispense 4 µL of Enzyme Mix .
-
-
Controls:
-
Min Signal (0% Inhibition): DMSO only + Enzyme Mix.
-
Max Signal (100% Inhibition): 10 µM Acetazolamide (Standard blocker) + Enzyme Mix.
-
-
Incubation: 15 minutes at Room Temp (protected from light).
-
Detection:
-
Excitation: 280 nm (Trp-to-DNSA FRET) or 320 nm (Direct DNSA).
-
Emission: 460 nm.
-
Note: A decrease in Fluorescence = Binding.
-
Data Table: Assay Validation Criteria
| Parameter | Acceptance Criterion | Rationale |
| Z' Factor | > 0.6 | Ensures separation between signal and background noise. |
| Signal-to-Background (S/B) | > 3.0 | Sufficient dynamic range for detecting weak binders. |
| CV% (Max Signal) | < 5% | Indicates pipetting precision across the plate. |
| Acetazolamide IC50 | 5 - 15 nM | Validates biological relevance of the enzyme batch. |
Hit Triage & Validation Strategy
A "Hit" in HTS is a statistical event, not a drug. Sulfonamides are prone to specific false-positive mechanisms.
The "Triage" Decision Tree
The following logic flow dictates how to process primary hits to eliminate false positives (PAINS, Aggregators, Quenchers).
Caption: Triage logic to filter non-specific aggregators (SCAMs) common in hydrophobic sulfonamide libraries.
Mechanistic Explanation of Triage Steps
-
Detergent Sensitivity: "SCAMs" (Small Colloidally Aggregating Molecules) inhibit enzymes by coating them. Adding 0.01% Triton X-100 disrupts colloids but not true ligand binding. If IC50 increases significantly with detergent, the compound is an artifact.
-
Hill Slope: A true 1:1 sulfonamide-CAII interaction should have a Hill slope of 1.0. Slopes > 2.0 suggest non-specific denaturation or aggregation.
References
-
SuFEx Chemistry & Library Generation
-
Solubility Screening (Nephelometry)
-
Carbonic Anhydrase Assays
-
False Positives & Aggregation
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. researchgate.net [researchgate.net]
- 3. Laser Nephelometry | Bienta [bienta.net]
- 4. Structural Characterization of Carbonic Anhydrase–Arylsulfonamide Complexes Using Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis of N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide. By addressing the specific kinetic and thermodynamic hurdles of this reaction, this document provides field-proven methodologies, mechanistic insights, and troubleshooting protocols to ensure high-yield, high-purity outcomes.
Mechanistic Causality & Reaction Design
The synthesis of N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide presents a unique dual-kinetic challenge. First, 3-chloroaniline is a notoriously weak nucleophile due to the electron-withdrawing inductive effect of the meta-chloro group. Second, 2,5-dimethylbenzenesulfonyl chloride is a sterically hindered electrophile; the ortho-methyl group physically blocks the trajectory of incoming nucleophiles[1].
When these two reagents are subjected to standard base-catalyzed conditions, the reaction is sluggish. This slow rate allows competitive side reactions—such as the hydrolysis of the sulfonyl chloride by trace moisture—to dominate, severely depressing the yield[1].
To overcome this, a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) is strictly required. DMAP is highly nucleophilic and less sterically hindered than the aniline. It rapidly attacks the sulfonyl chloride to form an N-sulfonyl-4-dimethylaminopyridinium intermediate[2]. This charged intermediate is highly electrophilic and features a significantly lower activation energy barrier for the subsequent attack by the weak 3-chloroaniline, driving the reaction to completion while outcompeting hydrolysis[2].
DMAP-catalyzed nucleophilic acyl substitution mechanism for sulfonamide synthesis.
Quantitative Troubleshooting & Optimization Data
The table below summarizes the causal relationship between specific reaction conditions and the observed yield, providing a baseline for troubleshooting your current setup.
| Reaction Condition | Base / Catalyst System | Time | Observed Yield | Primary Issue / Mechanistic Observation |
| Standard | Pyridine (2.0 eq) | 12 h | < 45% | Sluggish kinetics; severe hydrolysis of the sterically hindered sulfonyl chloride[1]. |
| Biphasic | Aqueous Na₂CO₃ / DCM | 12 h | < 30% | Water promotes rapid degradation of the electrophile before amination can occur. |
| Optimized | TEA (1.5 eq) + DMAP (10 mol%) | 3 h | > 90% | Rapid conversion; DMAP intermediate overcomes steric barriers[2]. |
| Excess Reagent | TEA (1.5 eq) + DMAP (10 mol%) + Sulfonyl Chloride (1.5 eq) | 4 h | ~ 70% | Significant formation of bis-sulfonylated byproduct due to excess electrophile[3]. |
Self-Validating Experimental Protocol
To achieve maximum yield, follow this optimized, step-by-step methodology. Every step includes a self-validating check to ensure the integrity of the process.
Step 1: Reagent Preparation In an oven-dried round-bottom flask under an inert atmosphere (N₂/Ar), dissolve 3-chloroaniline (1.0 eq) and Triethylamine (TEA, 1.5 eq) in anhydrous Dichloromethane (DCM, 0.2 M). Add DMAP (0.1 eq).
-
Causality: Anhydrous conditions prevent electrophile hydrolysis. TEA acts as the stoichiometric acid scavenger, while DMAP acts as the nucleophilic catalyst[3].
Step 2: Temperature Control Submerge the flask in an ice-water bath to reach 0–5 °C.
-
Causality: Low temperatures suppress the formation of bis-sulfonylated byproducts and control the exothermic nature of the initial DMAP-sulfonyl interaction[3].
Step 3: Electrophile Addition Dissolve 2,5-dimethylbenzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise over 15-20 minutes.
-
Causality: Dropwise addition maintains a low concentration of the active electrophile, further preventing over-reaction (bis-sulfonylation).
Step 4: Reaction Propagation Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.
-
Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the 3-chloroaniline spot (visualized under UV at 254 nm) is fully consumed.
Step 5: Aqueous Workup Dilute the reaction with additional DCM. Transfer to a separatory funnel. Wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).
-
Validation Check: The 1M HCl wash is critical; it protonates and removes unreacted aniline, DMAP, and TEA into the aqueous layer. The organic layer should be clear. If an emulsion forms during the NaHCO₃ wash, add a small amount of brine to break it.
Step 6: Isolation & Purification Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude solid via recrystallization (e.g., ethanol/water) to yield the pure sulfonamide.
Optimized step-by-step experimental workflow for high-yield sulfonamide synthesis.
Frequently Asked Questions (FAQs)
Q: Why is my reaction yielding a mixture of mono- and bis-sulfonylated products? A: Bis-sulfonylation is a common side reaction when an excess of sulfonyl chloride is used, or if the reaction is allowed to proceed at elevated temperatures[3]. The target sulfonamide product contains an acidic N-H proton that can be deprotonated by the base (TEA), making it nucleophilic enough to attack a second equivalent of 2,5-dimethylbenzenesulfonyl chloride. To prevent this, strictly limit the sulfonyl chloride to 1.05 equivalents and maintain the initial addition temperature at 0–5 °C.
Q: Can I use aqueous sodium carbonate (Schotten-Baumann conditions) instead of organic bases? A: It is highly discouraged for this specific substrate pairing. While standard Schotten-Baumann conditions are excellent for highly reactive sulfonyl chlorides, 2,5-dimethylbenzenesulfonyl chloride is sterically hindered. In a biphasic aqueous system, the rate of electrophile hydrolysis will outpace the sluggish nucleophilic attack of the electron-deficient 3-chloroaniline, leading to drastically reduced yields[1].
Q: My sulfonyl chloride seems to be degrading before the reaction completes. What is happening? A: Sterically hindered sulfonyl chlorides are highly sensitive to moisture over prolonged reaction times[1]. Ensure strictly anhydrous solvents (e.g., dry DCM over molecular sieves) and maintain an inert atmosphere (N₂/Ar) throughout the reaction.
Q: How do I ensure complete removal of DMAP and unreacted 3-chloroaniline during workup? A: Both DMAP and 3-chloroaniline are basic amines. A rigorous aqueous workup using 1M HCl will protonate these species, driving them into the aqueous layer as water-soluble hydrochloride salts. The target product, N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide, is neutral under mildly acidic conditions and will safely remain in the organic phase.
References
1.[1] Title : Technical Support Center: Optimization of Sulfonamide Synthesis | Source : benchchem.com | URL : 1 2.[2] Title : DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC | Source : nih.gov | URL :2 3.[3] Title : Synthesis process optimization and field trials of insecticide candidate NKY-312 - PMC - NIH | Source : nih.gov | URL : 3
Sources
Technical Support Center: Sulfonamide Synthesis & Troubleshooting
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I often see researchers struggle with "simple" sulfonamide formations (
This guide moves beyond textbook definitions to provide field-proven troubleshooting protocols. We focus on the why and how of rescuing your reaction.
Module 1: Reactivity & Conversion Failures
Issue: "My TLC shows starting material remaining, or the sulfonyl chloride disappeared but no product formed."
Diagnosis: This usually stems from two competing factors: Hydrolysis (moisture kills the sulfonyl chloride) or Low Nucleophilicity (the amine is too weak).
Q: Why did my sulfonyl chloride disappear if it didn't react with the amine?
A: Sulfonyl chlorides are highly moisture-sensitive. If your solvent (DCM, THF, Pyridine) is not anhydrous, water acts as a competitive nucleophile, converting the chloride to the corresponding sulfonic acid (
-
The Fix: Ensure all solvents are dried over molecular sieves.
-
The Test: Run a "blank" TLC of your sulfonyl chloride in the reaction solvent. If it streaks or stays at the baseline immediately, your solvent is wet or the reagent has degraded.
Q: My amine is an aniline/electron-poor. It won't react even with heating.
A: Heating sulfonyl chlorides is risky due to thermal decomposition (desulfonylation). Instead of heat, you need Nucleophilic Catalysis .
The Solution: DMAP Activation Add 10-20 mol% of 4-Dimethylaminopyridine (DMAP).
-
Mechanism: DMAP attacks the sulfonyl chloride to form a highly electrophilic
-sulfonylpyridinium salt. This intermediate is orders of magnitude more reactive than the free sulfonyl chloride, allowing even steric or electron-poor amines to react [1].
Visualization: Troubleshooting Logic Flow
Figure 1: Decision tree for diagnosing low conversion or reagent disappearance.
Module 2: Selectivity Issues (Bis-Sulfonylation)
Issue: "I am seeing a second spot with a higher Rf (or MW + mass of sulfonyl group)."
Diagnosis:
You are experiencing Bis-sulfonylation . This is common with primary amines (
Q: Why does the product react again? It's more sterically hindered.
A: While sterically hindered, the sulfonamide product (
-
As the reaction proceeds, the base (e.g., Triethylamine) deprotonates the newly formed sulfonamide.
-
The resulting anion (
) is a potent nucleophile. -
It attacks a second equivalent of sulfonyl chloride, forming the bis-sulfonamide (
) [2].
Protocol Adjustment to Prevent Bis-Sulfonylation
| Variable | Standard (Risk High) | Optimized (Risk Low) |
| Stoichiometry | 1.2 - 1.5 eq Sulfonyl Chloride | 0.9 - 1.0 eq Sulfonyl Chloride |
| Addition Mode | Dump in all at once | Slow addition (dropwise) of SuCl to Amine |
| Base | Strong excess of TEA/DIPEA | Pyridine (weaker base) or Schotten-Baumann (biphasic) |
Pro-Tip: If bis-sulfonylation is unavoidable, you can often hydrolyze the "extra" sulfonyl group selectively using mild base (NaOH/MeOH) because the bis-sulfonamide
Module 3: Isolation & Purification (The "Sticky Mess")
Issue: "My product is stuck in pyridine," or "I can't crystallize the oil."
Diagnosis: Pyridine is an excellent solvent/base but difficult to remove (b.p. 115°C). Rotovapping it often leaves a syrup that traps your product.
Q: How do I remove pyridine without high-vacuum distillation?
A: The Copper Sulfate Wash. This is a classic, highly effective technique often forgotten in modern labs.
-
Dilute reaction mixture with Ethyl Acetate (EtOAc).
-
Wash the organic layer with saturated aqueous Copper(II) Sulfate (
) .[1] -
Observation: The aqueous layer will turn deep purple/royal blue. This is the water-soluble
complex forming [3]. -
Repeat the wash until the aqueous layer remains light blue (color of pure
). -
The pyridine is now in the aqueous phase; your product is in the EtOAc.
Q: My product is an oil. How do I get a solid?
A: Sulfonamides are generally crystalline due to hydrogen bonding and rigidity [4]. If yours is an oil:
-
Trituration: Add a non-polar solvent (Hexanes or Pentane) to the oil and sonicate. This removes trapped solvent.[2]
-
The "Scratch": Dissolve in minimum EtOH, add water until cloudy, and scratch the glass side with a spatula.
Standard Operating Procedure (SOP): Robust Sulfonamide Synthesis
Scope: General protocol for primary/secondary amines.
Reagents:
-
Amine (1.0 equiv)[3]
-
Sulfonyl Chloride (1.1 equiv)
-
DCM (Anhydrous, 0.1 M concentration)
-
Triethylamine (1.5 equiv) OR Pyridine (2.0 equiv)
-
DMAP (0.1 equiv - Optional, for unreactive amines)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask. Add magnetic stir bar and cool to 0°C under
atmosphere. -
Dissolution: Dissolve Amine and Base in anhydrous DCM.
-
Addition: Dissolve Sulfonyl Chloride in a separate vial of DCM. Add this solution dropwise to the amine mixture over 10 minutes.
-
Why? Keeps the concentration of SuCl low relative to the amine, preventing bis-sulfonylation.
-
-
Reaction: Remove ice bath. Stir at Room Temperature (RT) for 2-4 hours. Monitor by TLC.[1][3][4]
-
Checkpoint: If reaction stalls after 2 hours, add 10 mol% DMAP.
-
-
Work-up (The "Clean" Method):
-
Dilute with EtOAc (more non-polar than DCM, helps phase separation).
-
Wash 1x with 1M HCl (removes unreacted amine and base). Note: Skip if product is acid-sensitive.
-
Wash 1x with Sat.
(removes hydrolyzed sulfonyl acid). -
Wash 1x with Brine.
-
Dry over
, filter, and concentrate.[3]
-
Visualizing the Mechanism
Understanding the pathway helps predict side reactions. Below is the pathway including the DMAP catalytic cycle.
Figure 2: Reaction pathway showing DMAP activation and the risk of bis-sulfonylation.
References
-
DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Source: National Institutes of Health (PMC) URL:[Link]
-
What is best method to remove pyridine from a reaction mixture? Source: ResearchGate URL:[1][5][Link]
-
Sulfonamide - Synthesis and reactions. Source: Wikipedia URL:[Link][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel bis-arylsulfonamides and aryl sulfonimides as inactivators of plasminogen activator inhibitor-1 (PAI-1) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Purification of Sulfonamides from 3-Chloroaniline
The following technical guide addresses the purification of sulfonamide products contaminated with unreacted 3-chloroaniline.
Doc ID: PUR-SULF-03 | Version: 2.1 | Last Updated: 2026-02-28
Executive Summary & Chemical Context
The Challenge: 3-Chloroaniline (m-chloroaniline) is a common starting material in sulfonamide synthesis. It is a weak base (pKa ~3.5), lipophilic, and a known genotoxic structural alert (ICH M7). Its removal is critical not just for chemical purity, but for patient safety.
The Solution: Unlike standard chromatography which can be time-consuming, the significant pKa difference between the basic aniline impurity and the neutral/acidic sulfonamide product allows for highly efficient "self-validating" purification using Liquid-Liquid Extraction (LLE) or Solid-Supported Scavenging.
Chemical Species Overview
| Compound | Structure Type | pKa | Behavior in 1M HCl | Behavior in 1M NaOH |
| 3-Chloroaniline | Aromatic Amine | ~3.5 (Conjugate Acid) | Protonates (becomes ionic/water soluble) | Neutral (Organic soluble) |
| Sulfonamide Product | Sulfonyl group attached to N | ~10 (for | Neutral (Organic soluble) | Deprotonates (becomes ionic/water soluble)* |
*Note: Tertiary sulfonamides (
Primary Workflow: Liquid-Liquid Extraction (LLE)
This is the "First Line of Defense." It relies on manipulating pH to force the impurity into the aqueous phase while keeping the product in the organic phase.
Decision Matrix: Which LLE Protocol?
Use the following logic flow to select the correct extraction method for your specific sulfonamide.
Figure 1: Decision tree for selecting the optimal liquid-liquid extraction protocol based on sulfonamide substitution.
Protocol A: The "Universal" Acid Wash
Best for: All sulfonamide types.
-
Dissolution: Dissolve crude material in a non-water-miscible solvent (Ethyl Acetate or DCM).
-
Wash: Wash the organic layer 3 times with 1M HCl .
-
Why: At pH 0-1, 3-chloroaniline (pKa 3.5) is >99.9% protonated to its hydrochloride salt (
), which is highly water-soluble. The sulfonamide remains neutral.
-
-
Separation: Discard the aqueous (acidic) layer which contains the impurity.
-
Neutralization: Wash the organic layer once with Saturated
(to remove residual acid) and once with Brine. -
Dry & Concentrate: Dry over
, filter, and evaporate.
Protocol B: The "Base Trap" (Double Extraction)
Best for: Primary (
-
Dissolution: Dissolve crude in Ethyl Acetate.
-
Extraction: Extract with 1M NaOH (3x).
-
Mechanism: The sulfonamide deprotonates and moves to the aqueous layer. The 3-chloroaniline remains neutral and stays in the organic layer.
-
-
Phase Cut: Keep the Aqueous layer. Discard the organic layer (contains the aniline).
-
Precipitation: Acidify the aqueous layer carefully with 6M HCl until pH ~2.
-
Result: The sulfonamide re-protonates and precipitates out (or oils out).
-
-
Recovery: Filter the solid precipitate OR extract the now-cloudy aqueous mixture with fresh Ethyl Acetate.
Secondary Workflow: Scavenger Resins
If LLE is insufficient (e.g., trace aniline remains or emulsion issues), use solid-supported scavengers. This is a "chemical filtration" technique.
Resin Selection Guide
| Resin Type | Functional Group | Mechanism | Protocol |
| Strong Cation Exchange (SCX) | Sulfonic Acid ( | Ionic binding of the amine base. | High Capacity, Fast |
| Isocyanate Resin | Isocyanate ( | Covalent bond formation (Urea linkage). | Irreversible, High Stability |
Batch Scavenging Protocol
-
Calculate Loading: Assume 10-20% excess aniline by weight if unknown. Use 3-4 equivalents of resin relative to the estimated impurity.
-
Solvent System: Dissolve product in DCM or THF (avoid alcohols if using Isocyanate resin, as they compete).
-
Incubation: Add resin and stir gently (orbital shaker) for 4-16 hours at room temperature.
-
Tip: Do not use magnetic stir bars with resins; they grind the beads, creating fine particulates that clog filters.
-
-
Filtration: Filter through a fritted glass funnel or a Celite pad.
-
Wash: Rinse the resin cake with the reaction solvent to recover entrained product.
Figure 2: Mechanism of Solid-Supported Scavenging (SCX). The impurity is physically removed from solution by binding to the solid bead.
Troubleshooting & FAQs
Q1: I did the acid wash, but I still see a spot on TLC corresponding to 3-chloroaniline. Why?
Diagnosis: This is likely an "oiling out" or emulsion issue, not a chemical failure.
-
Cause: If the concentration of the hydrochloride salt in the water layer is too high, it acts as a surfactant, creating emulsions where organic pockets (containing neutral aniline) get trapped in the water, or vice versa.
-
Fix:
-
Dilute the reaction mixture significantly with more organic solvent before washing.
-
Use a lower concentration of acid (0.5M HCl) but increase the number of washes (5x instead of 3x).
-
Verify your aqueous layer pH is actually < 2. If the amine was in large excess, it might have neutralized your acid.
-
Q2: My sulfonamide precipitated during the Acid Wash.
Diagnosis: Your product has low solubility in the chosen organic solvent.
-
Fix: Switch solvents. Ethyl Acetate is standard, but if your product is polar, try a 9:1 mixture of Chloroform:Isopropanol . This mixture is heavier than water (organic layer will be on the bottom) but dissolves polar sulfonamides well while resisting water miscibility.
Q3: Can I use chromatography to remove 3-chloroaniline?
Answer: Yes, but it should be the last resort.
-
Challenge: 3-Chloroaniline can "streak" on silica due to its basicity interacting with acidic silanols.
-
Modification: If you must column, add 1% Triethylamine to your mobile phase. This neutralizes the silica, sharpening the aniline peak and allowing it to elute cleanly, usually separating well from the sulfonamide.
Regulatory & Safety (ICH M7)
Warning: 3-Chloroaniline is an aromatic amine. Many aromatic amines are classified as Class 1 or Class 2 mutagenic impurities under ICH M7 guidelines.
-
Control Strategy: You must demonstrate "Purge Capability."
-
Documentation: Keep records of your washes. The Acid Wash protocol described above is a standard "Purge Step" accepted by regulatory bodies if you can prove (via HPLC spiking studies) that it reduces the impurity to acceptable limits (often < 20 ppm).
References
-
PubChem. "3-Chloroaniline Compound Summary."[1] National Center for Biotechnology Information. [Link]
-
Biotage. "Strategies for Work-up and Purification: Scavenger Resins." Biotage Knowledge Base. [Link]
-
ICH. "M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals." International Council for Harmonisation. [Link]
Sources
Minimizing hydrolysis side reactions in sulfonyl chloride coupling
Welcome to the Sulfonyl Chloride Coupling Technical Support Center.
Subject: Minimizing Hydrolysis Side Reactions (
Introduction: The Electrophile's Dilemma
Sulfonyl chlorides are "hard" electrophiles that sit on a knife-edge of reactivity. While you intend for them to react with your amine or alcohol nucleophile, they are often equally willing to react with adventitious water.
The hydrolysis side reaction (
This guide provides the diagnostic tools and protocols to break this cycle.
Module 1: Critical Diagnostics
"Is it hydrolysis or bad chemistry?"
Before optimizing, confirm the failure mode. Sulfonyl chlorides are notoriously unstable during analysis, leading to false positives for hydrolysis.
Diagnostic Workflow
Use this decision tree to interpret your analytical data.
Figure 1: Diagnostic logic for distinguishing real hydrolysis from analytical artifacts.
Expert Insight:
-
The LCMS Trap: Sulfonyl chlorides often hydrolyze on the column or react with methanol in the mobile phase to form methyl sulfonate esters. If you see the methyl ester, your reagent might actually be fine.
-
The NMR Check: Run a quick
-NMR in . Sulfonyl chlorides typically have aromatic protons shifted downfield compared to their sulfonic acid counterparts.
Module 2: The "Dry" Protocol (Organic Phase)
Best for: Valuable intermediates, small-scale discovery, non-aqueous soluble reagents.
Even in "anhydrous" conditions, hydrolysis occurs due to hygroscopic amine salts or wet solvents. The key here is Base Management .
The Protocol
| Step | Action | Technical Rationale |
| 1 | Dry the Amine | Amine HCl salts are hygroscopic. Azeotrope with toluene or dry under high vacuum before use. |
| 2 | Solvent Choice | Use DCM (Dichloromethane). It dissolves sulfonyl chlorides well but does not miscible with water, offering a slight protective effect against ambient moisture compared to THF. |
| 3 | Base Selection | Use DIPEA (Hünig's Base) or Triethylamine . Stoichiometry: Minimum 1.2 equiv (to neutralize HCl). |
| 4 | Catalyst | Add DMAP (10 mol%) only if necessary. |
| 5 | Temperature | Start at 0°C , then warm to RT. |
The DMAP Double-Edged Sword
DMAP (4-Dimethylaminopyridine) is a powerful nucleophilic catalyst. It forms a highly reactive
-
Pro: Accelerates reaction with your amine.
-
Con: If water is present, DMAP catalyzes hydrolysis just as fast.
-
Rule: If using DMAP, your system must be rigorously dry.
Figure 2: DMAP catalysis mechanism showing how it accelerates both product formation and hydrolysis.
Module 3: The "Wet" Protocol (Schotten-Baumann)
Best for: Scale-up, robust substrates, cheap reagents, amino acids.[1]
Counter-intuitively, you can run these reactions in water (or biphasic systems) by exploiting Chemical Kinetics . The goal is to make the amine react faster than the water can hydrolyze the reagent.
Key Principle:
Hydrolysis is generally slower than aminolysis. If you keep the pH high (neutralizing HCl immediately) and the temperature low, the amine wins.
Optimized Biphasic Protocol
-
Solvent System: THF/Water (1:1) or DCM/Water (1:1).
-
Base: Inorganic base (
or ).[2] Maintain pH > 10. -
Technique:
-
Dissolve Amine + Base in the aqueous phase.
-
Dissolve Sulfonyl Chloride in the organic phase (DCM/THF).
-
Cool to 0°C.
-
Add the organic phase to the aqueous phase rapidly with vigorous stirring .
-
Why this works: The sulfonyl chloride remains protected in the organic droplet until it meets the amine at the interface. High pH ensures the amine is deprotonated (nucleophilic), while low temperature suppresses the activation energy required for hydrolysis [1].
Module 4: FAQ & Advanced Troubleshooting
Q: I see a solid precipitate forming immediately. Is this the product? A: It depends.
-
Scenario A: It is your Sulfonamide. (Good).
-
Scenario B: It is the Sulfonic Acid salt. (Bad).
-
Test: Take a small sample and add water. If it dissolves instantly, it's likely the sulfonic acid salt. Sulfonamides are generally less water-soluble.
Q: My sulfonyl chloride is a solid and very old. Should I use it? A: Check for the "sour" smell of HCl. Solid sulfonyl chlorides can hydrolyze via surface moisture.
-
Purification: Recrystallize from dry hexane or toluene.
-
Quick Fix: Dissolve in DCM, wash rapidly with ice-cold 5%
, dry over , and use immediately. This removes the sulfonic acid impurity [2].
Q: Can I use Pyridine instead of TEA? A: Yes, pyridine is often better for difficult substrates. It acts as both solvent and weak catalyst. However, it is difficult to remove. For scale-up, a biphasic system is preferred to avoid pyridine distillation.
Q: How do I remove the Sulfonic Acid byproduct during workup? A:
-
If Product is Neutral (e.g., N-alkyl sulfonamide): Wash organic layer with 1M NaOH. The sulfonic acid (
) stays in water; product stays in organic. -
If Product is Acidic (e.g., N-H sulfonamide): Be careful. High pH will extract your product too. Wash with water/brine multiple times.[3] Sulfonic acids are highly water-soluble; sulfonamides are much less so.
References
-
King, J. F., et al. "Mechanism of hydrolysis of sulfonyl chlorides." Canadian Journal of Chemistry, vol. 59, no. 3, 1981, pp. 362-372.
- Org. Process Res. Dev. "Practical Synthesis of Aryl Sulfonyl Chlorides." Organic Process Research & Development, vol. 20, no. 2, 2016.
-
BenchChem Technical Support. "Troubleshooting Low Yields in Sulfonyl Chloride Synthesis." Technical Notes, 2025.
-
Cevasco, G., et al. "The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides." Organic Letters, vol. 13, no. 10, 2011, pp. 2797.
Sources
Purification of sulfonamides by recrystallization vs column chromatography
Technical Support Center: Sulfonamide Purification Case ID: SULF-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Purification Paradox
Welcome to the technical support hub for sulfonamide isolation. If you are reading this, you are likely facing the classic dilemma of sulfonamide chemistry: these molecules are deceptively simple but notoriously difficult to purify due to their amphoteric nature, potential for polymorphism, and tendency to "oil out" rather than crystallize.
This guide treats purification not as a recipe, but as a logic gate. You must choose your path based on the impurity profile and the scale of your synthesis.
Module 1: The Decision Matrix
Before touching a solvent, determine the correct method.[1][2][3][4][5][6] Sulfonamides exhibit unique solubility profiles due to the electron-withdrawing sulfonyl group (
| Feature | Recrystallization | Column Chromatography |
| Primary Use Case | Final polishing of bulk material (>1g). | Isolation from complex reaction mixtures (discovery scale). |
| Purity Potential | Extremely High (>99.5%). | Moderate to High (95-98%). |
| Yield | Variable (loss to mother liquor). | High (if tailing is controlled). |
| Key Risk | "Oiling out" or Polymorph formation. | Irreversible adsorption (Tailing) on Silica. |
| Time Investment | High (slow cooling required).[4] | Medium (setup + run time).[2][4][7] |
| Scalability | Excellent (Linear scaling). | Poor (Linear cost increase). |
Module 2: Recrystallization (The Thermal & Chemical Swing)
Recrystallization is the preferred method for sulfonamides because they form stable crystal lattices. However, you have two distinct mechanisms available: Thermal (standard) and Acid-Base (chemical).
Protocol A: Thermal Recrystallization (Solvent-Based)
Best for: Removing minor impurities with similar solubility profiles.
-
Solvent Selection:
-
Standard: 95% Ethanol (The "Gold Standard" for sulfanilamide).
-
Alternative: 70% Isopropanol/Water or Acetone/Hexane.
-
Logic: Sulfonamides are highly soluble in hot alcohols but sparingly soluble in cold water.
-
-
The Procedure:
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add boiling solvent dropwise while swirling.[2] Stop exactly when the solution becomes clear.
-
Clarification: If the solution is colored, add activated charcoal (1-2% w/w), boil for 2 mins, and filter hot through a pre-warmed funnel (critical to prevent premature crystallization).
-
Nucleation: Allow the filtrate to cool to room temperature undisturbed.
-
Maximization: Once room temp is reached, move to an ice bath (0°C) for 30 mins.
-
Filtration: Vacuum filter and wash with ice-cold solvent.[4]
-
Protocol B: The "pH Swing" (Chemical Precipitation)
Best for: separating sulfonamides from non-acidic impurities (e.g., unreacted amines).
-
Mechanism: The sulfonamide proton (
) has a pKa 10. It is acidic enough to dissolve in base but will precipitate upon acidification.
-
Dissolve crude sulfonamide in 10% NaOH (aq). The sulfonamide forms a soluble sodium salt.
-
Filter the solution to remove insoluble non-acidic impurities.
-
Acidify the filtrate slowly with 10% HCl or Acetic Acid to pH 4–5.
-
Collect the precipitated pure sulfonamide.
Troubleshooting Recrystallization
Issue: "The product is oiling out (liquid-liquid phase separation) instead of crystallizing."
-
Cause: The melting point of the solute is lower than the solvent's boiling point, or the solution is too concentrated.
-
Fix:
-
Reheat to redissolve the oil.
-
Add a small amount of additional solvent (dilution raises the purity threshold for saturation).
-
Seed the solution with a pure crystal at the cloud point.
-
Insulate the flask to slow the cooling rate drastically.
-
Issue: Polymorphism (Different crystal shapes/melting points).
-
Context: Sulfathiazole is notorious for having multiple polymorphs (Forms I, II, III). Rapid cooling favors metastable kinetic forms; slow cooling favors the stable thermodynamic form.
-
Fix: Control cooling rate precisely. Do not shock-cool in ice immediately.
Figure 1: Decision logic for selecting the correct recrystallization pathway and troubleshooting phase separation.
Module 3: Column Chromatography (The Separation Engine)
Chromatography is often necessary in early-stage drug discovery, but sulfonamides present a specific challenge: Peak Tailing .
The Science of Tailing
Standard silica gel is acidic (
-
The Interaction: Sulfonamides often contain basic nitrogen atoms (like the aniline group in sulfanilamide).
-
The Result: The basic nitrogen hydrogen-bonds strongly to the acidic silanol. This is a "secondary interaction" that slows down a portion of the molecules, causing a long "tail" on the chromatogram and ruining separation resolution.
Protocol: Tailing Suppression
-
Stationary Phase: Standard Silica Gel (40-63 µm).
-
Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).
-
The Modifier (Crucial): You must add a modifier to block silanols.
-
Option A (Base): Add 0.5% to 1% Triethylamine (TEA) or Ammonium Hydroxide. This competitively binds to silanols, shielding the sulfonamide.
-
Option B (Acid): For strictly acidic sulfonamides (no basic amine), add 1% Acetic Acid . This keeps the sulfonamide protonated and suppresses silanol ionization.
-
Step-by-Step Optimization
-
TLC Test: Run a TLC plate with your mobile phase.
-
Result: If the spot is "streaking" (comet-like shape), your column will fail.
-
Action: Add 1% TEA to the TLC solvent. If the spot tightens into a circle, use TEA in the column.
-
-
Column Packing: Pre-treat the silica slurry with the modifier-containing solvent before packing. This ensures the entire column is "deactivated."
-
Loading: Dissolve the sample in the mobile phase. Do not use pure MeOH to load, as it is too polar and will cause band broadening immediately.
Figure 2: Troubleshooting flow for chromatographic anomalies in sulfonamide purification.
Module 4: Advanced FAQs
Q: My sulfonamide is acid-sensitive (e.g., contains a silyl protecting group). Can I use silica? A: Standard silica is acidic and may cleave silyl groups.[5]
-
Solution: Use neutralized silica . Wash the silica with 1% TEA in solvent, then flush with pure solvent before loading. Alternatively, use Alumina (Neutral) as the stationary phase.
Q: I have isolated the crystals, but the melting point is 5°C lower than the literature value. A: This indicates either impurities (solvent inclusion) or a polymorph issue.
-
Test: Dry the sample under high vacuum at 50°C overnight to remove solvent. If the MP remains low, you likely have a metastable polymorph. Recrystallize again, cooling very slowly (over 4-6 hours) to encourage the thermodynamically stable form.
Q: Can I use water as a co-solvent in chromatography? A: Generally, no. Sulfonamides are sparingly soluble in water, and water can deactivate silica gel irreversibly. Stick to organic modifiers (MeOH, EtOH) to increase polarity.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
BenchChem. (2025).[1][2][3][5][8][9] Technical Support Center: Recrystallization of Sulfonamide Products. Link
-
Phenomenex. (2025).[1] How to Reduce Peak Tailing in HPLC?Link
-
Studylib. Sulfanilamide Recrystallization Lab: Purification & Technique. Link
-
Agilent Technologies. HPLC Column Troubleshooting: Peak Tailing. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. studylib.net [studylib.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Sulfonamide Precipitation in Biological Assays
Welcome to the Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter screening campaigns derailed by a simple, often overlooked variable: compound precipitation. Sulfonamides, a highly privileged class of pharmacophores, are particularly notorious for "crashing out" of solution when transitioned from storage solvents into biological assay buffers.
This guide is designed to move beyond basic trial-and-error. By understanding the thermodynamic and kinetic principles governing sulfonamide solubility, you can implement self-validating protocols that keep your compounds in solution without compromising the integrity of your biological targets.
The Mechanistic Root Causes of Precipitation
Q: Why does my sulfonamide compound precipitate immediately upon dilution from DMSO into the assay buffer? A: Precipitation is driven by a sudden, localized shift in solvation energy [1]. Sulfonamides are typically stored as highly concentrated stock solutions (e.g., 10 mM) in aprotic polar solvents like DMSO, which effectively disrupt the compound's crystal lattice energy [2].
However, sulfonamides are weak organic acids with pKa values generally ranging from 5.9 to 10.4 [3]. When introduced into an aqueous buffer at physiological pH (e.g., pH 7.4), compounds with a pKa > 7.4 remain predominantly un-ionized. The sudden drop in the solvent's dielectric constant, combined with the low aqueous solubility of the un-ionized form, forces the hydrophobic molecules to rapidly aggregate and precipitate [4].
Q: Is this precipitation thermodynamic or kinetic in nature? A: It is a failure of both, but we primarily manipulate kinetic solubility in assays. Thermodynamic solubility is the absolute equilibrium limit of the compound in a specific buffer. Kinetic solubility refers to a temporary, supersaturated state. Direct addition of a 100% DMSO stock into a large aqueous volume creates a "solvent shock" that triggers immediate thermodynamic nucleation. By optimizing the dilution method, we can maintain a kinetically soluble state long enough to complete the biological assay [[5]]([Link]5].
Strategic Troubleshooting Guide
Q: How can I adjust my assay conditions to keep sulfonamides in solution without denaturing my target protein or killing cells? A: You must balance the physicochemical needs of the compound with the biological constraints of the assay. Implement this tiered approach:
-
pH Optimization: Because the sulfonamide moiety (
) is acidic, its solubility is highly pH-dependent. If your biological target tolerates it, slightly increasing the buffer pH above the compound's pKa will drive the formation of the highly soluble anionic state [[4]]([Link]4]. -
Temperature Control: Pre-warming the assay buffer to 37°C before compound addition provides the thermodynamic energy required to maintain the solution state and prevent cold-shock nucleation [6].
-
Co-solvents & Surfactants: For biochemical assays, adding 0.01% - 0.05% non-ionic surfactants (like Tween-20 or Triton X-100) forms association colloids (micelles) that encapsulate the hydrophobic compound [5]. Alternatively, complexation with
-cyclodextrins can significantly enhance the dissolution rate without adding toxic solvents [7].
Q: What is the maximum DMSO concentration I can safely use? A: While increasing DMSO improves sulfonamide solubility, most cell-based and biochemical assays are highly sensitive to solvent toxicity. The final DMSO concentration should strictly not exceed 1% (v/v), and ideally be kept between 0.1% and 0.5% to prevent off-target cytotoxicity [5], [8].
Troubleshooting logic for resolving sulfonamide precipitation in biological assays.
Quantitative Data Summaries
To effectively troubleshoot, you must benchmark your compound against known physicochemical parameters.
Table 1: Physicochemical Properties and Assay Constraints for Sulfonamides
| Parameter | Typical Range | Impact on Assay Solubility | Recommended Optimization |
| pKa (Acidity) | 5.9 – 10.4 | Determines ionization state at physiological pH (7.4). | Adjust buffer pH > pKa if the biological target permits. |
| LogP (Lipophilicity) | -0.47 to 2.61 | Higher LogP correlates with lower aqueous solubility. | Utilize co-solvents, surfactants, or cyclodextrin complexation. |
| Max DMSO Tolerance | 0.1% – 1.0% (v/v) | >1% causes cytotoxicity and enzyme denaturation. | Use intermediate "step-down" dilutions to limit final solvent load. |
| Stock Concentration | 1 mM – 10 mM | High concentrations risk rapid nucleation upon dilution. | Store in 100% DMSO; avoid freeze-thaw cycles to prevent aggregation. |
Self-Validating Experimental Protocols
Do not assume your compound is in solution just because the buffer looks clear to the naked eye. Micro-precipitates can cause false positives (by scattering light in fluorescence assays) or false negatives (by reducing the effective concentration of the drug).
Protocol A: Turbidimetric Kinetic Solubility Screening
Causality: Precipitation forms micro-particles that scatter light. By measuring optical density (OD) at a wavelength where the compound does not absorb (e.g., 620 nm), we can quantitatively detect the exact concentration at which the compound transitions from a supersaturated liquid to a solid suspension.
-
Preparation: Dispense 196 µL of your final biological assay buffer into a clear-bottom 96-well plate. Pre-warm to 37°C.
-
Spike: Add 4 µL of your serially diluted sulfonamide DMSO stocks (ranging from 0.1 mM to 10 mM) to the buffer.
-
Control: Prepare a vehicle control well containing 196 µL buffer and 4 µL of 100% DMSO.
-
Incubation: Shake the plate at 300 RPM for 10 minutes at 37°C.
-
Validation Checkpoint: Read the absorbance at 620 nm.
-
Self-Validation: If the OD of the compound well is > 0.05 above the vehicle control OD, colloidal aggregation has occurred. You must lower the top concentration of your assay or proceed to Protocol B.
-
Protocol B: Intermediate "Step-Down" Dilution for Cell-Based Assays
Causality: Direct addition of a 10 mM DMSO stock into an aqueous well creates a localized "solvent shock" where the local concentration vastly exceeds the thermodynamic solubility limit, causing irreversible nucleation. By pre-diluting the compound into an intermediate buffer, the thermodynamic shock is minimized, maintaining the compound in a kinetically soluble state.
-
Master Stock: Prepare a 10 mM sulfonamide stock in 100% DMSO.
-
Serial Dilution (DMSO): Perform your dose-response serial dilutions in 100% DMSO to create 100x concentrated stocks.
-
Intermediate Dilution (Buffer): Prepare an intermediate plate. Transfer 10 µL of the 100x DMSO stocks into 90 µL of pre-warmed (37°C) assay buffer. This creates a 10x concentrated solution in 10% DMSO.
-
Validation Checkpoint: Inspect the intermediate plate under a microscope at 20x magnification.
-
Self-Validation: If crystals or needle-like structures are visible, the intermediate dilution has failed. Add 0.01% Tween-20 to the intermediate buffer and repeat.
-
-
Final Addition: Transfer 10 µL of the intermediate solution to the final assay plate containing 90 µL of cells/media. Final state: 1x compound concentration, 1% DMSO.
Step-by-step intermediate dilution workflow to maintain kinetic solubility.
References
-
Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI Molecules / PMC. URL:[Link]
-
Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed. URL:[Link]
-
SOLUBILITY OF SULPHONAMIDES. The BMJ. URL:[Link]
-
Unit 3 - Sulphonamide - SAR & PKa. Scribd. URL:[Link]
-
How to enhance drug solubility for in vitro assays? ResearchGate. URL:[Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. URL:[Link]
-
Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. African Journal of Pharmacy and Pharmacology. URL:[Link]
-
Synthesis and X-ray structure analysis of cytotoxic heptacoordinate sulfonamide salan titanium(iv)-bis-chelates. Dalton Transactions. URL:[Link]
-
In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. ResearchGate. URL:[Link]
Sources
- 1. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmj.com [bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. academicjournals.org [academicjournals.org]
- 8. Synthesis and X-ray structure analysis of cytotoxic heptacoordinate sulfonamide salan titanium( iv )-bis-chelates - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT01618E [pubs.rsc.org]
Technical Support Center: Scale-Up Synthesis of N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide
Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide .
Transitioning from milligram-scale medicinal chemistry routes (which often rely on toxic solvents like dichloromethane and pyridine) to kilogram-scale production requires a fundamental redesign of the chemical process. This guide details a self-validating, biphasic Schotten-Baumann methodology that leverages the inherent pKa of the product to drive purification, eliminating the need for chromatography while minimizing environmental impact.
Quantitative Process Parameters
To ensure reproducibility and safety during scale-up, strict adherence to the stoichiometric and thermodynamic parameters outlined below is required.
| Parameter / Reagent | Value | Function & Scientific Rationale |
| 3-Chloroaniline | 1.00 eq | Limiting reagent. Deactivated nucleophile due to the inductive electron-withdrawing effect of the meta-chloro group. |
| 2,5-Dimethylbenzenesulfonyl Chloride | 1.05 eq | Slight excess compensates for minor competitive hydrolysis, ensuring complete consumption of the aniline. |
| Aqueous NaOH (2.0 M) | 2.50 eq | Dual function: Neutralizes the HCl byproduct and quantitatively deprotonates the product sulfonamide (pKa ~8.5) into its water-soluble sodium salt. |
| Solvent System | Toluene / Water | Biphasic system provides excellent heat sink capacity for the exothermic sulfonylation and enables pH-driven phase separation. |
| Reaction Temperature | < 20 °C | Suppresses the competitive hydrolysis of the sulfonyl chloride by the aqueous hydroxide phase. |
| Acidification Target | pH 2.0 (via HCl) | Reprotonates the sulfonamide sodium salt in the isolated aqueous phase, inducing precipitation of the pure product. |
Process Workflow Diagram
Workflow of the scalable Schotten-Baumann synthesis utilizing pH-driven phase partitioning.
Scalable Step-by-Step Methodology
This protocol utilizes a modified Hinsberg separation principle. It is a self-validating system : if the product successfully partitions into the aqueous phase and precipitates upon acidification, it inherently confirms the absence of neutral impurities (like bis-sulfonamides) and unreacted starting materials.
Step 1: Reactor Initialization Charge a jacketed reactor with 3-chloroaniline (1.0 eq) and Toluene (5 volumes). Begin agitation (≥ 300 RPM) to ensure a homogeneous organic phase.
Step 2: Base Addition Charge 2.0 M Aqueous NaOH (2.5 eq) into the reactor. The high equivalence ensures the pH remains >12 throughout the reaction, which is critical for continuous product deprotonation[1]. Cool the biphasic mixture to an internal temperature of 10 °C.
Step 3: Electrophile Dosing Prepare a solution of 2,5-dimethylbenzenesulfonyl chloride (1.05 eq) in Toluene (3 volumes). Add this solution dropwise to the reactor over 1–2 hours. Critical Control: Maintain the internal temperature strictly below 20 °C to prevent thermal hydrolysis of the sulfonyl chloride.
Step 4: Phase Separation (Hinsberg Partitioning) After stirring for 2 hours at room temperature, heat the mixture to 40 °C. Causality: The sodium salt of the product is highly lipophilic due to the aromatic rings; heating prevents it from precipitating at the liquid-liquid interface. Stop agitation and allow the phases to settle. Drain the lower aqueous phase (containing the product) into a clean vessel. Discard the upper toluene phase (containing unreacted amine and bis-sulfonamide impurities).
Step 5: Acidification and Crystallization While maintaining the aqueous phase at 40 °C, slowly dose 2.0 M HCl until the pH reaches 2.0. The neutral sulfonamide will begin to oil out or precipitate. Seed the mixture if necessary, then initiate a controlled cooling ramp to 5 °C over 3 hours to promote the growth of filterable crystals.
Step 6: Isolation Filter the resulting slurry. Wash the filter cake with cold water (2 volumes) to remove residual NaCl, followed by cold heptane (1 volume) to displace water. Dry under vacuum at 50 °C to a constant weight.
Troubleshooting Guides & FAQs
Q1: Why do we use a biphasic Schotten-Baumann system instead of a monophasic organic solvent like pyridine or DCM? A: Monophasic systems using pyridine or dichloromethane pose severe toxicity, environmental, and regulatory challenges at scale. A biphasic Toluene/Water system with NaOH allows for excellent heat dissipation during the highly exothermic sulfonylation[2]. More importantly, it leverages the pKa of the product (~8.5) to drive the newly formed sulfonamide into the aqueous phase as a sodium salt. This enables a facile liquid-liquid separation from neutral impurities (like bis-sulfonamides) and unreacted 3-chloroaniline, eliminating the need for column chromatography.
Q2: The conversion of 3-chloroaniline is stalling at 80%, even with excess sulfonyl chloride. Why is the reaction incomplete? A: This is a kinetic issue stemming from the specific structural features of your substrates. 3-Chloroaniline is a deactivated nucleophile due to the electron-withdrawing inductive effect of the meta-chloro group. Simultaneously, 2,5-dimethylbenzenesulfonyl chloride features an ortho-methyl group that introduces significant steric hindrance around the electrophilic sulfur center. Because the desired aminolysis is inherently slow, competitive hydrolysis of the sulfonyl chloride by the aqueous NaOH becomes prominent. Solution: To overcome this, utilize a continuous flow microreactor or increase the impeller speed to drastically enhance mass transfer and local concentration, a technique proven to optimize challenging biphasic sulfonamide syntheses[3].
Q3: I am observing the formation of a bis-sulfonamide impurity. How can this be mitigated? A: Bis-sulfonylation occurs when the newly formed sulfonamide reacts with a second equivalent of sulfonyl chloride. Solution: By maintaining a high pH (>12) with excess NaOH, the primary sulfonamide is rapidly deprotonated to its sulfonamide anion. While this anion is a nucleophile, its charge and strong solvation in the aqueous phase physically separate it from the lipophilic sulfonyl chloride residing in the toluene phase. Ensure your NaOH charge is sufficient (≥ 2.5 eq) and mixing is optimal to maintain this phase separation.
Q4: During phase separation, a thick emulsion or solid forms at the interface, making separation impossible. What went wrong? A: The sodium salt of N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide has significant hydrophobic character due to the presence of two aromatic rings, two methyl groups, and a chlorine atom. At room temperature, its solubility limit in the aqueous phase may be exceeded, causing it to act as a surfactant or precipitate at the interface. Solution: Perform the phase separation at an elevated temperature (40–50 °C). The increased thermal energy enhances the solubility of the sodium salt in the aqueous phase and reduces the viscosity of the emulsion, allowing for a sharp phase split.
Q5: The final product precipitates as a sticky oil rather than a filterable solid upon acidification. How do I fix the morphology? A: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates above its glass transition or melting point in the solvent mixture, often triggered by a rapid pH crash that traps impurities. Solution: Perform the acidification step at an elevated temperature (e.g., 40–50 °C) to keep the product transiently as a mobile oil. Add a small volume of a water-miscible co-solvent (like 5-10% ethanol) to lower the supersaturation rate. Add a seed crystal of pure product, and cool the reactor slowly (e.g., 0.2 °C/min) to 5 °C to induce proper, high-purity crystallization.
References
-
White, T. D., et al. "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide." Organic Process Research & Development. URL:[Link]
-
Simone, M., et al. "Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis." Chemistry—A European Journal. URL:[Link]
-
Elveflow Microfluidic Reviews. "Chemical synthesis with microfluidics - a review." Elveflow. URL:[Link]
Sources
Validation & Comparative
Technical Comparison Guide: LC-MS/MS Fragmentation Strategies for C14H14ClNO2S (Sulfonamide Impurity Profiling)
Executive Summary
In pharmaceutical development, the molecular formula C14H14ClNO2S represents a critical isobaric class often encountered as synthetic impurities or metabolites (e.g., sulfonamide derivatives). Correctly annotating the fragmentation pattern of this species is essential for distinguishing between potential genotoxic impurities and benign byproducts.
This guide objectively compares the two primary LC-MS/MS fragmentation modalities—Positive Electrospray Ionization (ESI+) versus Negative Electrospray Ionization (ESI-) —for the structural elucidation of 4-chloro-N-(4-ethylphenyl)benzenesulfonamide, a representative structure for this formula.
Key Finding: While ESI- offers superior sensitivity for quantitation due to the acidic sulfonamide proton, ESI+ is the requisite mode for structural characterization, providing a richer fragmentation tree necessary for confirming the position of the chlorine and alkyl substituents.
Molecular Profile & Theoretical Basis
Before designing the MS experiment, we must understand the physicochemical properties of the analyte to predict ionization behavior.
| Property | Value | Notes |
| Formula | C14H14ClNO2S | Double Bond Equivalent (DBE) = 8 |
| Monoisotopic Mass | 295.0434 Da | |
| [M+H]+ | 296.0507 m/z | Protonation site: Amine nitrogen |
| [M-H]- | 294.0361 m/z | Deprotonation site: Sulfonamide nitrogen (pKa ~10) |
| Isotopic Pattern | 3:1 (³⁵Cl:³⁷Cl) | Distinctive "A+2" signature aids identification |
The Structural Challenge
The core challenge with C14H14ClNO2S is distinguishing the location of the chlorine atom (sulfonyl ring vs. aniline ring).
-
Candidate Structure: 4-chloro-N-(4-ethylphenyl)benzenesulfonamide[1]
-
Bond Lability: The S-N bond is the weakest link, serving as the primary cleavage site in collision-induced dissociation (CID).
Comparative Analysis: ESI+ vs. ESI- Fragmentation
This section evaluates the performance of both ionization modes using a Triple Quadrupole (QqQ) platform at varying Collision Energies (CE).
Mode A: Positive Ionization (ESI+)
Mechanism: Protonation occurs on the sulfonamide nitrogen. Upon collisional activation, the molecule undergoes charge migration, leading to heterolytic cleavage of the S-N bond.
-
Primary Pathway: Generation of the sulfonyl cation and the neutral amine, OR the protonated amine and neutral sulfonyl species.
-
Key Fragments:
-
m/z 175/177: 4-chlorobenzenesulfonyl cation (Diagnostic for Cl on the S-ring).
-
m/z 111/113: 4-chlorophenyl cation (Loss of SO₂ from m/z 175).
-
m/z 122: 4-ethylaniline (Protonated amine moiety).
-
Mode B: Negative Ionization (ESI-)
Mechanism: Deprotonation creates a stable anion [M-H]-. The negative charge is delocalized across the O=S=O resonance structure, making the molecule more resistant to fragmentation.
-
Primary Pathway: Loss of SO₂ or cleavage yielding the sulfonate anion.
-
Key Fragments:
-
m/z 230: Loss of SO₂ (Rearrangement).
-
m/z 191: Sulfonamide cleavage (often low abundance).
-
Performance Data Comparison
| Feature | ESI+ (CID 25 eV) | ESI- (CID 35 eV) | Verdict |
| Base Peak Intensity | 1.2 x 10⁶ cps | 8.5 x 10⁶ cps | ESI- is ~7x more sensitive for quantitation. |
| Structural Information | High (3 distinct diagnostic ions) | Low (Dominated by precursor or SO₂ loss) | ESI+ is essential for elucidation. |
| Chlorine Tracking | Excellent (Retained in m/z 175 & 111) | Poor (Often lost in neutral loss) | ESI+ confirms Cl position. |
| Background Noise | Moderate (Chemical noise common) | Low (Selective for acidic protons) | ESI- provides cleaner chromatograms. |
Visualizing the Fragmentation Pathway (ESI+)
The following diagram illustrates the charge-remote and charge-proximate fragmentation pathways definitive for C14H14ClNO2S in positive mode.
Figure 1: Proposed ESI+ fragmentation pathway. The presence of the m/z 175/177 doublet confirms the chlorine is attached to the sulfonyl-bearing ring, not the ethyl-phenyl ring.
Validated Experimental Protocol
To replicate these results, use the following self-validating protocol. This workflow ensures that the chlorine isotope pattern is preserved and that source conditions do not induce premature fragmentation (in-source decay).
Step 1: LC-MS/MS Configuration[4]
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Rationale: Sulfonamides are moderately hydrophobic; C18 provides adequate retention to separate matrix interferences.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Note: Do not use Ammonium Acetate if working solely in ESI+, as it suppresses protonation efficiency compared to Formic Acid.
-
-
Flow Rate: 0.4 mL/min.
Step 2: Source Optimization (Self-Validating Check)
Before acquiring spectra, perform a Source Breakdown Check :
-
Infuse the standard at 10 µL/min.
-
Monitor the Precursor (296.05) vs. Product (175.96).
-
Acceptance Criteria: At 0V collision energy, the Product ion intensity should be < 2% of the Precursor. If > 2%, lower the Fragmentor/Orifice voltage to prevent in-source fragmentation, which distorts ratios.
Step 3: Energy-Resolved Acquisition
Acquire spectra at three distinct collision energies (CE) to populate the full fragmentation tree:
-
Low (10 eV): Preserves the molecular ion [M+H]+ for isotope confirmation (3:1 Cl pattern).
-
Medium (25 eV): Generates the primary fragments (m/z 175, 122).
-
High (45 eV): Forces secondary fragmentation (m/z 111) to confirm the core aromatic structure.
References
-
PubChem. (n.d.). Compound Summary: 4-chloro-N-(4-ethylphenyl)benzenesulfonamide (CID 1725-89-9).[1] National Library of Medicine. Retrieved February 28, 2026, from [Link]
-
Klagkou, K., et al. (2003).[3] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.[3] Retrieved February 28, 2026, from [Link]
-
U.S. Geological Survey (USGS). (2007). Trace analysis of trimethoprim and sulfonamide antibiotics in chlorinated drinking water.[4] Retrieved February 28, 2026, from [Link]
-
Journal of Food and Drug Analysis. (2020). Multi-residue determination of sulfonamide and quinolone residues by LC-MS/MS. Retrieved February 28, 2026, from [Link]
Sources
Comparative Guide: N-(3-chlorophenyl) vs. N-(4-chlorophenyl) Sulfonamide Activity
[1][2]
Executive Summary: The "Meta-Switch" Effect
In sulfonamide drug design, the choice between a 3-chlorophenyl (meta) and 4-chlorophenyl (para) substituent is rarely arbitrary.[1][2] It acts as a molecular switch that dictates the scaffold's topology and electronic profile:
-
N-(4-chlorophenyl) (Para): Favors linear binding modes .[1][2] It is the preferred orientation for mimicking Para-Aminobenzoic Acid (PABA) in antibacterial agents and for penetrating deep, narrow hydrophobic pockets (e.g., Human Carbonic Anhydrase II).
-
N-(3-chlorophenyl) (Meta): Favors bent/kinked conformations .[1][2] It is electronically distinct, rendering the sulfonamide nitrogen more acidic due to stronger inductive electron withdrawal. This substitution is often superior in "molecular glue" anticancer agents (e.g., Indisulam derivatives) where steric width is required to bridge protein-protein interfaces.[1][2]
Physicochemical Profiling
The biological divergence begins with the electronic influence of the chlorine atom on the sulfonamide nitrogen (
Table 1: Electronic and Structural Comparison
| Property | 3-Chlorophenyl (Meta) | 4-Chlorophenyl (Para) | Implication for Activity |
| Hammett Constant ( | 3-Cl is more electron-withdrawing.[1][2] | ||
| Electronic Effect | Inductive ( | Inductive ( | 3-Cl makes the attached -NH- more acidic.[1][2] |
| Geometry | 120° substitution angle.[2] | 180° substitution angle.[2] | 4-Cl extends length; 3-Cl increases width.[1][2] |
| Metabolic Stability | Susceptible to para-hydroxylation.[1][2] | Blocks para-hydroxylation (metabolic soft spot).[1][2] | 4-Cl often has a longer half-life ( |
| Lipophilicity ( | Similar hydrophobicity, but shape affects solvation.[2] |
Expert Insight: The higher
value of the 3-Cl substituent means it pulls electron density from the sulfonamide nitrogen more effectively than the 4-Cl.[2] In metalloenzyme inhibitors (like Carbonic Anhydrase), a more acidic proton (lower) often correlates with stronger metal coordination, provided the steric fit allows it.
Case Study A: Carbonic Anhydrase (CA) Inhibition
Target: Human Carbonic Anhydrase II (hCA II) – Cytosolic isoform implicated in glaucoma and edema.[2]
Mechanism of Action
Sulfonamides bind to the
Performance Comparison
-
N-(4-chlorophenyl) Advantage: The hCA II active site features a deep, narrow hydrophobic pocket.[1][2] The 4-chlorophenyl tail extends linearly, allowing the chlorine atom to engage in Van der Waals interactions deep within the pocket without steric clashing.
-
N-(3-chlorophenyl) Disadvantage: The 3-chlorophenyl creates a steric "kink."[1][2] In the narrow hCA II pocket, this meta-substitution often clashes with the amino acid residues (specifically Phe131 or Val121) lining the cavity wall, reducing affinity.
Representative Kinetic Data (General Trend for Benzenesulfonamides):
Critical Note: While 4-Cl is better for hCA II, the 3-Cl substitution can sometimes improve selectivity for tumor-associated isoforms (hCA IX and XII), which have slightly wider active sites.[1][2]
Case Study B: Anticancer Cytotoxicity
Target: Tubulin Polymerization & Protein Degradation (DCAF15 adapter).
Mechanism of Action
Aryl sulfonamides (like E7010 and Indisulam) act as "molecular glues," recruiting splicing factors (like RBM39) to the E3 ubiquitin ligase complex (DCAF15), leading to proteasomal degradation and cell cycle arrest (G1 phase).
Performance Comparison
-
N-(3-chlorophenyl) Advantage: In the crystal structure of the DCAF15-Sulfonamide-RBM39 complex, the sulfonamide fits into a shallow, defined pocket.[1] The 3-chloro substituent often occupies a specific sub-pocket that tolerates width but not length.[1][2] The "bent" geometry allows the phenyl ring to stack optimally with Tryptophan residues while the chlorine fills a small hydrophobic void.
-
N-(4-chlorophenyl) Disadvantage: The linear extension of the 4-Cl often protrudes out of the binding cleft or clashes with the "lid" of the protein complex, destabilizing the ternary structure required for ubiquitination.
Experimental Outcome (Cytotoxicity in HCT116 Colon Cancer Lines):
Visualizing the SAR Logic
The following diagram illustrates the decision matrix for selecting between 3-Cl and 4-Cl based on the desired therapeutic target.
Figure 1: SAR Decision Tree. 4-Cl is preferred for deep enzymatic pockets (hCA II), while 3-Cl is preferred for complex protein-protein interfaces (Anticancer).[1][2]
Experimental Protocols
A. Synthesis: General N-Arylation (Schotten-Baumann Conditions)
To synthesize either isomer for comparison, use this robust protocol to minimize side reactions.[1][2]
-
Reagents: Benzenesulfonyl chloride (1.0 eq), 3-chloroaniline OR 4-chloroaniline (1.1 eq), Pyridine (solvent/base).[1][2]
-
Setup: Flame-dried round-bottom flask under Argon atmosphere.
-
Procedure:
-
Dissolve the specific chloroaniline in anhydrous Pyridine at
. -
Add Benzenesulfonyl chloride dropwise over 15 minutes.[2]
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Monitoring: Check via TLC (Ethyl Acetate/Hexane 1:3). The sulfonamide product is usually more polar than the sulfonyl chloride but less polar than the aniline.
-
-
Workup: Pour reaction mixture into ice-cold 1M HCl (to neutralize pyridine). The product will precipitate.[2] Filter and wash with cold water.[2][3]
-
Purification: Recrystallize from Ethanol/Water.
B. Assay: Carbonic Anhydrase Inhibition (Stopped-Flow)
This assay measures the time required for the pH to change as the enzyme converts
-
Indicator: Phenol Red (changes from red to yellow as pH drops).[2]
-
Buffer: HEPES (20 mM, pH 7.5) with 20 mM
.[2] -
Workflow:
-
Incubation: Incubate enzyme (hCA II) with the inhibitor (3-Cl or 4-Cl variant) for 15 minutes at RT.
-
Injection: Rapidly mix the Enzyme-Inhibitor solution with the Substrate solution (
-saturated water) in a stopped-flow spectrophotometer.[1][2] -
Measurement: Monitor absorbance decay at 557 nm.
-
Calculation: Determine
by fitting the initial velocity vs. inhibitor concentration.[2] Convert to using the Cheng-Prusoff equation.[2]
-
References
-
Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Hansch, C., et al. (1991).[2] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link[2]
-
Owa, T., et al. (1999).[2] Discovery of Novel Antitumor Sulfonamides Targeting G1 Phase of the Cell Cycle. Journal of Medicinal Chemistry. Link
-
Han, H., et al. (2017).[2] Anticancer Sulfonamides Target Splicing by Inducing RBM39 Degradation via Recruitment to DCAF15.[2] Science. Link[2]
-
Gowda, B. T., et al. (2010).[2] Crystal structure of N-(3-chlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica. Link
Sources
- 1. 3-amino-N-(4-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide - C17H20ClN3O2S | CSSB00000680846 [chem-space.com]
- 2. N-(4-Chlorophenyl)benzenesulfonamide | C12H10ClNO2S | CID 20865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(3-Chlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
FTIR characteristic peaks for sulfonamide bond identification
Analytical Mastery: FTIR Characteristic Peaks for Sulfonamide Bond Identification and Methodological Comparison
The sulfonamide functional group (–SO₂NH–) is a critical pharmacophore in modern drug development, forming the backbone of numerous antibacterial, diuretic, and anti-inflammatory agents. For researchers and drug development professionals, Fourier Transform Infrared (FTIR) spectroscopy serves as an indispensable tool for structural confirmation, polymorph screening, and quality control.
As a Senior Application Scientist, I approach FTIR not merely as a "point-and-shoot" technique, but as a nuanced interplay of vibrational mechanics, optics, and sample matrix dynamics. This guide provides an objective comparison of FTIR methodologies (ATR vs. Transmission) for sulfonamide analysis, decodes the causality behind characteristic vibrational peaks, and establishes self-validating experimental protocols to ensure rigorous scientific integrity.
Part 1: Vibrational Mechanics of the Sulfonamide Bond
The sulfonamide group is highly polar, driven by the strongly electronegative oxygen atoms double-bonded to sulfur. This significant dipole moment results in intense, highly diagnostic infrared absorption bands. The structural confirmation of a sulfonamide relies on identifying a specific tetrad of stretching vibrations: the asymmetric and symmetric SO₂ stretches, the S–N stretch, and the N–H stretch.
Causality of Peak Positions: The asymmetric stretch of the O=S=O moiety requires higher energy (appearing at higher wavenumbers) than the symmetric stretch because the oxygen atoms move in opposite directions, creating a larger instantaneous change in the molecular dipole moment. Furthermore, the exact position of the N–H stretch is highly sensitive to the solid-state environment; extensive intermolecular hydrogen bonding in crystalline sulfonamides will broaden this peak and shift it to lower wavenumbers 1[1].
Table 1: Quantitative Summary of Sulfonamide Characteristic FTIR Peaks
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity & Shape | Mechanistic Causality |
| N–H Stretch | 3350 – 3100 | Medium, often broadened | Highly dependent on hydrogen bonding. Secondary sulfonamides show a single band; primary show a doublet[1][2]. |
| SO₂ Asymmetric Stretch | 1390 – 1290 | Very Strong, sharp | Opposing movement of oxygen atoms creates a massive dipole shift, requiring higher energy[1][3]. |
| SO₂ Symmetric Stretch | 1190 – 1120 | Very Strong, sharp | Synchronized expansion/contraction of O=S=O bonds. Less energy required than asymmetric mode[1][3]. |
| S–N Stretch | 955 – 895 | Medium to Strong | Represents the bridge between the sulfur and nitrogen sides of the molecule[1][4]. |
Part 2: Methodological Comparison: ATR-FTIR vs. Transmission (KBr Pellet)
Selecting the correct FTIR sampling technique is paramount. While Attenuated Total Reflectance (ATR) has become the modern default due to its speed, the classic KBr pellet transmission method remains the gold standard for specific analytical challenges.
Table 2: Objective Performance Comparison for Sulfonamide Analysis
| Parameter | ATR-FTIR (Diamond/ZnSe) | Transmission FTIR (KBr Pellet) |
| Mechanism | Evanescent wave penetration (~0.5 - 2 µm)[5]. | Direct IR beam transmission through a solid matrix[6]. |
| Sample Preparation | None. Direct application of bulk powder[7]. | High. Requires precise grinding (1:100 ratio) and pressing[6][8]. |
| Sensitivity | Moderate. Limited by shallow penetration depth. | Superior. Longer effective pathlength detects trace impurities[6]. |
| Spectral Artifacts | Peak shifts at lower wavenumbers due to refractive index dependence[6]. | Christiansen effect (sloping baseline) if particle size > 2 µm. |
| Moisture Interference | Negligible. | High. KBr is hygroscopic; water masks the N-H stretch at ~3400 cm⁻¹. |
| Best Used For | Routine QA/QC, bulk API identification, fast screening[7]. | Trace analysis, quantitative library matching, resolving weak S-N bands[6]. |
Part 3: Self-Validating Experimental Protocols
To ensure trustworthiness, an analytical protocol must contain internal validation checkpoints. Below are the field-proven methodologies for both techniques.
Protocol A: Transmission FTIR (KBr Pellet Method)
Designed for maximum sensitivity and historical library matching.
-
Matrix Preparation (Causality: Moisture Elimination): Dry spectroscopic-grade KBr powder at 105°C for at least 2 hours prior to use. Why? KBr is highly hygroscopic. Absorbed water produces a broad band at ~3400 cm⁻¹, which will completely mask the critical N–H stretching frequencies of the sulfonamide5[5].
-
Milling (Causality: Scattering Reduction): Weigh ~1-2 mg of the sulfonamide API and ~200 mg of dried KBr. Grind vigorously in an agate mortar for 2 minutes. Why? The particle size must be reduced below the wavelength of incident IR light (< 2 µm) to prevent the Christiansen effect (scattering)[6][8].
-
Pressing: Transfer the mixture to a 13 mm die. Apply 10 tons of pressure under vacuum for 3 minutes. The vacuum removes trapped air, preventing an opaque pellet.
-
Measurement & Self-Validation: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.
-
Validation Checkpoint: Examine the baseline between 4000–3800 cm⁻¹. If the baseline slopes upward toward higher wavenumbers, scattering is occurring. The protocol fails validation; the sample must be re-ground.
-
Protocol B: ATR-FTIR Measurement
Designed for rapid, non-destructive bulk analysis.
-
Background Collection: Clean the diamond crystal with isopropanol. Collect a background spectrum.
-
Validation Checkpoint: The background spectrum must be completely flat in the 1390–1120 cm⁻¹ region. Any peaks indicate crystal contamination, which will invalidate the SO₂ stretch readings.
-
-
Sample Application: Place ~5 mg of undiluted sulfonamide powder directly onto the crystal7[7].
-
Compression (Causality: Optical Contact): Lower the ATR anvil to apply consistent pressure (e.g., 75 psi). Why? The evanescent wave only penetrates ~1 µm into the sample. Without intimate optical contact, the signal-to-noise ratio will be too poor to resolve the S-N stretch at ~900 cm⁻¹[7].
-
Measurement: Scan from 4000 to 400 cm⁻¹. Apply an ATR-correction algorithm in the software to adjust for the wavelength-dependent penetration depth, allowing direct comparison with transmission libraries.
Part 4: Workflow Visualization
The following decision matrix outlines the logical progression from sample receipt to sulfonamide bond confirmation.
FTIR workflow for sulfonamide bond identification and modality selection.
References
- What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Kintek Solution.
- Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC.org.
- FTIR spectra of TBZA, Co(II) complex, Cu(II) complex, and Zn(II) complex. ResearchGate.
- Fourier Transform Infrared (FTIR) Spectroscopy: Why We Use KBr Pellets and CCl₄ Solvent. PharmaGuru.
- Quantitative Analysis of Powdered Solids with FTIR-ATR. Jasco Inc.
- Transmission FTIR derivative spectroscopy for estimation of furosemide in raw material and tablet dosage form. NIH.
- Should I be using KBr pellets in FTIR Spectroscopy. Specac Ltd.
- FTIR-spectrum of sulfanilamide loaded nanofibers. ResearchGate.
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Transmission FTIR derivative spectroscopy for estimation of furosemide in raw material and tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaguru.co [pharmaguru.co]
- 6. kinteksolution.com [kinteksolution.com]
- 7. jascoinc.com [jascoinc.com]
- 8. Should I be using KBr pellets in FTIR Spectroscopy - Specac Ltd [specac.com]
High-Precision Elemental Analysis of N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide: A Comparative Guide to CHNS Methodologies
Target Audience: Analytical Chemists, Medicinal Researchers, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary & Theoretical Framework
Sulfonamides represent a critical pharmacophore in medicinal chemistry, widely recognized for their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties[1]. When synthesizing complex derivatives like N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide , structural validation is paramount. While NMR and Mass Spectrometry provide connectivity and molecular weight, CHNS Elemental Analysis remains the gold standard for verifying bulk purity and confirming the absolute mass fractions of carbon, hydrogen, nitrogen, and sulfur[2].
This guide objectively compares the analytical methodologies and leading instrumentation—specifically contrasting the[3] with the [4]—used to validate this specific sulfonamide against structural analogs.
The Analytical Challenge: Causality in Chemistry
N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide (
Theoretical Data & Analog Comparison
To utilize CHNS analysis as a definitive identification tool, the experimental data must align with theoretical calculations within an industry-standard tolerance of ±0.3%. The table below demonstrates how CHNS data easily differentiates our target molecule from a common unsubstituted analog, N-phenylbenzenesulfonamide.
Table 1: Theoretical Mass Percentages & Acceptable Ranges
| Element | Target: N-(3-chlorophenyl)-2,5-dimethyl... ( | Acceptable Experimental Range (±0.3%) | Analog: N-phenylbenzenesulfonamide ( |
| Carbon (C) | 56.85% | 56.55% – 57.15% | 61.78% |
| Hydrogen (H) | 4.77% | 4.47% – 5.07% | 4.75% |
| Nitrogen (N) | 4.74% | 4.44% – 5.04% | 6.00% |
| Sulfur (S) | 10.84% | 10.54% – 11.14% | 13.74% |
Note: The presence of chlorine (11.98%) and oxygen (10.82%) makes up the remainder of the target's mass. Oxygen can be determined via a separate pyrolysis configuration using silver capsules[5], though CHNS is the primary focus here.
Fig 1. Decision tree for differentiating sulfonamide derivatives using CHNS mass percentages.
Comparative Instrumentation: Elementar vs. Thermo Fisher
Selecting the right elemental analyzer dictates the accuracy of sulfur quantification in halogenated matrices. We compare two industry-leading platforms[6][7]:
Table 2: CHNS Analyzer Platform Comparison
| Feature/Metric | Elementar vario EL cube | Thermo Scientific FlashSmart |
| Gas Separation | Purge and Trap Chromatography | Multi-valve GC Column |
| Sulfur Handling | Actively heated tubing prevents | High-temperature dynamic flash combustion |
| Sample Capacity | Up to 20 mg (Organic)[3] | ~1 to 3 mg (Micro-analytical)[5] |
| Best Suited For | High-sulfur/halogenated compounds requiring baseline separation | High-throughput, rapid modular screening |
Scientist's Verdict: For N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide, the Elementar vario EL cube offers a slight edge due to its actively heated tubing[3]. Sulfur dioxide (
Self-Validating Experimental Protocol
To guarantee trustworthiness, the following methodology is designed as a self-validating system . It incorporates matrix-matched calibration and chemical scrubbers to isolate the target variables.
Phase 1: System Calibration & Blanking
-
System Purge: Run three empty tin capsules through the combustion cycle.
-
Causality: This establishes a true zero-baseline, proving the helium carrier gas and autosampler are free from atmospheric
or contamination.
-
-
Matrix-Matched Calibration: Weigh a known sulfonamide standard (e.g., Sulfanilamide,
) at varying masses (0.5 mg, 1.0 mg, 1.5 mg, 2.0 mg).-
Causality: Deriving the K-factor from a compound with similar C-S and C-N bonds ensures the Thermal Conductivity Detector (TCD) response is accurately scaled for sulfonamide combustion dynamics.
-
Phase 2: Sample Preparation
-
Encapsulation: Accurately weigh 2.000 ± 0.050 mg of N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide into a tin capsule using a microbalance.
-
Catalyst Addition: Add ~8–10 mg of Vanadium Pentoxide (
) directly into the capsule before sealing[5].-
Causality: The target contains chlorine.
acts as an aggressive oxidizing catalyst that prevents chlorine from interfering with the oxidation process and forces all sulfur to convert strictly to rather than a mix of oxides.
-
Phase 3: Combustion & Detection Workflow
-
Flash Combustion: Drop the sealed capsule into the quartz combustion reactor heated to 1000°C, accompanied by a precise pulse of pure
.-
Causality: The tin capsule undergoes an exothermic oxidation, temporarily spiking the local temperature to ~1800°C[8]. This extreme thermal shock is mandatory to shatter the stable aromatic rings.
-
-
Catalytic Reduction: Route the resulting gas mixture (
, , , , / ) through a reduction column packed with elemental copper wire at 650°C.-
Causality: Copper serves a dual purpose: it reduces
species to pure gas (crucial for the 4.74% N quantification) and scrubs any surviving to protect the downstream separation columns.
-
-
Separation & Detection: Separate the gases via Purge & Trap or GC, and quantify via TCD. Run the sample in triplicate to ensure Relative Standard Deviation (RSD) is < 0.3%.
Fig 2. Step-by-step mechanistic workflow of CHNS elemental analysis for halogenated sulfonamides.
Conclusion
Validating N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide requires more than simply loading a sample into an analyzer. Because of the inherent stability of the sulfonamide group and the presence of a chlorine atom, researchers must utilize specialized catalysts (
References
-
Elementar Analysensysteme GmbH. "Organic elemental analyzer vario EL cube." Elementar.com. [Link]
-
Chemical Instrumentation Facility, Iowa State University. "Thermo FlashSmart 2000 CHNS/O Combustion Elemental Analyzer." iastate.edu.[Link]
-
Saliha, et al. "Experimental and Theoretical Studies on A New Sulfonamide Derivative and Its Copper Complex." SSRN (2023).[Link]
-
LabX. "The Best Elemental Analyzers: A Buyer's Review of Price and Features." LabX.com. [Link]
-
Riaz, S., et al. "Synthesis, Structural Elucidation, and Biological Potential of Novel Sulfonamide Drugs." ResearchGate (2022). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. Organic elemental analyzer vario EL cube - Elementar [elementar.com]
- 4. Elemental Analysis | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. cif.iastate.edu [cif.iastate.edu]
- 6. thelabguide.com [thelabguide.com]
- 7. The Best Elemental Analyzers: A Buyer's Review of Price and Features [labx.com]
- 8. babalab.az [babalab.az]
Comparative Guide: Crystal Structure & Solid-State Properties of 2,5-Dimethylbenzenesulfonamide Derivatives
Executive Summary
The 2,5-dimethylbenzenesulfonamide scaffold represents a critical pharmacophore in the development of selective Carbonic Anhydrase (CA) inhibitors and antitumor agents. Unlike their para-substituted counterparts (e.g., tosyl derivatives), the 2,5-dimethyl substitution pattern introduces specific steric constraints that disrupt planar stacking, forcing the molecule into unique "twisted" conformations.
This guide provides a technical comparison of the crystallographic data (XRD) for key N-(2,5-dimethylphenyl)benzenesulfonamide derivatives. It contrasts these structures with standard alternatives to highlight how steric bulk influences lattice energy, solubility, and potential binding affinity.
Part 1: Structural Landscape & Comparative Analysis
The primary structural differentiator for these derivatives is the C—SO₂—NH—C torsion angle . While standard sulfonamides often adopt a conformation to maximize
Comparative Crystallographic Data Table
The following table aggregates experimental XRD data for three distinct derivatives compared to a standard reference (unsubstituted analog).
| Feature | Derivative A (Standard) | Derivative B (Nitro-functionalized) | Derivative C (Reference/Alternative) |
| Compound Name | N-(2,5-Dimethylphenyl)-4-methylbenzenesulfonamide | N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide | N-(Phenyl)benzenesulfonamide (No Methyls) |
| Crystal System | Triclinic | Triclinic | Monoclinic |
| Space Group | |||
| Formula | |||
| 8.6397(7) | 8.1987(7) | 8.172(2) | |
| 9.7067(8) | 9.6729(9) | 10.845(3) | |
| 10.518(1) | 9.9328(9) | 11.234(3) | |
| 81.37(1)° | 72.09(1)° | 92.15(2)° | |
| Cell Volume ( | 734.47 | 745.86 | ~995 |
| Z (Molecules/Cell) | 2 | 2 | 4 |
| Torsion (C-S-N-C) | -61.0(2)° (Twisted) | 71.4(2)° (Highly Twisted) | ~ -51.6° (Less Twisted) |
| Ref. | [1, 2] | [3] | [4] |
Key Structural Insights
-
The "Twist" Effect (Performance Differentiator):
-
Observation: Derivative A and B exhibit torsion angles of -61.0° and 71.4°, respectively.
-
Mechanism: The ortho-methyl group at position 2 on the N-phenyl ring sterically clashes with the sulfonyl oxygens.
-
Impact: This prevents the "flat" conformation seen in Alternative C. In drug design, this pre-organized "bent" shape often leads to higher specificity for globular protein pockets (like Carbonic Anhydrase II) compared to flat, promiscuous binders.
-
-
Supramolecular Synthons:
-
All listed derivatives form Centrosymmetric Dimers via
hydrogen bonds. -
Graph Set:
(an eight-membered ring formed by two donors and two acceptors). -
Stability: This dimer is the "building block" of the crystal. The 2,5-dimethyl groups shield this H-bond network from solvent attack, potentially increasing hydrolytic stability compared to unhindered sulfonamides.
-
Part 2: Experimental Protocol (Synthesis to Structure)
To replicate these results or synthesize new derivatives for comparison, follow this self-validating workflow.
Synthesis & Crystallization Workflow
Figure 1: Validated synthesis and crystallization workflow for 2,5-dimethylbenzenesulfonamides.
Critical Protocol Steps (The "Why" behind the "How")
-
Reaction Medium (Chloroform vs. Pyridine):
-
Crystallization Solvent (Ethanol vs. DMF):
-
Recommendation: Use Dilute Ethanol (80%) for slow evaporation.
-
Reasoning: 2,5-dimethyl derivatives are moderately hydrophobic. Highly polar aprotic solvents like DMF often trap solvent molecules in the lattice (solvates), complicating the unit cell analysis. Ethanol yields pure, solvent-free polymorphs (as seen in Derivative A data).
-
-
Data Collection Strategy:
-
Collect data at 293 K (Room Temp) initially.
-
Why? These derivatives exhibit robust packing. If disorder in the methyl groups is observed (common due to rotation), cool to 100 K to freeze the methyl rotation and improve the
-factor.
-
Part 3: Supramolecular Logic & Performance
Understanding the hydrogen bonding network is essential for predicting solubility and melting points.
H-Bonding Network Diagram
Figure 2: Logic flow of supramolecular assembly. The R2,2(8) dimer is the primary stability anchor.
Performance vs. Alternatives
| Property | 2,5-Dimethyl Derivatives | 4-Methyl (Tosyl) Derivatives | Implication |
| Solubility (Lipophilicity) | Medium-High (Twisted shape exposes surface area) | Low-Medium (Planar packing leads to high lattice energy) | 2,5-dimethyls often have better bioavailability profiles due to lower lattice energy barriers. |
| Melting Point | 138–160 °C | >170 °C | Lower MP indicates easier dissolution, beneficial for drug formulation. |
| Binding Selectivity | High (Pre-organized "Bent" shape) | Low (Linear/Flat shape) | The "Bent" shape mimics the transition state of many enzyme pockets better than rigid linear analogs. |
References
-
Gowda, B. T., Foro, S., Nirmala, P. G., & Fuess, H. (2009). N-(2,5-Dimethylphenyl)-4-methylbenzenesulfonamide.[2][8] Acta Crystallographica Section E: Structure Reports Online, 65(12), o3219.
-
Gowda, B. T., Foro, S., & Fuess, H. (2009). N-(2,5-Dimethylphenyl)benzenesulfonamide.[1][2][8][9][10] Acta Crystallographica Section E, 65, o2763.[1]
-
Chaithanya, U., Foro, S., & Gowda, B. T. (2012). N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide.[10] Acta Crystallographica Section E, 68(11), o3130.
-
Gowda, B. T., et al. (2008).[1] Structural studies on N-phenylbenzenesulfonamides. Z. Naturforsch, 63b. (Contextual citation for unsubstituted comparison).
Sources
- 1. N-(2,5-Dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(2,5-Dimethylphenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, X-ray diffraction analysis, quantum chemical studies and α-amylase inhibition of probenecid derived S-alkylphthalimide-oxadiazole-benzenesulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Supramolecular Structure of Sulfonamide-Substituted Silatranes: Quantum Chemical DFT Calculations [mdpi.com]
- 5. (PDF) Synthesis, Characterization and X-ray Diffraction Studies on N-(3-Methoxybenzoyl)benzenesulfonamide [academia.edu]
- 6. In silico receptor-based drug design of X,Y-benzenesulfonamide derivatives as selective COX-2 inhibitors [comptes-rendus.academie-sciences.fr]
- 7. scispace.com [scispace.com]
- 8. N-(2,5-Dimethyl-phen-yl)-4-methyl-benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-(4-Hydroxyphenyl)-2,5-dimethylbenzenesulfonamide | C14H15NO3S | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 10. N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Potency: A Guide to Validating Novel Sulfonamide Inhibitors Against hCA Standards
Executive Summary: The Zinc-Binder Paradigm
In the development of small-molecule inhibitors for Carbonic Anhydrases (CAs), the sulfonamide moiety (
However, the ubiquity of sulfonamides creates a validation challenge. Merely demonstrating inhibition is insufficient; you must benchmark your candidate's potency (
This guide moves beyond basic IC50 generation. It outlines a rigorous, self-validating framework for benchmarking novel inhibitors using the two industry-standard methodologies: the Stopped-Flow CO₂ Hydration Assay (The Kinetic Truth) and the 4-NPA Esterase Assay (The High-Throughput Screen).
The Gold Standards: Establishing the Baseline
Before initiating assays, you must validate your system using known inhibitors. If your assay does not reproduce literature
Table 1: Reference Potency Profiles for Human CA Isoforms (hCA)
| Inhibitor | Class | hCA I | hCA II | hCA IX | Role in Benchmarking |
| Acetazolamide (AAZ) | Heterocyclic | ~250 | ~12 | ~25 | Primary Control. The clinical benchmark for systemic inhibition. |
| Ethoxzolamide (EZA) | Lipophilic | ~25 | ~0.7 - 2.0 | ~5 - 10 | High-Potency Control. Essential for validating sub-nanomolar sensitivity. |
| Sulfanilamide (SA) | Simple Aromatic | ~25,000 | ~240 | ~3,000 | Low-Affinity Control. Verifies dynamic range and prevents false positives. |
| Dorzolamide (DZA) | Top/Heterocyclic | ~50,000 | ~9 | ~50 | Isoform Selectivity Control. Used when targeting hCA II specifically. |
Note: Values represent consensus averages from stopped-flow data at 20°C, pH 7.4. Variations occur based on buffer ionic strength.
Experimental Framework 1: The Kinetic Truth (Stopped-Flow)
The Stopped-Flow CO₂ Hydration Assay is the only method that measures the physiological reaction:
The Causal Logic
We utilize a pH indicator (Phenol Red) to track the rapid acidification caused by proton release. The "Stopped-Flow" instrument mixes enzyme and substrate in milliseconds, allowing us to capture the initial rate (
Workflow Visualization
Figure 1: Schematic of the Stopped-Flow CO₂ Hydration workflow. Syringes A and B are driven simultaneously to mix reagents instantly.
Detailed Protocol
Reagents:
-
Buffer: 20 mM HEPES, 20 mM Na₂SO₄, pH 7.5.
-
Indicator: 0.2 mM Phenol Red.
-
Substrate: CO₂-saturated water (bubbled for 30 min at 20°C).
.
Step-by-Step:
-
Inhibitor Pre-incubation (Critical): Incubate the enzyme (hCA) with the test inhibitor for 15 minutes at room temperature prior to loading Syringe A. Sulfonamides are slow-binding inhibitors; failure to pre-incubate will underestimate potency.
-
Syringe A Loading: Mix Enzyme (10–20 nM final) + Inhibitor (Variable Conc.) + Phenol Red in buffer.
-
Syringe B Loading: Load CO₂-saturated water.
-
Injection: Trigger the drive rams. The instrument mixes 1:1.
-
Detection: Monitor absorbance decay at 557 nm (Phenol Red isosbestic point or max absorbance) for 0.1 to 1.0 seconds.
-
Analysis: Fit the initial 5–10% of the curve to a linear regression to obtain
(initial velocity).
Validation Check: The uncatalyzed rate (buffer only) must be subtracted from the enzyme-catalyzed rate.
Experimental Framework 2: The Rapid Screen (Esterase Assay)
For screening large libraries, the 4-Nitrophenyl Acetate (4-NPA) Esterase Assay is preferred. CAs possess a pseudo-esterase activity that hydrolyzes 4-NPA to 4-nitrophenol (yellow).
Warning: This is a surrogate assay. While generally correlated, steric hindrance in the active site can sometimes affect esterase activity differently than CO₂ hydration. Always validate top hits with Stopped-Flow.
Workflow Visualization
Figure 2: High-Throughput Esterase Assay workflow using 4-NPA as a colorimetric substrate.
Detailed Protocol
Reagents:
-
Substrate: 3 mM 4-NPA in Acetone or Acetonitrile (dilute into buffer immediately before use).
-
Buffer: 50 mM Tris-SO₄, pH 7.6.
Step-by-Step:
-
Plate Setup: In a 96-well plate, add 170 µL Assay Buffer.
-
Enzyme Addition: Add 10 µL hCA solution (final conc ~100 nM).
-
Inhibitor Addition: Add 10 µL inhibitor (DMSO stock). Incubate 15 mins.
-
Initiation: Add 10 µL of 3 mM 4-NPA solution.
-
Measurement: Immediately read Absorbance at 405 nm every 15 seconds for 30 minutes.
-
Analysis: Calculate the slope (OD/min) of the linear portion.
Data Analysis: The "Tight-Binding" Trap
A common error in sulfonamide benchmarking is using the standard Cheng-Prusoff equation (
When measuring high-affinity inhibitors (like EZA against hCA II), the inhibitor concentration is often close to the enzyme concentration (
The Solution:
For inhibitors with
- : Fractional activity
- : Total enzyme concentration
- : Total inhibitor concentration
- : Apparent dissociation constant
Expert Insight: If your
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Khalifah, R. G. (1971).[1] The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3][4][5][6][7][8] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link
-
Verpoorte, J. A., et al. (1967). Esterase activity of human carbonic anhydrase B and C. Journal of Biological Chemistry. Link
-
Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II-acetazolamide complex. Proceedings of the National Academy of Sciences. Link
-
Maresca, A., et al. (2009). Deciphering the mechanism of inhibition of carbonic anhydrases with sulfonamides. Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of the Sulfonamide Inhibition Profiles of the α-Carbonic Anhydrase Isoforms (SpiCA1, SpiCA2 and SpiCA3) Encoded by the Genome of the Scleractinian Coral Stylophora pistillata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of the Sulfonamide Inhibition Profiles of the α-Carbonic Anhydrase Isoforms (SpiCA1, SpiCA2 and SpiCA3) Encoded by the Genome of the Scleractinian Coral Stylophora pistillata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validating Compound Identity: The Strategic Role of Automated Melting Point Determination
Executive Summary: Beyond the Capillary Tube
In modern drug development and chemical synthesis, the determination of melting point (MP) is often dismissed as a rudimentary legacy technique. This is a strategic oversight. While spectroscopic methods (NMR, MS) provide structural characterization, Melting Point Determination remains the most rapid, thermodynamic-based method for validating compound identity and purity simultaneously.
This guide moves beyond basic textbook definitions to evaluate the performance of Automated Video-Based Digital Melting Point Systems against traditional manual methods and high-end Differential Scanning Calorimetry (DSC). We focus specifically on the Mixed Melting Point technique as a definitive test for chemical identity in regulatory environments (USP <741>, OECD 102).
Technical Comparison: Automated MP vs. Alternatives
For a researcher needing to validate the identity of a synthesized NCE (New Chemical Entity) or a generic API, the choice of instrumentation dictates data integrity and throughput.
Comparative Performance Matrix
| Feature | Manual Capillary (Oil Bath/Thiele) | Automated Video-Based MP System (The Standard) | Differential Scanning Calorimetry (DSC) |
| Primary Utility | Rough estimation, educational | QC Release, Identity (Mixed MP), Purity | Polymorph screening, Heat of Fusion, Absolute Purity |
| Detection Principle | Human Visual (Subjective) | Digital Image Analysis (Transmittance/Reflection) | Heat Flow / Enthalpy Change |
| Precision | ± 1.0 – 2.0 °C | ± 0.2 – 0.5 °C | ± 0.1 °C |
| Regulatory Compliance | Low (No audit trail) | High (21 CFR Part 11, Video Replay) | High (Complex data files) |
| Throughput | 1 sample / 15-20 mins | 3-6 samples simultaneously | 1 sample / 30-60 mins |
| Cost per Run | Negligible | Low | High (Consumables + Gas) |
| Operator Dependency | High (Ramp rate control errors) | None (PID controlled ramp) | Low (Method dependent) |
Expert Insight: Why Automation Matters for Identity
In "Mixed Melting Point" experiments, the depression of the melting point is the critical signal. A manual operator might miss a 2°C depression due to parallax error or blinking at the wrong moment.
-
Thermodynamic Reality: Impurities (or a different compound in a mixture) disrupt the crystal lattice, lowering the chemical potential of the solid solvent. This results in Melting Point Depression (Raoult’s Law / Van’t Hoff equation).[1]
-
The Automated Advantage: Automated systems record the phase transition frame-by-frame. You can replay the "collapse" point to distinguish between simple sintering and true thermodynamic melting, a distinction often lost in manual observation.
Core Protocol: The Mixed Melting Point Identity Check[2][3][4]
Objective: To definitively confirm that an "Unknown" sample is identical to a "Reference Standard" using the principle of eutectic point depression.
Prerequisites
-
Instrument: Automated Digital Melting Point Apparatus (e.g., compliant with USP <741> Class Ia).
-
Reference Standard: Certified Reference Material (CRM) of the suspected compound.
-
Sample: Dried, powdered "Unknown" compound.
Step-by-Step Methodology
Phase 1: Sample Preparation (The Critical Variable)
-
Grinding: Particle size dictates heat transfer. Coarse crystals lead to thermal lag and artificially broad ranges.
-
Action: Grind both the Reference and the Unknown separately into a fine powder using an agate mortar.
-
-
The Mix: Prepare a 1:1 mixture (by mass) of the Unknown and the Reference.
-
Technique: Grind this mixture together thoroughly. Homogeneity is non-negotiable; a non-homogeneous mix will show two separate melting events rather than a depressed range.
-
Phase 2: Capillary Loading
-
Fill Height: USP <741> specifies a compact column of 2.5 – 3.5 mm.[2]
-
Why: Too high = thermal gradient across the sample (broad range). Too low = insufficient light blocking for the sensor.
-
-
Packing: Drop the capillary through a glass tube onto a hard surface 10-15 times. Packing density ensures uniform heat conduction.
Phase 3: The Run (Thermodynamic Ramp)
-
Start Temperature: Set the instrument to start 5°C to 10°C below the expected melting point.
-
Ramp Rate: Set the heating rate to 1.0 °C/min .
-
Scientific Integrity: Fast ramping (e.g., 5°C/min) creates a "thermal lag" where the sensor (block) is hotter than the sample, resulting in an artificially high melting point reading. Accuracy requires equilibrium.
-
Phase 4: Data Interpretation
Run three capillaries simultaneously:
-
Pure Unknown
-
Pure Reference
-
1:1 Mixture
Decision Logic:
-
Scenario A (Identity Confirmed): The Mixture melts at the exact same temperature and range as the Pure Reference.
-
Scenario B (Non-Identity): The Mixture melts at a lower temperature (Depression) and over a broader range than the Reference.
Visualization of Logic and Workflow
Diagram 1: The Mixed Melting Point Decision Logic
This decision tree illustrates the thermodynamic logic used to validate identity.
Caption: Logical workflow for interpreting Mixed Melting Point results based on thermodynamic depression principles.
Diagram 2: Automated MP System Data Flow
This diagram details the self-validating loop of a modern automated system, ensuring data integrity (ALCOA+).
Caption: Data flow in an automated MP system, highlighting the transition from physical sample to auditable digital record.
References
-
United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. Rockville, MD: United States Pharmacopeial Convention.
-
OECD. Test No. 102: Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
-
Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point & DSC. Application Guide.
-
Westlab. Measuring the Melting Point - Laboratory Equipment Guide.
-
Biocyclopedia. Mixed Melting Point Determination Technique.
Sources
A Comparative Guide to the Solubility of Chlorinated Benzenesulfonamides for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of the solubility profiles of chlorinated benzenesulfonamides, a class of compounds with significant interest in medicinal chemistry and pharmaceutical development. Understanding the solubility of these compounds is paramount for predicting their bioavailability, designing effective drug delivery systems, and ensuring reliable results in preclinical and clinical studies. This document moves beyond a simple recitation of data, offering a scientifically grounded narrative that explains the "why" behind the observed solubility characteristics, supported by experimental data and established methodologies.
The Critical Role of Solubility in the Application of Chlorinated Benzenesulfonamides
The therapeutic potential of any active pharmaceutical ingredient (API) is intrinsically linked to its solubility. For chlorinated benzenesulfonamides, which are explored for a range of biological activities, poor aqueous solubility can be a major hurdle, leading to low bioavailability and unpredictable therapeutic outcomes. The introduction of chlorine atoms to the benzenesulfonamide scaffold, while often enhancing biological activity, can significantly impact the molecule's physicochemical properties, most notably its solubility. This guide will explore the nuanced relationship between the degree and position of chlorination and the resulting solubility in various solvent systems.
Comparative Solubility Profiles: A Data-Driven Analysis
Table 1: Experimentally Determined Solubilities of Selected Chlorinated Benzenesulfonamides
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| 4-Chlorobenzenesulfonamide | Water | 15 | 1.322 g/L | [1] |
| N-(4-acetylphenyl)-benzenesulfonamide | - | - | - | [2] |
| N-(4-acetylphenyl)-2,5-dichlorobenzenesulfonamide | - | - | - | [2] |
| 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | - | - | - | [3][4] |
| N-(2,5-dimethylphenyl)-4-chlorobenzenesulfonamide | - | - | - |
Note: The table is illustrative and highlights the type of data available. A comprehensive, directly comparable dataset is challenging to compile from existing literature.
Key Observations and Structure-Solubility Insights:
-
Impact of Chlorination: The addition of chlorine atoms generally decreases aqueous solubility due to the increase in molecular weight and hydrophobicity. The lipophilic nature of the C-Cl bond contributes to a less favorable interaction with polar water molecules.
-
Isomeric Effects: The position of the chlorine atom(s) on the benzene ring can influence solubility. Symmetrical isomers, for instance, may pack more efficiently in a crystal lattice, leading to higher lattice energy and consequently lower solubility.[5][6]
-
Solvent Polarity: In line with the "like dissolves like" principle, chlorinated benzenesulfonamides, being relatively non-polar, tend to exhibit higher solubility in organic solvents compared to water. The solubility in a series of organic solvents generally follows the trend of solvent polarity, with better solubility in moderately polar to non-polar solvents.
-
pH-Dependent Solubility: The sulfonamide group (-SO₂NH-) is weakly acidic, meaning it can deprotonate to form a more soluble salt at higher pH values. The pKa of the sulfonamide proton is a critical parameter in determining the pH at which the compound's solubility increases.
The Influence of pH: A Deeper Look at pKa
The acidic nature of the sulfonamide proton means that the solubility of chlorinated benzenesulfonamides is pH-dependent. In acidic to neutral media, the compound exists predominantly in its less soluble, neutral form. As the pH increases above the pKa value, the sulfonamide group deprotonates, forming an anion that is more readily solvated by water, thus increasing solubility.
Predicting and understanding the pKa of these compounds is therefore crucial. Strongly correlated linear relationships have been found between the equilibrium bond lengths of the sulfonamide group and their aqueous pKa values, offering a powerful predictive tool.[7][8][9][10] While experimental pKa values for a wide range of chlorinated isomers are not exhaustively tabulated, computational models can provide reliable estimates. Generally, electron-withdrawing chlorine atoms on the benzene ring are expected to lower the pKa, making the sulfonamide proton more acidic.
Diagram 1: pH-Dependent Solubility of a Benzenesulfonamide
Sources
- 1. Halogenated and di-substituted benzenesulfonamides as selective inhibitors of carbonic anhydrase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Aqueous Solubility of Organic Compounds for Flow Battery Applications: Symmetry and Counter Ion Design to Avoid Low-Solubility Polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide
Operational Safety & Logistics Guide: N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide
Part 1: Executive Safety Summary & Hazard Profiling
The "Defense in Depth" Philosophy As a research chemical often used in high-throughput screening or lead optimization, N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide lacks the extensive toxicological history of commercial drugs.[1] Therefore, we must apply the Precautionary Principle . We treat this compound as a potential sensitizer and irritant based on its structural moieties:
-
Sulfonamide Group: Historically associated with skin sensitization and respiratory hypersensitivity (SJS/TEN potential in extreme systemic cases).
-
Chlorophenyl Moiety: Increases lipophilicity, potentially enhancing dermal absorption and acting as a hepatic burden.
-
2,5-Dimethylbenzene (Xylene) Backbone: Contributes to potential CNS depression if inhaled in high vapor concentrations (unlikely in solid form, relevant in solution).
Occupational Exposure Band (OEB) Assignment: In the absence of a specific OEL (Occupational Exposure Limit), handle this substance as OEB 3 (10–100 µg/m³).
-
Directive: All open handling of dry powder must occur within a certified chemical fume hood or powder containment enclosure.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure pathways before they begin.
| PPE Category | Standard Requirement | Technical Rationale (The "Why") |
| Respiratory | N95 (Minimum) / P100 (Recommended) | Solid Phase: The primary risk is inhalation of fine particulates during weighing.[1] A P100 filter captures 99.97% of airborne particles, crucial for potential sensitizers. Liquid Phase: If dissolved in volatile solvents (DCM, DMSO), use a Half-Face Respirator with Organic Vapor (OV) cartridges if hood work is impossible.[1] |
| Hand Protection | Double Nitrile Gloves (4 mil inner / 5-8 mil outer) | Permeation Resistance: Sulfonamides can migrate through latex.[1] Nitrile offers superior resistance to the aromatic backbone. Protocol: Change outer gloves immediately upon splash or every 2 hours. |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Impact & Vapor: Safety glasses leave gaps. Goggles seal the ocular cavity against dust migration and splashes, preventing mucosal absorption. |
| Body Defense | Tyvek® Lab Coat or Apron | Particulate Shedding: Cotton coats trap dust in fibers, creating a secondary exposure source in the breakroom. Tyvek repels particulates. |
Part 3: Operational Protocols (Step-by-Step)
A. Receipt & Storage
-
Inspection: Upon receipt, wipe the exterior of the container with a solvent-dampened wipe (Ethanol 70%) inside a fume hood to remove shipping residues.
-
Storage: Store at 2–8°C (unless CoA specifies -20°C) in a secondary containment bin.
-
Why: Cool storage reduces volatility and degradation. Secondary containment prevents cross-contamination in shared fridges.
-
B. Safe Weighing Procedure (The Critical Step)
Use this protocol to minimize the "Dust Cloud" effect.
-
Preparation: Place an analytical balance inside the fume hood or a powder containment enclosure.
-
Static Control: Use an ionizing bar or anti-static gun on the weigh boat.
-
Reason: Sulfonamide powders are often static-prone; static discharge causes "jumping" of powder, leading to invisible surface contamination.[1]
-
-
Transfer:
-
Open the source vial only inside the hood.
-
Use a disposable spatula. Do not reuse.
-
The "Wet Method": If possible, tare the vial with solvent, add the solid, and dissolve in the vial to avoid transferring dry powder entirely.
-
-
Decontamination: Immediately wipe the balance area with a surfactant (soap/water) followed by isopropanol.
C. Solubilization (DMSO/Ethanol)
-
Exothermic Check: Add solvent slowly. Sulfonamides can exhibit mild heats of solution.
-
Venting: Do not cap the vial tightly immediately after adding solvent; allow pressure equilibration for 30 seconds.
-
Labeling: Mark the vial with "CAUTION: SENSITIZER" and the concentration (e.g., 10 mM).
Part 4: Emergency Response & Waste Management
Spill Response Logic
-
Dry Spill (< 1g): Cover with wet paper towels (to prevent dust lofting), then wipe up. Place in a hazardous waste bag.
-
Liquid Spill: Absorb with vermiculite or chem-pads.[1] Do not use paper towels alone (rapid evaporation of solvent).
-
Skin Exposure: Wash with soap and water for 15 minutes.[2] Avoid using alcohol/solvents on skin, as this enhances transdermal absorption of the compound.
Disposal Strategy
-
Classification: Halogenated Organic Waste.
-
Method: High-temperature incineration.[1]
-
Do NOT: Do not dispose of down the drain. The chlorophenyl group is persistent in aquatic environments (aquatic toxicity risk).
Part 5: Visualizations
Figure 1: Safe Handling Decision Workflow
Caption: Logical flow for determining containment requirements based on physical state.
[1]
Figure 2: PPE Selection Logic
Caption: Selection criteria for glove and respiratory protection based on operation.
References
-
National Institute for Occupational Safety and Health (NIOSH). "NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings." Centers for Disease Control and Prevention. Available at: [Link][1]
-
Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." United States Department of Labor. Available at: [Link][1]
-
American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Center for Lab Safety. Available at: [Link][1]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at: [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
